methyl (2S)-2-methylbutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWLYWIFNDCWRZ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthesis of Methyl (2S)-2-Methylbutanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl (2S)-2-methylbutanoate is a volatile ester that contributes significantly to the characteristic aroma of many fruits, such as apples and strawberries. Its biosynthesis is a subject of great interest in the fields of flavor chemistry, biotechnology, and metabolic engineering. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in organisms, detailing the enzymatic steps, key intermediates, and regulatory aspects. Furthermore, this guide offers practical, field-proven experimental protocols for the study of this pathway, designed to be self-validating and grounded in established scientific principles. The content herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and manipulate this important metabolic route.
Introduction: The Significance of this compound
This compound is a chiral ester recognized for its fruity and sweet aroma, playing a crucial role in the sensory profile of numerous natural products[1]. Beyond its importance in the food and fragrance industries, the study of its biosynthetic pathway offers a model system for understanding the generation of branched-chain esters, a class of molecules with diverse biological activities and potential pharmaceutical applications. The stereospecificity of the (2S)-enantiomer is of particular note, as enantiomers can exhibit distinct biological properties and sensory perceptions. A thorough understanding of the enzymatic machinery responsible for its production is paramount for harnessing its potential through biotechnological means.
This guide will dissect the metabolic cascade leading to this compound, starting from its amino acid precursor, L-isoleucine. We will explore the key enzymatic players, their mechanisms, and how they can be studied and engineered.
The Core Biosynthetic Pathway: From Amino Acid to Aroma
The biosynthesis of this compound is intrinsically linked to the catabolism of the branched-chain amino acid L-isoleucine.[2][3] The pathway can be conceptually divided into two main stages: the formation of the acyl-CoA intermediate, (S)-2-methylbutanoyl-CoA, and the subsequent esterification to yield the final methyl ester.
Stage 1: Formation of (S)-2-Methylbutanoyl-CoA via L-Isoleucine Catabolism
The initial steps of L-isoleucine degradation occur within the mitochondria and are catalyzed by a series of well-characterized enzymes.[4][5]
Step 1: Transamination of L-Isoleucine
The pathway is initiated by the removal of the α-amino group from L-isoleucine. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) , also known as branched-chain amino acid transaminase.[6][7] This enzyme transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, to form L-glutamate and the corresponding α-keto acid of isoleucine, (S)-α-keto-β-methylvaleric acid (also known as (S)-3-methyl-2-oxopentanoate).[7]
-
Enzyme: Branched-Chain Amino Acid Aminotransferase (BCAT)
-
Substrates: L-Isoleucine, α-Ketoglutarate
-
Products: (S)-α-keto-β-methylvaleric acid, L-Glutamate
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
The rationale for this initial step lies in the conversion of the amino acid into a keto acid, which is a substrate for the subsequent oxidative decarboxylation.
Step 2: Oxidative Decarboxylation
The (S)-α-keto-β-methylvaleric acid formed in the previous step undergoes irreversible oxidative decarboxylation to produce (S)-2-methylbutanoyl-CoA.[8] This crucial, rate-limiting step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located in the inner mitochondrial membrane.[9][10][11] The BCKDH complex is analogous in structure and function to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[12][13]
-
Enzyme Complex: Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
-
Substrate: (S)-α-keto-β-methylvaleric acid
-
Products: (S)-2-methylbutanoyl-CoA, CO₂, NADH
-
Cofactors: Thiamine pyrophosphate (TPP), Lipoate, FAD, NAD⁺, Coenzyme A
The BCKDH complex consists of three catalytic components: E1 (decarboxylase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoamide dehydrogenase).[12][14] A deficiency in this complex leads to Maple Syrup Urine Disease (MSUD), a severe metabolic disorder characterized by the accumulation of branched-chain amino acids and their corresponding α-keto acids.[9]
Caption: Initial steps of L-isoleucine catabolism.
Stage 2: Final Esterification to this compound
The final step in the biosynthesis is the esterification of the activated acyl-CoA intermediate with an alcohol. In the case of this compound, the alcohol is methanol.
Step 3: Ester Formation
The condensation of (S)-2-methylbutanoyl-CoA with methanol is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[15] These enzymes play a pivotal role in the biosynthesis of a wide variety of esters in plants, yeasts, and other microorganisms.[14][15]
-
Enzyme: Alcohol Acyltransferase (AAT)
-
Substrates: (S)-2-Methylbutanoyl-CoA, Methanol
-
Products: this compound, Coenzyme A
AATs exhibit a broad substrate specificity for both the acyl-CoA and alcohol moieties, which accounts for the diversity of esters found in nature.[15] While many AATs have been characterized for their activity with larger alcohols, their ability to utilize methanol as a substrate is crucial for the formation of methyl esters. The availability of methanol within the cellular environment is a key factor influencing the production of this compound.
It is important to note that while AATs are the primary candidates for this final step, the possibility of catalysis by other enzymes, such as certain lipases or S-adenosylmethionine (SAM)-dependent methyltransferases, cannot be entirely ruled out in all organisms, although the latter typically methylate hydroxyl or amino groups rather than carboxyl groups directly.[1][16] However, the condensation of an acyl-CoA with an alcohol is the most chemically plausible and widely accepted mechanism.
Caption: Final esterification step in the biosynthesis.
Experimental Protocols for Pathway Elucidation and Engineering
The study of the this compound biosynthetic pathway requires a combination of enzymology, molecular biology, and analytical chemistry techniques. The following protocols are designed to be robust and provide a framework for investigating this pathway.
Protocol 1: In Vitro Enzyme Assays for BCAT and BCKDH
Objective: To determine the activity of branched-chain amino acid aminotransferase and the branched-chain α-keto acid dehydrogenase complex from a target organism.
Methodology:
-
Protein Extraction:
-
Homogenize tissue or cell pellets from the organism of interest in a suitable lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing protease inhibitors).
-
Centrifuge the lysate to separate soluble proteins from cellular debris. For BCKDH, which is a mitochondrial complex, an additional mitochondrial isolation step may be necessary for enriched activity.
-
-
BCAT Activity Assay (Coupled Spectrophotometric Assay):
-
This assay couples the production of glutamate by BCAT to the oxidation of NADH by glutamate dehydrogenase.
-
Reaction Mixture: 100 mM Tris-HCl (pH 8.0), 20 mM L-isoleucine, 10 mM α-ketoglutarate, 0.2 mM NADH, 10 units/mL glutamate dehydrogenase, and the protein extract.
-
Procedure: Initiate the reaction by adding the protein extract. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Self-Validation: Run control reactions lacking L-isoleucine or α-ketoglutarate to ensure the observed activity is substrate-dependent.
-
-
BCKDH Activity Assay (Spectrophotometric Assay):
-
This assay measures the reduction of NAD⁺ to NADH.
-
Reaction Mixture: 50 mM potassium phosphate buffer (pH 7.5), 2 mM NAD⁺, 0.2 mM thiamine pyrophosphate, 1 mM MgCl₂, 0.1 mM Coenzyme A, and 1 mM (S)-α-keto-β-methylvaleric acid.
-
Procedure: Start the reaction by adding the protein extract (or isolated mitochondria). Monitor the increase in absorbance at 340 nm due to NADH formation.
-
Self-Validation: Omit the α-keto acid substrate in a control reaction to confirm that the activity is specific.
-
Data Presentation:
| Enzyme | Substrate(s) | Product Measured | Wavelength (nm) | Expected Change |
| BCAT | L-Isoleucine, α-Ketoglutarate | NADH oxidation | 340 | Decrease in Absorbance |
| BCKDH | (S)-α-keto-β-methylvaleric acid | NADH formation | 340 | Increase in Absorbance |
Protocol 2: Heterologous Expression and Characterization of Alcohol Acyltransferases
Objective: To identify and characterize AATs responsible for this compound synthesis.
Methodology:
-
Gene Identification and Cloning:
-
Identify candidate AAT genes from the organism of interest based on sequence homology to known AATs.
-
Amplify the coding sequences by PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector for Saccharomyces cerevisiae).
-
-
Heterologous Expression and Protein Purification:
-
Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or S. cerevisiae).
-
Induce protein expression (e.g., with IPTG in E. coli or by changing the carbon source for yeast).
-
Lyse the cells and purify the recombinant AAT using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
AAT Activity Assay (GC-MS based):
-
Reaction Mixture: 100 mM phosphate buffer (pH 7.0), 1 mM (S)-2-methylbutanoyl-CoA, 10 mM methanol, and the purified AAT.
-
Procedure: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period. Stop the reaction by adding a solvent (e.g., ethyl acetate) to extract the formed ester.
-
Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced this compound.
-
Self-Validation: Perform control reactions without the enzyme or without one of the substrates to ensure the product is a result of enzymatic activity. A known amount of an internal standard should be added before extraction for accurate quantification.
-
Protocol 3: Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Production
Objective: To engineer S. cerevisiae for the overproduction of this compound.
Methodology:
-
Strain Development:
-
Select a suitable S. cerevisiae host strain.
-
Overexpress the genes encoding the key enzymes in the pathway: a BCAT, the components of the BCKDH complex, and a selected AAT with high activity towards methanol and (S)-2-methylbutanoyl-CoA. Genes can be integrated into the yeast genome for stable expression.[17][18][19][20][21]
-
Consider knocking out competing pathways that drain the precursors, L-isoleucine or (S)-2-methylbutanoyl-CoA.
-
-
Fermentation and Product Analysis:
-
Culture the engineered yeast strain in a suitable fermentation medium supplemented with L-isoleucine.
-
Monitor cell growth and product formation over time by sampling the culture.
-
Extract the volatile esters from the culture medium or headspace using methods like solid-phase microextraction (SPME) or liquid-liquid extraction.
-
Analyze the extracts by GC-MS to quantify the production of this compound.
-
-
Optimization:
-
Systematically optimize fermentation conditions (e.g., temperature, pH, aeration, and media composition) to maximize product yield.
-
Use stable isotope labeling studies (e.g., with ¹³C-labeled isoleucine) to trace the metabolic flux and identify bottlenecks in the engineered pathway.
-
Caption: Workflow for metabolic engineering of S. cerevisiae.
Conclusion and Future Perspectives
The biosynthesis of this compound is a well-defined pathway originating from L-isoleucine catabolism. The key enzymatic steps, catalyzed by BCAT, the BCKDH complex, and AATs, provide multiple targets for metabolic engineering to enhance the production of this valuable flavor compound. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate and manipulate this pathway in various organisms.
Future research in this area will likely focus on the discovery and characterization of novel AATs with superior catalytic efficiency and substrate specificity for methanol and branched-chain acyl-CoAs. Furthermore, the application of synthetic biology tools and systems biology approaches will undoubtedly lead to the development of highly efficient microbial cell factories for the sustainable production of this compound and other valuable branched-chain esters.
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physical properties of methyl (2S)-2-methylbutanoate (boiling point, density)
An In-depth Technical Guide to the Physical Properties of Methyl (2S)-2-methylbutanoate: Boiling Point and Density
Introduction
This compound (CAS No: 10307-60-5) is a chiral ester recognized for its characteristic fruity, apple-like aroma.[1] As an organic compound with the molecular formula C6H12O2, it belongs to the class of fatty acid esters.[2][3] Its presence in various fruits contributes to their natural fragrance, making it a valuable component in the flavor and fragrance industries.[4][5] Beyond its sensory applications, as a chiral molecule, it serves as a crucial building block in specialized organic synthesis.
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physical properties of a compound is paramount. Properties such as boiling point and density are not merely datasheet entries; they are critical parameters that govern purification processes like distillation, inform reaction conditions, ensure material purity, and are essential for quality control and chemical engineering calculations. This guide provides a detailed examination of the boiling point and density of this compound, grounded in established literature values and supplemented with field-proven experimental protocols for their accurate determination.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is intrinsically linked to the strength of intermolecular forces; for a non-polar ester like this compound, these are primarily van der Waals forces. An accurate boiling point measurement is a primary indicator of a substance's purity.[6] Impurities can cause the boiling point to be observed over a range of temperatures or to be lower than the literature value for the pure substance.[6]
Reported Boiling Point Values
Multiple authoritative sources have reported the boiling point of methyl 2-methylbutanoate. The slight variations observed in literature values can be attributed to minor differences in experimental conditions, such as atmospheric pressure and instrument calibration.
| Property | Reported Value | Source(s) |
| Boiling Point | 113 °C | [1][7] |
| Boiling Point | 115 °C (lit.) | , [5] |
Experimental Protocol: Boiling Point Determination via the Thiele Tube Method
Causality of Experimental Choice: For determining the boiling point of a small-scale sample, as is common in research and development, the Thiele tube method is highly advantageous.[8] It requires minimal material (less than 0.5 mL), offers good accuracy, and provides a distinct, observable endpoint.[8] This method circumvents the need for a full distillation setup, which is more suitable for purification rather than solely for physical property determination.[8]
Methodology:
-
Apparatus Assembly: Securely clamp a Thiele tube to a ring stand within a fume hood. The tube should be filled with mineral oil to a level above the top of the side-arm.[8]
-
Sample Preparation: Fill a small-diameter test tube (e.g., a Durham tube) to about half-full with this compound.
-
Capillary Tube Insertion: Place a melting-point capillary tube, open-end down, into the sample tube.[8]
-
Thermometer Attachment: Attach the sample tube to a thermometer using a rubber band or wire. The bottom of the sample tube should be level with the thermometer's bulb.
-
Thiele Tube Insertion: Insert the thermometer assembly into the Thiele tube, ensuring the sample is submerged in the mineral oil. The thermometer bulb should be positioned just below the bottom of the upper side-arm of the Thiele tube.
-
Heating: Gently heat the side-arm of the Thiele tube with a microburner. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. Upon reaching the boiling point, the sample's vapor pressure will overcome the atmospheric pressure, resulting in a continuous and rapid stream of bubbles emerging from the capillary tube's opening.[8][9]
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The bubbling will cease. The exact moment the liquid sample is drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.[9] The temperature recorded at this precise moment is the boiling point.
-
Validation: For robust data, allow the apparatus to cool further, then reheat to repeat the measurement. A consistent result validates the initial finding.
Workflow for Boiling Point Determination
Caption: Workflow for Pycnometer Density Determination.
Conclusion
The physical properties of this compound, specifically its boiling point (113-115 °C) and density (~0.88 g/mL at 25 °C), are well-defined parameters crucial for its application in scientific and industrial settings. The accurate experimental determination of these properties, using validated methods such as the Thiele tube for boiling point and a pycnometer for density, is fundamental to ensuring the identity, purity, and quality of the material. The protocols and data presented in this guide provide researchers and development professionals with the necessary technical foundation for the confident handling and application of this important chiral ester.
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An In-depth Technical Guide to the Odor Profile and Sensory Characteristics of (S)-methyl 2-methylbutanoate
Introduction: The Significance of Chirality in Aroma Perception
In the realm of flavor and fragrance chemistry, the spatial arrangement of atoms within a molecule can profoundly influence its sensory perception. (S)-methyl 2-methylbutanoate, a chiral ester, serves as a quintessential example of this principle. While its chemical formula (C₆H₁₂O₂) is deceptively simple, its stereochemistry is the key to its characteristic and sought-after aroma. This technical guide provides a comprehensive exploration of the odor profile of (S)-methyl 2-methylbutanoate, the methodologies for its sensory characterization, and the critical impact of enantiomeric purity on its overall sensory experience. For researchers, scientists, and professionals in drug development, where off-notes can be critical, understanding the nuances of such compounds is paramount.
Physicochemical Properties of Methyl 2-methylbutanoate
A foundational understanding of the physicochemical properties of a volatile compound is essential for its effective application and analysis. The following table summarizes the key properties of methyl 2-methylbutanoate.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | |
| Molecular Weight | 116.16 g/mol | |
| Appearance | Almost colorless liquid | [1] |
| Boiling Point | 113-118 °C | [2], [3] |
| Flash Point | 19 °C (67 °F) | [2] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | [1] |
| Vapor Pressure | 21.6 mmHg at 25°C | [2] |
| CAS Number | 868-57-5 (racemic) | |
| (S)-enantiomer CAS | 10307-60-5 | [4] |
The Olfactory Profile of (S)-methyl 2-methylbutanoate: A Symphony of Fruity Notes
The aroma of (S)-methyl 2-methylbutanoate is predominantly characterized by its pleasant and distinct fruity notes. It is a key contributor to the natural aroma of many fruits, most notably apples.[5][6]
Sensory Descriptors
A comprehensive sensory profile is built upon a lexicon of descriptive terms. For (S)-methyl 2-methylbutanoate, the following descriptors are consistently reported in the literature:
| Sensory Descriptor | Source(s) |
| Fruity | [7][8], [4] |
| Apple-like | [5][9], [1] |
| Sweet | [1] |
| Ethereal | [8] |
| Ripe | [8] |
| Green | [7] |
Quantitative Sensory Data: Odor and Flavor Thresholds
The potency of an aroma compound is quantified by its odor and flavor detection thresholds, which represent the minimum concentration at which the compound can be perceived.
| Threshold Type | Matrix | Value (ppb) | Source(s) |
| Nasal Odor Perception | Water | 0.3 | [5][9] |
| Flavor Perception | Water | 5 | [5][9] |
It is important to note that these values can be influenced by the matrix in which the compound is present. For instance, the presence of other components in a complex food or beverage system can alter the volatility and perception of (S)-methyl 2-methylbutanoate.
The Decisive Role of Chirality: (S)- vs. (R)-methyl 2-methylbutanoate
The significance of stereochemistry is vividly illustrated when comparing the sensory profiles of the two enantiomers of methyl 2-methylbutanoate.
| Enantiomer | Odor Profile | Nasal Odor Perception Threshold (in water) |
| (S)-(+)-methyl 2-methylbutanoate | Fruity, apple-like | 0.3 ppb[5][9] |
| (R)-(-)-methyl 2-methylbutanoate | Fruity, dairy | ~0.5 ppb (calculated)[5][9] |
The distinct "dairy" note of the (R)-enantiomer is a clear indication that the olfactory receptors in the human nose can differentiate between these mirror-image molecules. This has profound implications for the food and fragrance industries, where the presence of even small amounts of the (R)-enantiomer can impart an undesirable off-note to a product intended to have a clean, fruity aroma. Therefore, the enantiomeric purity of (S)-methyl 2-methylbutanoate is a critical quality parameter.
Methodologies for Comprehensive Sensory Characterization
A thorough sensory characterization of (S)-methyl 2-methylbutanoate requires a dual approach that combines instrumental analysis with human sensory evaluation.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that marries the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.
The choice of GC-O is predicated on the understanding that not all volatile compounds in a sample contribute to its aroma. A conventional GC-MS analysis may reveal numerous compounds, but it cannot distinguish the odor-active ones from the odorless. GC-O directly addresses this by having a trained sensory analyst sniff the effluent from the GC column and identify the specific points in the chromatogram where an odor is perceived.
A well-designed GC-O protocol incorporates self-validating steps. For instance, the use of a sniffing port in parallel with a mass spectrometer allows for the simultaneous collection of sensory data and mass spectral data. This provides a direct correlation between a perceived odor and the chemical identity of the compound eliciting that response, thus validating the sensory observation.
-
Sample Preparation:
-
Prepare a solution of (S)-methyl 2-methylbutanoate in a suitable solvent (e.g., ethanol for food applications, diethyl ether for fragrance applications) at a concentration above its odor threshold.
-
For analysis of the compound in a complex matrix (e.g., fruit juice), use a suitable extraction technique such as Solid Phase Microextraction (SPME) or Solvent-Assisted Flavor Evaporation (SAFE) to isolate the volatile fraction.
-
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a sniffing port. The column effluent is split between the FID and the sniffing port.
-
Chiral capillary column (e.g., a cyclodextrin-based column) is essential for separating the (S) and (R) enantiomers.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 220 °C at a rate of 5 °C/min, and hold for 5 min. This program allows for the separation of a wide range of volatile compounds.
-
FID Temperature: 250 °C.
-
-
Olfactometry:
-
A trained sensory panelist sniffs the effluent from the sniffing port.
-
The panelist records the retention time, intensity, and a descriptor for each perceived odor.
-
The intensity can be rated on a standardized scale (e.g., a 7-point scale from "no odor" to "extremely strong").
-
-
Data Analysis:
-
Correlate the retention times of the perceived odors with the peaks on the FID chromatogram.
-
If a mass spectrometer is used in parallel, identify the compounds responsible for the odors based on their mass spectra.
-
For chiral analysis, confirm the identity and enantiomeric ratio of the (S) and (R) forms.
-
Human Sensory Analysis: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a sensory evaluation method that provides a detailed and quantifiable profile of a product's sensory attributes.[10] It relies on a panel of trained assessors who can reliably identify and rate the intensity of specific sensory characteristics.
The rationale for using a trained panel in QDA is to obtain objective and reproducible sensory data.[10] Unlike consumer panels that provide hedonic (liking) data, a trained panel acts as a calibrated analytical instrument. The training process ensures that all panelists are using the same terminology and intensity scales, which minimizes variability and allows for statistical analysis of the results.
The QDA methodology includes inherent validation steps. Panelist performance is continuously monitored for consistency and repeatability through the analysis of replicate samples and the use of reference standards. Statistical analysis of the data from individual panelists and the panel as a whole can identify any inconsistencies or outliers, ensuring the integrity of the final sensory profile. The proficiency of the panel can be regularly checked to ensure their evaluations are consistent over time.[11][12]
-
Panelist Selection and Training:
-
Recruit a panel of 8-12 individuals based on their sensory acuity, motivation, and ability to articulate sensory perceptions.
-
Train the panel over several sessions to develop a consensus vocabulary for the aroma of (S)-methyl 2-methylbutanoate and related fruity esters. Provide reference standards for each descriptor (e.g., fresh apple, ripe banana).
-
Calibrate the panel on the use of an intensity scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
-
Sample Preparation and Presentation:
-
Prepare solutions of high-purity (S)-methyl 2-methylbutanoate in an odorless solvent (e.g., mineral oil for orthonasal evaluation, or a neutral hydroalcoholic solution for flavor evaluation) at various concentrations.
-
Present the samples in coded, identical containers to blind the panelists.
-
Include a "warm-up" sample and replicate samples to assess panelist performance.
-
-
Evaluation Procedure:
-
Panelists evaluate the samples individually in a controlled sensory laboratory with neutral lighting and good ventilation.
-
For each sample, panelists rate the intensity of each descriptor from the agreed-upon vocabulary on the line scale.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.
-
Generate a sensory profile, often visualized as a spider plot or radar chart, to provide a graphical representation of the product's aroma characteristics.
-
Integrated Experimental Workflow for Comprehensive Sensory Evaluation
A robust evaluation of a chiral flavor compound like (S)-methyl 2-methylbutanoate necessitates an integrated workflow that combines both instrumental and human sensory techniques. This ensures a comprehensive understanding of its chemical composition and its perceived sensory characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
An In-depth Technical Guide to the Spectroscopic Analysis of Methyl (2S)-2-methylbutanoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the spectroscopic characterization of this compound. As a chiral ester with applications in flavor, fragrance, and as a potential biological marker, a thorough understanding of its spectral signature is crucial for identification, purity assessment, and structural elucidation. This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical, field-proven insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1][2][3] The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecular connectivity.[2]
Experimental Protocol: Acquiring High-Resolution NMR Data
A robust NMR analysis begins with meticulous sample preparation and data acquisition. The following protocol outlines a standard procedure for obtaining high-quality spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for esters and its single deuterium lock signal does not interfere with the analyte's spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its proton and carbon signals defined as 0.0 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.[4]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp peak, simplifying interpretation.[5]
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity or splitting).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.67 | Singlet | 3H | O-CH₃ (Methoxy) | Protons on the methyl group attached to the oxygen are deshielded by the electronegative oxygen, appearing as a singlet with no neighbors. |
| ~2.43 | Sextet | 1H | C2-H (Methine) | This chiral center proton is coupled to the adjacent CH₃ (3 protons) and CH₂ (2 protons), resulting in a complex multiplet (sextet). |
| ~1.63, ~1.45 | Multiplet | 2H | C3-H₂ (Methylene) | These diastereotopic protons are adjacent to the chiral center and the terminal methyl group, leading to complex splitting patterns. |
| ~1.10 | Doublet | 3H | C2-CH₃ | The methyl group at the chiral center is split into a doublet by the single adjacent methine proton. |
| ~0.90 | Triplet | 3H | C4-CH₃ | The terminal methyl group protons are split into a triplet by the two adjacent methylene protons. |
Note: Specific chemical shifts can vary slightly based on solvent and instrument frequency. Data is compiled from representative values.[6]
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~176.0 | C1 (Carbonyl) | The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, appearing far downfield.[5] |
| ~51.0 | O-CH₃ (Methoxy) | The methoxy carbon is deshielded by its direct attachment to an electronegative oxygen atom. |
| ~41.0 | C2 (Methine) | The chiral carbon, attached to the carbonyl group. |
| ~26.0 | C3 (Methylene) | Standard aliphatic methylene carbon. |
| ~16.0 | C2-CH₃ | Methyl group attached to the chiral center. |
| ~11.0 | C4 (Methyl) | Terminal methyl group, typically found in the most upfield region of the spectrum. |
Note: Data represents typical values for this compound.[6][7]
Note on Chiral Analysis via NMR
Standard NMR spectroscopy does not distinguish between enantiomers like (2S)- and (2R)-2-methylbutanoate. To analyze enantiomeric purity, specialized techniques are required. The use of chiral shift reagents (e.g., lanthanide complexes) or chiral solvating agents can induce separate signals for each enantiomer by forming transient diastereomeric complexes, allowing for their quantification.[8][9]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[10] It is an exceptionally powerful tool for identifying the functional groups present. For an ester like this compound, the most prominent features are related to the C=O and C-O bonds.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a common technique that requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Average multiple scans to improve the signal-to-noise ratio.
Analysis of the IR Spectrum
The IR spectrum is analyzed by correlating absorption bands (peaks) with specific bond vibrations.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Rationale |
| ~2960-2850 | Strong | C-H stretch | Characteristic of sp³ hybridized C-H bonds in the methyl and methylene groups. |
| ~1740 | Strong, Sharp | C=O stretch | This intense absorption is the hallmark of the carbonyl group in a saturated aliphatic ester.[12][13][14] Its position confirms the ester functionality. |
| ~1300-1000 | Strong | C-O stretch | Esters exhibit two distinct C-O stretching bands in this region, corresponding to the C(=O)-O and O-C bonds.[11][12] |
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule's overall structure.[10] The absence of a broad absorption around 3300 cm⁻¹ confirms the lack of an O-H group, distinguishing it from a carboxylic acid.[13]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for volatile compounds like esters, providing both separation and identification.
Methodology:
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph.
-
Separation: The compound travels through a capillary column, separating it from any impurities based on its boiling point and affinity for the stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where a high-energy electron beam bombards the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them by their m/z ratio, generating the mass spectrum.
Analysis of the Mass Spectrum
The mass spectrum plots ion abundance versus m/z. Key features include the molecular ion peak and various fragment ion peaks.
-
Molecular Ion (M⁺•): For this compound (C₆H₁₂O₂), the expected molecular weight is 116.16 g/mol . The molecular ion peak should appear at m/z = 116 . This peak may be weak in esters.[15]
Esters undergo characteristic fragmentation patterns, including α-cleavage and McLafferty rearrangement.[16][17]
Table 4: Major Fragment Ions in the EI-MS of this compound
| m/z | Proposed Fragment Ion | Loss from Molecular Ion | Fragmentation Pathway |
| 101 | [M - CH₃]⁺ | Loss of •CH₃ (15) | Cleavage of the methyl group at the C2 position. |
| 88 | [C₄H₈O₂]⁺• | Loss of C₂H₄ (28) | McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen.[15][16] |
| 87 | [M - C₂H₅]⁺ | Loss of •C₂H₅ (29) | α-cleavage of the ethyl group. |
| 74 | [CH₃OC(OH)=CH₂]⁺• | - | A common fragment for methyl esters resulting from McLafferty rearrangement. |
| 57 | [C₄H₉]⁺ or [CH₃CH₂CH(CH₃)]⁺ | Loss of •COOCH₃ (59) | Cleavage of the bond between the carbonyl carbon and the chiral center. |
| 43 | [C₃H₇]⁺ or [CH₃CH₂CO]⁺ | - | Further fragmentation. |
Visualization of Key Processes
The following diagrams illustrate the overall analytical workflow and a critical fragmentation pathway.
Caption: Workflow for the spectroscopic identification of a chemical compound.
Caption: McLafferty rearrangement in the mass spectrum of the title compound.
Conclusion
The combined application of NMR, IR, and MS provides a definitive spectroscopic fingerprint for this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, IR spectroscopy validates the presence of the characteristic ester functional group, and mass spectrometry establishes the molecular weight and reveals predictable fragmentation patterns. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this important chiral molecule.
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TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
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Chem Academy. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). Retrieved from [Link]
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SpectraBase. (n.d.). methyl (2S)-2-(isobutoxycarbonylamino)-3-methyl-butanoate. Retrieved from [Link]
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Unveiling Nature's Subtlety: A Technical Guide to the Discovery and Isolation of Methyl (2S)-2-Methylbutanoate from Natural Products
Abstract
Methyl (2S)-2-methylbutanoate, a volatile ester recognized for its characteristic fruity and apple-like aroma, is a significant contributor to the sensory profile of numerous natural products. Its presence and enantiomeric distribution are of considerable interest in the fields of flavor and fragrance chemistry, food science, and natural product research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for the discovery and isolation of this compound from natural sources. The guide details two primary workflows: the analysis of fruit matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), and the extraction of essential oils via steam distillation, followed by chiral GC-MS analysis. By elucidating the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a practical resource for the successful identification and quantification of this important chiral compound.
Introduction: The Significance of Chiral Volatiles
Volatile organic compounds (VOCs) are fundamental to the aroma and flavor of a vast array of natural products. Among these, chiral molecules, which exist as non-superimposable mirror images (enantiomers), play a crucial role. The sensory perception of enantiomers can differ significantly, with one enantiomer often possessing a distinct odor or flavor profile compared to its counterpart. Methyl 2-methylbutanoate is a prime example of such a chiral compound, with the (S)-enantiomer typically imparting a sweet, fruity aroma, while the (R)-enantiomer can have a different sensory impact.
The biosynthesis of methyl 2-methylbutanoate in plants is primarily derived from the amino acid L-isoleucine. The prevalence of the (S)-enantiomer in many natural sources, such as apples, pineapples, and strawberries, is a testament to the stereospecificity of the enzymatic pathways involved in its formation.[1] This guide will focus on the practical aspects of isolating and identifying the naturally occurring (S)-enantiomer, this compound.
Strategic Approaches to Isolation and Analysis
The selection of an appropriate methodology for the isolation and analysis of this compound is contingent on the natural matrix being investigated. For fruits and other plant tissues with high water content, a non-destructive headspace technique is often preferred to capture the volatile profile with minimal sample preparation. Conversely, for botanicals rich in essential oils, steam distillation offers an effective means of concentrating the volatile fraction.
This guide presents two validated workflows, each tailored to a specific type of natural product:
-
Workflow 1: Headspace Solid-Phase Microextraction (HS-SPME) of Strawberry Volatiles. This method is ideal for the rapid screening and quantification of this compound in fruits.
-
Workflow 2: Steam Distillation of Roman Chamomile and Subsequent Chiral Analysis. This protocol is suited for the extraction and detailed characterization of the compound from essential oil-bearing plants.
Figure 1: Logical relationship between natural sources and analytical methods.
Workflow 1: Headspace SPME-GC-MS Analysis of this compound from Strawberries
This section provides a detailed protocol for the extraction and chiral analysis of this compound from fresh strawberries. HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in a sample's headspace.
Experimental Protocol: HS-SPME
-
Sample Preparation:
-
Homogenize 10 g of fresh, ripe strawberries in a blender.
-
Transfer 5 g of the homogenate into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to the vial. The addition of salt increases the ionic strength of the sample matrix, which enhances the partitioning of volatile compounds into the headspace.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
SPME Conditions:
-
SPME Fiber: A 100 µm polydimethylsiloxane (PDMS) fiber is recommended for its affinity for nonpolar volatile compounds like esters.
-
Incubation: Equilibrate the sample vial at 40°C for 15 minutes in a heating block or the GC autosampler's incubator. This allows the volatile compounds to reach equilibrium between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 40°C.
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The enantioselective analysis is performed using a GC-MS system equipped with a chiral capillary column. The CP-Chirasil-Dex CB column has demonstrated excellent separation of methyl 2-methylbutanoate enantiomers.[2]
Table 1: GC-MS Parameters for Chiral Analysis of Methyl 2-Methylbutanoate
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Column | CP-Chirasil-Dex CB (25 m x 0.25 mm i.d., 0.25 µm film thickness) | Chiral stationary phase for enantiomer separation. |
| Injector Temperature | 250°C | Ensures rapid and complete desorption of analytes from the SPME fiber. |
| Injection Mode | Splitless (1 minute) | Maximizes the transfer of analytes to the column for improved sensitivity. |
| Carrier Gas | Helium | Inert carrier gas, providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (constant flow) | Optimal flow rate for good separation and peak shape. |
| Oven Temperature Program | 40°C (hold 2 min), then ramp to 160°C at 2°C/min, then to 220°C at 10°C/min (hold 5 min) | A slow initial ramp rate is crucial for the resolution of early-eluting enantiomers. The subsequent ramp removes less volatile compounds. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible mass spectra. |
| Ionization Energy | 70 eV | Standard energy for generating characteristic fragmentation patterns. |
| Mass Range | m/z 40-250 | Covers the molecular ion and key fragment ions of methyl 2-methylbutanoate. |
| Source Temperature | 230°C | Maintains the ion source at a temperature that prevents condensation of analytes. |
| Transfer Line Temperature | 240°C | Ensures efficient transfer of analytes from the GC column to the mass spectrometer. |
Data Analysis and Interpretation
The identification of this compound is based on a two-tiered approach:
-
Retention Time Matching: The retention time of the peak corresponding to the (S)-enantiomer is compared to that of an authentic standard of this compound analyzed under the same chromatographic conditions.
-
Mass Spectrum Confirmation: The mass spectrum of the target peak is compared with a reference spectrum from a spectral library (e.g., NIST/Wiley). The characteristic fragment ions for methyl 2-methylbutanoate include m/z 88 (base peak), 57, and 41.[3]
Figure 2: Experimental workflow for HS-SPME-GC-MS analysis of strawberries.
Workflow 2: Steam Distillation and Chiral GC-MS Analysis of Roman Chamomile Essential Oil
For plant materials with a higher concentration of volatile oils, such as Roman Chamomile (Chamaemelum nobile), steam distillation is a classic and effective extraction method.
Experimental Protocol: Steam Distillation
-
Material Preparation:
-
Use 100 g of dried Roman Chamomile flower heads.
-
Place the dried flowers in a 2 L round-bottom flask.
-
Add 1 L of deionized water to the flask.
-
-
Distillation Setup:
-
Assemble a Clevenger-type apparatus for steam distillation.
-
Heat the flask using a heating mantle to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.
-
-
Distillation Parameters:
-
Pressure: Atmospheric pressure.
-
Distillation Time: 4-6 hours. A longer distillation time generally leads to a higher yield of essential oil, with the yield plateauing after approximately 8 hours.[4]
-
The steam and volatilized essential oil will condense in the condenser and be collected in the graduated collection tube of the Clevenger apparatus.
-
-
Oil Collection and Drying:
-
After distillation, allow the apparatus to cool.
-
Carefully collect the separated essential oil layer.
-
Dry the essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed amber vial at 4°C.
-
Chiral GC-MS Analysis of the Essential Oil
The essential oil obtained from steam distillation can be analyzed using the same chiral GC-MS method described in Section 3.2. A dilution of the essential oil in a suitable solvent (e.g., ethanol or hexane) is necessary before injection to avoid column overload.
Table 2: Sample Preparation for GC-MS Analysis of Chamomile Essential Oil
| Step | Procedure | Rationale |
| 1 | Dilute the essential oil 1:100 (v/v) in ethanol. | Prevents overloading of the GC column and ensures sharp chromatographic peaks. |
| 2 | Transfer the diluted sample to a 2 mL autosampler vial. | Prepares the sample for automated injection. |
| 3 | Inject 1 µL of the diluted sample into the GC-MS system. | A standard injection volume for capillary GC. |
The identification and quantification of this compound in the chamomile essential oil follow the same principles of retention time matching and mass spectral confirmation as outlined in Section 3.3.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating through the inclusion of critical quality control measures:
-
Use of Authentic Standards: The co-injection of an authentic standard of this compound is essential for the unambiguous identification of the target analyte by retention time matching.
-
Mass Spectral Library Confirmation: The comparison of the acquired mass spectrum with a validated spectral library provides a high degree of confidence in the compound's identity.
-
Method Blanks: The analysis of a method blank (e.g., an empty headspace vial or a solvent injection) is crucial to ensure that there is no contamination from the analytical system.
-
Replicate Analyses: Performing replicate analyses of the same sample provides information on the precision and reproducibility of the method.
Conclusion
The discovery and isolation of this compound from natural products require a systematic and well-reasoned analytical approach. This technical guide has detailed two robust workflows, HS-SPME-GC-MS for fruit matrices and steam distillation followed by chiral GC-MS for essential oils, providing researchers with the necessary tools for the successful identification and characterization of this important chiral flavor compound. The emphasis on the causality behind experimental choices and the inclusion of self-validating protocols ensures the scientific integrity and trustworthiness of the obtained results. By applying these methodologies, researchers can gain valuable insights into the chemical composition and sensory properties of a wide range of natural products.
References
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Kocábová, P., et al. (2022). Enantioselective HS-SPME-GC-MS for Authentication of Natural and Synthetic Strawberry Flavour in Syrups. Polish Journal of Food and Nutrition Sciences, 72(2), 169-178. [Link]
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Restek Corporation. (2001). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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Zhang, Y., et al. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake. Food Chemistry, 266, 475-482. [Link]
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The Good Scents Company. (n.d.). methyl (S)-2-methyl butyrate. [Link]
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Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 1-10. [Link]
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Ferreira, V., et al. (2014). Identification, quantitation and sensory evaluation of methyl 2- and methyl 3-methylbutanoate in varietal red wines. Australian Journal of Grape and Wine Research, 20(3), 380-386. [Link]
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König, W. A. (2001). Enantioselective Gas Chromatography in Flavor and Fragrance Analysis. LCGC North America, 19(11), 1154-1161. [Link]
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MDPI. (2021). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Molecules, 26(16), 4945. [Link]
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MDPI. (2022). Chiral Trapped-Headspace GC-QMS-IMS: Boosting Untargeted Benchtop Volatilomics to the Next Level. Separations, 9(10), 295. [Link]
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Horticulturae. (2024). Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening. Horticulturae, 10(6), 633. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13357, Methyl 2-methylbutyrate. [Link]
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An In-depth Technical Guide to the Biological Activity of Methyl (2S)-2-methylbutanoate and its Enantiomer
Abstract
Chirality is a fundamental principle in pharmacology and biochemistry, where enantiomers of a molecule can exhibit remarkably different biological activities. This guide provides a comprehensive technical overview of the distinct biological properties of methyl (2S)-2-methylbutanoate and its enantiomer, methyl (2R)-2-methylbutanoate. We delve into their differential sensory perception, antimicrobial and antifungal activities, and roles as semiochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental choices, detailed methodologies for synthesis and analysis, and a thorough examination of their mechanisms of action. All key claims are supported by authoritative sources, and all quantitative data is summarized for clarity and comparative analysis.
Introduction: The Significance of Chirality in Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical determinant of biological function. The two mirror-image forms of a chiral molecule are known as enantiomers. In biological systems, which are themselves chiral, the stereochemistry of a molecule dictates its interaction with enzymes, receptors, and other biomolecules. This often leads to one enantiomer being biologically active while the other is inactive or exhibits a completely different, sometimes deleterious, effect.
Methyl 2-methylbutanoate is a chiral ester found in a variety of fruits and fermented products. It exists as two enantiomers: this compound and methyl (2R)-2-methylbutanoate. This guide will explore the profound impact of this stereoisomerism on their biological activities, from flavor perception to antimicrobial efficacy.
Physicochemical and Sensory Properties
The subtle difference in the spatial arrangement of the methyl and ethyl groups around the chiral center of methyl 2-methylbutanoate leads to significant differences in how these molecules are perceived by biological systems, particularly by olfactory and gustatory receptors.
Odor and Flavor Profiles
The sensory profiles of the two enantiomers are distinctly different, a classic example of stereospecificity in olfaction.
-
This compound : This enantiomer is predominantly responsible for the desirable fruity and apple-like aromas in many fruits.[1] Its scent is often described as fresh and sweet.
-
Methyl (2R)-2-methylbutanoate : In contrast, the (R)-enantiomer possesses a more complex aroma profile, often characterized as fruity with dairy-like notes.[1] In some contexts, it can even impart cheesy or sweaty odors.
This stark difference in sensory perception underscores the high degree of selectivity of olfactory receptors.
Quantitative Sensory Data
The odor and flavor perception thresholds also differ between the enantiomers, highlighting the sensitivity of our sensory systems to stereochemistry.
| Compound | Odor Profile | Odor Perception Threshold (nasal, in water) | Flavor Perception Threshold (in water) |
| Methyl (2S)-(+)-2-methylbutanoate | Fruity, apple-like[1] | 0.3 ppb[1] | 5 ppb[1] |
| Methyl (2R)-(-)-2-methylbutanoate | Fruity, dairy[1] | ~0.5 ppb (calculated)[1] | 5 ppb[1] |
| Racemic Methyl 2-methylbutanoate | - | 0.4 ppb[1] | - |
Table 1: Comparative sensory data for methyl 2-methylbutanoate enantiomers.
Natural Occurrence and Enantiomeric Distribution
The enantiomeric distribution of methyl 2-methylbutanoate in nature is not racemic, with a clear biosynthetic preference for one enantiomer over the other in many cases.
-
The (S)-enantiomer is the more abundant form found in many fruits, such as apples and strawberries, contributing significantly to their characteristic aroma.[2]
-
The (R)-enantiomer , while less common, has been identified in various natural products. For instance, a study on a beverage fermented with shiitake mushrooms found up to 35% of the (R)-enantiomer.[2] This study also revealed that the shiitake mushroom esterified (R)-2-methylbutanoic acid to its methyl ester faster than the (S)-enantiomer.[2]
The enantiomeric ratio can be a key indicator of the authenticity of natural flavors, as synthetic routes often produce racemic mixtures.
| Natural Source | Predominant Enantiomer | Enantiomeric Ratio (S:R or R:S) |
| Apples | (S) | Varies by cultivar |
| Strawberries | (S) | Varies by cultivar |
| Shiitake-fermented beverage | (S) is typically higher, but (R) can be significant | Can reach up to 65:35 (S:R)[2] |
Table 2: Enantiomeric distribution of methyl 2-methylbutanoate in select natural sources.
Antimicrobial and Antifungal Activity
While the flavor and fragrance properties of methyl 2-methylbutanoate are well-documented, its potential as an antimicrobial and antifungal agent is an emerging area of research. The lipophilic nature of this ester suggests it can interact with microbial cell membranes.
Evidence of Antimicrobial Properties
Studies have shown that racemic methyl 2-methylbutanoate exhibits antifungal activity against several plant pathogenic fungi, including Pythium ultimum, Rhizoctonia solani, and Sclerotinia minor. However, specific data on the differential activity of the individual enantiomers is still limited in the public domain.
Research on the parent acid, 2-methylbutanoic acid, has demonstrated its efficacy against the gray mold fungus Botrytis cinerea. This provides a strong indication that the methyl ester derivatives would also possess antifungal properties.
Proposed Mechanism of Antifungal Action
The primary mechanism of antifungal action for short-chain fatty acids and their esters is believed to be the disruption of the fungal cell membrane. This is supported by studies on related compounds.
The proposed mechanism involves the following steps:
-
Membrane Intercalation : The lipophilic ester partitions into the lipid bilayer of the fungal cell membrane.
-
Increased Membrane Permeability : This disrupts the membrane's integrity, leading to increased permeability.
-
Leakage of Cellular Contents : Essential ions and metabolites leak out of the cell, disrupting cellular homeostasis.
-
Inhibition of Cellular Processes : The disruption of membrane potential and integrity can inhibit key cellular processes, including respiration and nutrient uptake, ultimately leading to cell death.
Studies on 2-methylbutanoic acid have shown that it can induce oxidative damage by stimulating the accumulation of reactive oxygen species (ROS), increase malondialdehyde levels (an indicator of lipid peroxidation), and decrease the ratio of reduced to oxidized glutathione. Furthermore, it has been observed to reduce mitochondrial membrane potential and interfere with the tricarboxylic acid (TCA) cycle.
Caption: Proposed mechanism of antifungal action for methyl 2-methylbutanoate.
Role as a Semiochemical
Semiochemicals are signaling chemicals used by organisms to communicate. Neryl (S)-2-methylbutanoate, a derivative of the (S)-enantiomer, has been identified as a key component of the aggregation pheromone of the Western Flower Thrips (Frankliniella occidentalis), a major agricultural pest. This highlights a highly specific biological role for the (S)-enantiomer in insect communication. The activity of the corresponding (R)-enantiomer derivative in this context has not been reported, suggesting a stereospecific receptor-ligand interaction.
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of methyl 2-methylbutanoate enantiomers.
Enantioselective Synthesis
6.1.1. Enzymatic Synthesis of this compound
Lipases are commonly used for the kinetic resolution of racemic 2-methylbutanoic acid, showing a preference for the (S)-enantiomer.
Protocol:
-
Reaction Setup : In a sealed vessel, dissolve racemic 2-methylbutanoic acid and methanol in a non-polar organic solvent such as isooctane.
-
Enzyme Addition : Add an immobilized lipase, for example, from Rhizomucor miehei (Lipozyme IM 20).
-
Incubation : Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 20-40°C).
-
Monitoring : Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the product and the remaining substrate by chiral gas chromatography.
-
Work-up : Once the desired conversion is reached, remove the immobilized enzyme by filtration.
-
Purification : Purify the this compound from the reaction mixture by distillation or column chromatography.
Caption: Workflow for the enzymatic synthesis of this compound.
6.1.2. Enzymatic Synthesis of Methyl (2R)-2-methylbutanoate
The (R)-enantiomer can be obtained from the unreacted acid from the (S)-ester synthesis or through a lipase-catalyzed hydrolysis of the racemic ester.
Protocol:
-
Reaction Setup : Suspend racemic methyl 2-methylbutanoate in a buffered aqueous solution.
-
Enzyme Addition : Add a lipase that preferentially hydrolyzes the (S)-ester, such as from Candida antarctica.
-
Incubation : Incubate the mixture with stirring at a controlled pH and temperature.
-
Monitoring : Monitor the reaction by chiral GC to determine the enantiomeric excess of the remaining methyl (2R)-2-methylbutanoate.
-
Work-up : When the hydrolysis of the (S)-ester is complete, extract the unreacted methyl (2R)-2-methylbutanoate with an organic solvent.
-
Purification : Dry the organic extract and purify the (R)-ester by distillation.
Chiral Analysis
Accurate determination of the enantiomeric composition is crucial. Chiral gas chromatography (GC) is a common and effective method.
Protocol: Chiral GC-MS Analysis
-
Column Selection : Utilize a chiral capillary GC column, such as one coated with a cyclodextrin derivative (e.g., CP-Chirasil-Dex CB).
-
Sample Preparation : Dilute the sample containing methyl 2-methylbutanoate enantiomers in a suitable solvent (e.g., hexane).
-
Injection : Inject a small volume of the prepared sample into the GC-MS system.
-
Chromatographic Conditions :
-
Injector Temperature : 250°C
-
Oven Program : Start at 40°C, hold for 2 minutes, then ramp at 2°C/min to 180°C.
-
Carrier Gas : Helium at a constant flow rate.
-
Detector : Mass spectrometer in full scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis : The two enantiomers will elute at different retention times. Integrate the peak areas to determine the enantiomeric ratio and enantiomeric excess.
Antimicrobial Susceptibility Testing
For volatile compounds like methyl 2-methylbutanoate, standard broth dilution methods can be challenging. A broth macrodilution volatilization method is more appropriate.
Protocol: Broth Macrodilution Volatilization Assay
-
Preparation of Inoculum : Prepare a standardized suspension of the target fungus (e.g., Botrytis cinerea) in a suitable broth medium.
-
Preparation of Test Compounds : Prepare serial dilutions of the individual enantiomers and the racemic mixture in the broth medium in microtubes.
-
Assay Setup : Inoculate the microtubes containing the test compounds with the fungal suspension. In the cap of each microtube, place a small amount of solidified agar medium.
-
Incubation : Seal the microtubes and incubate at an appropriate temperature for a defined period, allowing the volatile compound to diffuse into the headspace and act on the fungi on the agar in the cap.
-
Determination of Minimum Inhibitory Concentration (MIC) : The MIC is the lowest concentration of the compound that inhibits the visible growth of the fungus on the agar in the cap. This can be visualized by adding a viability stain like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Caption: Workflow for the broth macrodilution volatilization MIC assay.
Conclusion
The biological activity of methyl 2-methylbutanoate is profoundly influenced by its stereochemistry. The (S)-enantiomer is largely associated with pleasant fruity aromas and plays a role in insect communication, while the (R)-enantiomer has a distinct and different sensory profile. Preliminary evidence suggests that these compounds also possess antifungal properties, likely through the disruption of fungal cell membranes, a mechanism that warrants further enantioselective investigation. The detailed protocols provided in this guide for enantioselective synthesis, chiral analysis, and antimicrobial testing offer a robust framework for researchers to further explore the fascinating and commercially relevant differences between these two enantiomers. A deeper understanding of these structure-activity relationships will continue to drive innovation in the fields of flavor and fragrance chemistry, agricultural science, and drug development.
References
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Bhattacharyya, A., Sinha, S., Singh, P., Patel, R. S., Ghosh, S., Sardana, K., ... & Sengupta, S. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. Frontiers in Microbiology, 11, 2116. [Link]
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Bhattacharyya, A., Sinha, S., Singh, P., Patel, R. S., Ghosh, S., Sardana, K., ... & Sengupta, S. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. PMC, PMC7505954. [Link]
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Caruso, F., Mendoza, L., Castro, P., Cotoras, M., Aguirre, M., & Muñoz, L. (2011). Antifungal Activity of Resveratrol against Botrytis cinerea Is Improved Using 2-Furyl Derivatives. PLOS ONE, 6(10), e25421. [Link]
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Chen, Y., et al. (2022). 2-Methylbutyric acid functions as a potential antifungal fumigant by inhibiting Botrytis cinerea and inducing resistance to gray mold in cherry tomatoes. ResearchGate. [Link]
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Kaur, M., Mehta, A., & Gupta, R. (2019). Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. Journal of Oleo Science, 68(10), 989-993. [Link]
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Kwon, D. Y., & Rhee, J. S. (2000). Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. Journal of agricultural and food chemistry, 48(2), 524-530. [Link]
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Leffingwell, J. C. The Methyl 2-methylbutyrates. Leffingwell & Associates. [Link]
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Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 1-10. [Link]
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Mateluna, C., et al. (2019). Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea. Molecules, 24(7), 1283. [Link]
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Zhang, Y., et al. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake. Food Chemistry, 266, 475-482. [Link]
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A Comprehensive Technical Guide to Methyl (2S)-2-Methylbutanoate: Nomenclature, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of methyl (2S)-2-methylbutanoate, a chiral ester of significant interest in the chemical and biological sciences. From its fundamental chemical identity to its diverse applications, this document serves as a comprehensive resource, emphasizing the technical details and scientific rationale behind its study and use.
Introduction: The Significance of this compound
This compound is a volatile organic compound that belongs to the class of fatty acid esters.[1][2] Its chirality, arising from the stereocenter at the second carbon of the butanoate chain, gives rise to distinct enantiomers with unique biological activities and sensory properties. The (S)-enantiomer, in particular, is a key contributor to the characteristic aroma of many fruits and is widely utilized in the flavor and fragrance industry.[3][4] This guide will focus on the synonyms, chemical properties, natural occurrence, synthesis, and analysis of the (S)-enantiomer, providing a foundational understanding for researchers in various fields.
Nomenclature and Chemical Identity
A clear and unambiguous system of nomenclature is paramount in scientific communication. This compound is known by a variety of names in chemical literature and commercial contexts. Understanding these synonyms is crucial for effective literature searching and chemical sourcing.
IUPAC Name and Stereochemistry
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[5][6] The "(2S)" designation specifies the stereochemical configuration at the chiral center, indicating that when viewing the molecule with the hydrogen atom pointing away, the substituents from highest to lowest priority (carbomethoxy, ethyl, methyl) are arranged in a counter-clockwise direction.
Common Synonyms and Trade Names
In addition to its systematic name, this compound is frequently referred to by several other names:
-
(S)-2-Methylbutanoic acid methyl ester[5]
-
Butanoic acid, 2-methyl-, methyl ester, (2S)-[5]
-
Methyl (S)-2-methyl butyrate[7]
It is important to note that the racemic mixture, containing both the (S) and (R) enantiomers, is often referred to as methyl 2-methylbutanoate or methyl 2-methylbutyrate.[9][10]
Chemical Identifiers
For precise identification and database searching, the following identifiers are essential:
| Identifier | Value | Source |
| CAS Registry Number | 10307-60-5 | [5][7][8] |
| PubChem CID | 643001 | [5][6] |
| InChIKey | OCWLYWIFNDCWRZ-YFKPBYRVSA-N | [5][6] |
| SMILES | CCC(=O)OC | [5][6] |
Below is a diagram illustrating the relationship between the primary IUPAC name and its key identifiers.
Caption: Relationship between the IUPAC name and its primary chemical identifiers.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, analysis, and application.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [5][6] |
| Molecular Weight | 116.16 g/mol | [5][6] |
| Appearance | Colorless liquid | [10] |
| Odor | Sweet, fruity, apple-like | [10] |
| Boiling Point | 113 °C | [7][8] |
| Density | 0.883 g/mL | [7][8] |
| Flash Point | 19 °C | [7][8] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | [10] |
These properties highlight the compound's volatility and hydrophobicity, which are key to its characteristic aroma and its extraction from natural sources.
Natural Occurrence and Significance
This compound is a naturally occurring ester found in a wide variety of fruits, contributing significantly to their distinct aromas. Its presence has been identified in:
The biosynthesis of this compound in plants is a complex process, often involving the metabolism of amino acids. The specific enantiomeric ratio can vary depending on the natural source and ripening stage of the fruit.
Beyond its role in fruit aroma, this compound can also function as a semiochemical, a chemical signal that mediates interactions between organisms.[12][13][14] In the context of insects, it can act as a component of pheromone blends, influencing behaviors such as mating and aggregation.[14] This has led to research into its potential use in sustainable pest management strategies.[12][14]
Synthesis and Analysis
The ability to synthesize and accurately analyze this compound is crucial for both research and industrial applications.
Synthetic Methodologies
The synthesis of enantiomerically pure this compound typically involves one of two main strategies:
-
Esterification of a Chiral Precursor: The most direct method is the Fischer esterification of (S)-2-methylbutanoic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid. The key to this approach is the availability of the enantiomerically pure starting acid.[3]
-
Enantioselective Synthesis: Asymmetric hydrogenation of tiglic acid using a chiral catalyst, such as a ruthenium-BINAP complex, can produce (S)-2-methylbutanoic acid, which can then be esterified.[3]
Illustrative Synthetic Workflow:
Caption: A simplified workflow for the synthesis of this compound via esterification.
Analytical Techniques
The analysis of this compound, particularly in complex matrices like food and biological samples, relies heavily on chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for the identification and quantification of volatile compounds. The workflow typically involves:
-
Sample Preparation: Extraction of the analyte from the sample matrix using methods such as solid-phase microextraction (SPME) or liquid-liquid extraction.
-
GC Separation: Separation of the components of the extract on a capillary column. For chiral analysis, a chiral stationary phase is required to separate the (S) and (R) enantiomers.
-
MS Detection: Detection and identification of the eluted compounds based on their mass spectra.[10][15]
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of methyl 2-methylbutanoate, particularly for preparative separations or when coupled with mass spectrometry (LC-MS).[5]
Experimental Protocol: GC-MS Analysis of this compound in a Fruit Sample
-
Sample Homogenization: Homogenize a known weight of the fruit sample in a suitable buffer.
-
SPME Extraction: Expose a solid-phase microextraction (SPME) fiber to the headspace of the homogenized sample for a defined period to adsorb the volatile compounds.
-
GC-MS Injection: Insert the SPME fiber into the heated injection port of the gas chromatograph for thermal desorption of the analytes onto the column.
-
Chromatographic Separation: Utilize a chiral capillary column (e.g., a cyclodextrin-based stationary phase) with a suitable temperature program to separate the enantiomers of methyl 2-methylbutanoate.
-
Mass Spectrometric Detection: Operate the mass spectrometer in scan mode to acquire full mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. Quantify the compound using a calibration curve prepared with known concentrations of the standard.
Applications in Industry and Research
The unique sensory properties and biological activity of this compound have led to its use in several key areas:
-
Flavor and Fragrance Industry: As a key component of many fruit aromas, it is widely used as a flavoring agent in food and beverages and as a fragrance ingredient in perfumes and cosmetics.[10][16][17][18]
-
Pest Management: Its role as a semiochemical is being explored for the development of environmentally friendly pest control strategies, such as in pheromone traps for monitoring and mating disruption.[12][13][14][19]
-
Chiral Research: It serves as a model compound for studying stereoselectivity in chemical reactions and biological processes.
Conclusion
This compound is a molecule of considerable scientific and commercial importance. A comprehensive understanding of its nomenclature, properties, and applications is essential for researchers and professionals in chemistry, food science, and entomology. The continued exploration of its synthesis, analysis, and biological roles will undoubtedly lead to new and innovative applications in the future.
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PubChem. (n.d.). Methyl 2-methylbutyrate. National Center for Biotechnology Information. Retrieved from [Link][10]
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Wikipedia. (2023, October 27). 2-Methylbutanoic acid. Retrieved from [Link][3]
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The Good Scents Company. (n.d.). methyl (S)-2-methyl butyrate. Retrieved from [Link][11]
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ChemBK. (n.d.). (S)-Methyl 2-methylbutanoate. Retrieved from [Link][7]
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The Good Scents Company. (n.d.). methyl 2-methyl butyrate. Retrieved from [Link][16]
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Anonymous. (2025, August 16). Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management. Journal of Pest Science.[12]
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CABI. (2023, November 24). Semiochemicals beginner's guide: Types and how to use. CABI BioProtection Portal. Retrieved from [Link][13]
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ChemBK. (n.d.). methyl 2-methylbutanoate. Retrieved from [Link][8]
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PubChem. (n.d.). Ethyl 2-methylbutyrate. National Center for Biotechnology Information. Retrieved from [Link][17]
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Google Patents. (n.d.). CN103508886A - Continuous production method for ethyl 2-methylbutyrate. Retrieved from [20]
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Givaudan. (n.d.). Ethyl Methyl-2-Butyrate. Retrieved from [Link][18]
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The Pherobase. (n.d.). Semiochemical compound: Methyl 2-methylbutanoate. Retrieved from [Link][19]
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Methodological & Application
chiral gas chromatography method for separating methyl 2-methylbutanoate enantiomers
An Application Guide and Protocol
Abstract
The enantiomeric composition of chiral molecules is a critical quality attribute in the flavor, fragrance, and pharmaceutical industries, as individual enantiomers can exhibit significantly different sensory and biological properties.[1][2] Methyl 2-methylbutanoate is a volatile ester found in various fruits and fermented products, contributing to their characteristic fruity aroma.[3][4][5] Its chiral center means it exists as (R)- and (S)-enantiomers, each possessing a unique odor profile. This application note provides a detailed, robust method for the baseline separation and quantification of methyl 2-methylbutanoate enantiomers using capillary gas chromatography (GC) with a cyclodextrin-based chiral stationary phase. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring reliable enantiomeric purity assessment.
Introduction: The Principle of Chiral Recognition by GC
Chiral chromatography is a specialized technique designed to separate enantiomers, which are non-superimposable mirror-image molecules.[6] Standard chromatographic phases cannot distinguish between enantiomers; therefore, a chiral stationary phase (CSP) is required.[7]
The mechanism of separation on a CSP is based on the principle of "chiral recognition."[7][8] The chiral selector, which is immobilized on the stationary phase, forms transient, diastereomeric complexes with the individual enantiomers of the analyte. These complexes have different association energies, leading to different retention times and, consequently, chromatographic separation.[7][8]
For volatile compounds like esters, derivatized cyclodextrins are highly effective chiral selectors.[1][9][10] Cyclodextrins are cyclic oligosaccharides that form a tapered, toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior.[11][12] Separation is achieved through inclusion complexation, where an analyte enters the cyclodextrin cavity. The enantioselectivity arises from differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the analyte's substituents and the functional groups on the rim of the cyclodextrin molecule.[12] The enantiomer that forms the more stable complex with the CSP will be retained longer on the column.
Materials and Methodology
This protocol is designed for a standard gas chromatograph equipped with a capillary column and a flame ionization detector (FID).
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless injector and FID.
-
Chiral GC Column: A cyclodextrin-based column is recommended. A column such as a CP-Chirasil-Dex CB or Rt-βDEXse (e.g., 30 m length x 0.25 mm I.D. x 0.25 µm film thickness) provides excellent enantioselectivity for this class of compounds.[6][13]
-
Reagents:
-
Gases: Helium (Carrier Gas, 99.999% purity), Hydrogen (FID), Nitrogen (FID Makeup), and Zero Air (FID).
Standard Preparation Protocol
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of racemic methyl 2-methylbutanoate and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Working Standard (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Working Standard. These will be used to establish linearity and determine the limits of detection (LOD) and quantitation (LOQ).
Experimental Protocol & GC Parameters
A validated and self-consistent protocol is essential for reproducible results. The following parameters have been optimized for the separation of methyl 2-methylbutanoate enantiomers.
GC Instrument Setup
| Parameter | Recommended Setting | Rationale |
| Injector | Split Mode | Prevents column overloading and ensures sharp peak shapes for concentrated samples. |
| Injector Temperature | 240 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[2] |
| Split Ratio | 50:1 | Provides a good balance between sensitivity and peak efficiency. May be adjusted based on sample concentration. |
| Carrier Gas | Helium | An inert and safe carrier gas providing good efficiency. Hydrogen can be used for faster analysis if available.[2] |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Optimizes the linear velocity for the column dimensions, maximizing separation efficiency. |
| Oven Program | ||
| Initial Temperature | 50 °C, hold for 2 minutes | Allows for sharp initial chromatographic bands and separation of any highly volatile impurities. |
| Ramp Rate | 2 °C/min | A slow ramp rate is critical for resolving enantiomers, as it maximizes the differential interaction time with the CSP.[16] |
| Final Temperature | 140 °C, hold for 5 minutes | Ensures that all components are eluted from the column before the next injection. |
| Detector (FID) | ||
| Detector Temperature | 250 °C | Prevents condensation of the analyte in the detector, ensuring a stable signal.[2] |
| H₂ Flow | 30 mL/min | Standard setting for FID operation. |
| Air Flow | 300 mL/min | Standard setting for FID operation. |
| Makeup Gas (N₂) Flow | 25 mL/min | Ensures the entire column effluent is efficiently swept into the flame for detection. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
Analysis Workflow
Method Validation and System Suitability
For the method to be considered reliable, it must be validated. Key validation parameters should be assessed according to established guidelines.[17][18]
-
Specificity: The ability to resolve the two enantiomers from each other and any other components in the sample matrix. A blank injection should show no interfering peaks.
-
Linearity: The method should demonstrate a linear relationship between concentration and detector response over the desired range. A correlation coefficient (r²) of ≥ 0.995 is typically acceptable.
-
Precision: Assessed by repeatability (multiple injections of the same standard) and intermediate precision (analysis on different days). The relative standard deviation (RSD) should typically be < 2%.[18]
-
Accuracy: Determined by recovery studies, often by spiking a blank matrix with a known concentration of the analyte. Recoveries are generally expected to be within 98-102%.[18]
-
LOD & LOQ: The lowest concentration of analyte that can be reliably detected and quantified, respectively.
System Suitability Test (SST)
Before analyzing any samples, inject a mid-range standard to verify the chromatographic system's performance.
| SST Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | Rs ≥ 1.5 | Ensures baseline separation between the enantiomer peaks.[19] |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Confirms good peak shape and absence of column activity. |
| Reproducibility | RSD < 2% for RT & Area | Demonstrates the stability and precision of the system. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution (Rs < 1.5) | 1. Oven ramp rate is too fast.2. Carrier gas flow rate is incorrect.3. Column is old or contaminated. | 1. Decrease the oven ramp rate (e.g., to 1-1.5 °C/min).2. Verify and optimize the carrier gas flow rate.3. Condition the column at high temperature or replace it if necessary. |
| Peak Tailing (Tf > 1.5) | 1. Active sites in the injector liner or column.2. Sample concentration is too high. | 1. Replace the injector liner with a deactivated one.2. Trim the first few cm of the column.3. Dilute the sample. |
| Inconsistent Retention Times (RTs) | 1. Leaks in the system.2. Fluctuations in carrier gas flow or oven temperature. | 1. Perform a leak check on the injector and fittings.2. Ensure the gas supply is stable and the GC oven is calibrated and functioning correctly. |
Conclusion
The chiral gas chromatography method detailed in this document provides a reliable and reproducible protocol for the enantioselective separation of methyl 2-methylbutanoate. By employing a cyclodextrin-based chiral stationary phase and a carefully optimized temperature program, baseline resolution of the (R)- and (S)-enantiomers can be consistently achieved. This method is suitable for routine quality control in the flavor and fragrance industries, as well as for advanced research applications where the determination of enantiomeric purity is paramount. Adherence to the system suitability and validation guidelines will ensure the generation of accurate and trustworthy data.
References
-
Agilent Food, Flavor and Fragrances GC Columns - Page 2 - Chrom Tech. (n.d.). Chrom Tech. Retrieved January 14, 2026, from [Link]
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A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 14, 2026, from [Link]
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Bicchi, C., D'Amato, A., Manzin, V., & Rubiolo, P. (1999). Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields. Journal of Chromatography A, 843(1-2), 99–121. [Link]
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Cagliero, C., Bicchi, C., & Sgorbini, B. (2019). Enantioselective Gas Chromatography with Cyclodextrin in Odorant Analysis. ResearchGate. Retrieved January 14, 2026, from [Link]
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Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11). [Link]
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The Study of Chiral Stationary Phases for Gas Chromatography. (2022). AZoM. Retrieved January 14, 2026, from [Link]
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Chiral Chromatography. (2020). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Al-Salami, H., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. Molecules, 26(7), 2095. [Link]
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Weinelt, F., et al. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). Food Chemistry, 266, 164-171. [Link]
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Van der Molen, J. N., & Van der Slik, A. L. (1986). Gas-liquid chromatographic separation of enantiomers as their diastereomeric derivatives, illustrated with 2-methylbutyric acid. Journal of Chromatography, 366, 217-224. [Link]
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Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics. Retrieved January 14, 2026, from [Link]
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Chiral column chromatography. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Gáspár, A., et al. (2024). Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides - design, synthesis and application in chiral separation. Journal of Chromatography A, 1719, 464769. [Link]
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Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
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Dwivedi, P. (2007). Gas Phase Chiral Separations By Ion Mobility Spectrometry. PMC - NIH. Retrieved January 14, 2026, from [Link]
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Identification, quantitation and sensory evaluation of methyl 2- and methyl 3-methylbutanoate in varietal red wines. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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Frank, S., et al. (2012). Identification, quantitation and sensory evaluation of methyl 2- and methyl 3-methylbutanoate in varietal red wines. Repositorio UC. Retrieved January 14, 2026, from [Link]
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Methyl 2-methylbutyrate. (2018). SIELC Technologies. Retrieved January 14, 2026, from [Link]
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Methyl (R)-2-methylbutanoate. (n.d.). PubChem - NIH. Retrieved January 14, 2026, from [Link]
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Introduction: The Aromatic Significance of (S)-methyl 2-methylbutanoate in Wine
An Application Note for the Quantification of (S)-methyl 2-methylbutanoate in Wine using High-Performance Liquid Chromatography (HPLC)
The sensory profile of wine is a complex tapestry woven from hundreds of volatile compounds. Among the most significant contributors to a wine's fruity character are esters, formed during fermentation and aging. (S)-methyl 2-methylbutanoate, in particular, imparts desirable notes of apple, strawberry, and apricot. Its enantiomeric form, (R)-methyl 2-methylbutanoate, possesses a different aroma profile, making the stereospecific quantification of the (S)-enantiomer crucial for precise aroma characterization and quality control in winemaking.
While gas chromatography (GC) is traditionally the method of choice for analyzing volatile esters, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, especially when coupled with a strategic analytical approach.[1][2] This application note details a robust and validated indirect HPLC method for the quantification of (S)-methyl 2-methylbutanoate in wine. The protocol is designed for researchers in enology, food science, and analytical chemistry, providing a comprehensive guide from sample preparation to data analysis.
Principle of the Method
Direct HPLC analysis of (S)-methyl 2-methylbutanoate is challenging due to its high volatility and lack of a strong ultraviolet (UV) chromophore, which is necessary for sensitive detection with standard HPLC-UV systems.[3][4] This protocol overcomes these limitations through a three-stage process:
-
Liquid-Liquid Extraction (LLE): The target ester is first isolated from the complex wine matrix. LLE is a classic and effective technique for extracting a broad range of volatile compounds.[5][6]
-
Saponification (Hydrolysis): The extracted, non-UV-active ester is chemically converted into its corresponding carboxylate salt, (S)-2-methylbutanoate, through base-catalyzed hydrolysis.[7]
-
Chiral Derivatization: The resulting chiral carboxylate is reacted with a chiral derivatizing agent that possesses a strong UV chromophore. This reaction creates a pair of diastereomers. These diastereomers have distinct physicochemical properties and can be separated on a standard, achiral reversed-phase HPLC column.[8][9] This indirect approach allows for both the chiral resolution and sensitive UV detection of the original analyte.
This entire workflow is designed to be self-validating, with clear steps for method validation according to internationally recognized guidelines, ensuring the trustworthiness and reliability of the results.[10][11]
Visualized Analytical Workflow
Caption: Overall workflow from wine sample to final concentration report.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethyl ether (ACS grade), Pentane (ACS grade), Ultrapure water.
-
Reagents: (S)-methyl 2-methylbutanoate standard (≥99%), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Anhydrous sodium sulfate (Na₂SO₄), (R)-(+)-1-(1-Naphthyl)ethylamine (derivatizing agent, ≥99%), N,N'-Dicyclohexylcarbodiimide (DCC, coupling agent).
-
Internal Standard (IS): Methyl 3-methylbutanoate or other suitable non-interfering ester.
-
Equipment: Volumetric flasks, pipettes, separatory funnel, rotary evaporator, pH meter, HPLC system with UV detector, analytical balance, vortex mixer, 0.45 µm syringe filters.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector is suitable.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 280 nm (for naphthyl-derivatized amide) |
| Internal Standard | Methyl 3-methylbutanoate |
Detailed Experimental Protocol
Part 1: Sample Preparation and Ester Extraction
-
Sample Collection: Collect 50 mL of wine into a clean flask. If the sample contains solids, centrifuge at 4000 rpm for 10 minutes and use the supernatant.
-
Internal Standard Spiking: Spike the wine sample with the internal standard to a final concentration of 5 mg/L.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the 50 mL of spiked wine to a 250 mL separatory funnel.
-
Add 50 mL of a pentane:diethyl ether (1:1, v/v) mixture.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for 10 minutes.
-
Collect the upper organic layer into a clean flask containing anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction twice more, combining all organic extracts.
-
-
Concentration: Gently evaporate the solvent from the combined extracts using a rotary evaporator at 30 °C until approximately 1-2 mL of the extract remains. Avoid complete dryness to prevent loss of volatile esters.
Part 2: Saponification and Derivatization
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Topic: Comprehensive 1H and 13C NMR Spectral Assignment and Analysis of Methyl 2-Methylbutanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules.[1][2][3] This application note provides a comprehensive guide to the assignment and interpretation of the ¹H and ¹³C NMR spectra of methyl 2-methylbutanoate (C₆H₁₂O₂), a common fatty acid ester.[4] We present a detailed analysis of chemical shifts, spin-spin coupling, and signal integration, grounded in fundamental principles of magnetic resonance. Furthermore, this document outlines field-proven, step-by-step protocols for sample preparation and data acquisition, designed to ensure high-quality, reproducible results for researchers in organic synthesis, quality control, and drug development.
Introduction: The Role of NMR in Ester Characterization
Esters are a fundamental class of organic compounds prevalent in natural products, pharmaceuticals, and industrial materials. The precise determination of their molecular structure is critical for understanding their function, reactivity, and purity. NMR spectroscopy offers a non-destructive method to probe the chemical environment of each atom within a molecule, providing a detailed structural fingerprint.[5] For a molecule like methyl 2-methylbutanoate, NMR allows for the unambiguous confirmation of its constitution by analyzing the distinct magnetic properties of its hydrogen (¹H) and carbon (¹³C) nuclei. This guide explains the causality behind the observed spectral features, transforming raw data into a validated molecular structure.
Molecular Structure and Atom Numbering
To facilitate a clear and logical spectral assignment, the atoms of methyl 2-methylbutanoate are numbered as shown in the diagram below. This convention will be used throughout the analysis.
Caption: Molecular structure of methyl 2-methylbutanoate with atom numbering.
¹H NMR Spectrum Analysis (CDCl₃)
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and the number of neighboring protons (multiplicity).
Chemical Shift (δ) and Integration
-
δ 3.67 ppm (3H, singlet, H-5): This sharp singlet corresponds to the three protons of the methoxy group (OCH₃). Its downfield chemical shift is a direct result of the deshielding effect of the highly electronegative oxygen atom it is bonded to. The integration value of 3H confirms it represents a methyl group.
-
δ 2.43 ppm (1H, multiplet, H-2): This signal is assigned to the single proton on C2. It is deshielded by the adjacent electron-withdrawing carbonyl group (C=O). This proton is coupled to protons on C2a (three) and C3 (two), resulting in a complex multiplet.
-
δ 1.45 - 1.71 ppm (2H, multiplet, H-3): These two protons belong to the methylene group (CH₂) at the C3 position. They are coupled to the proton at C2 and the three protons at C4, leading to a complex multiplet.
-
δ 1.18 ppm (3H, doublet, H-2a): This doublet represents the methyl group attached to C2. The signal is split into a doublet because it is coupled to the single adjacent proton on C2 (n+1 rule, where n=1).
-
δ 0.90 ppm (3H, triplet, H-4): This upfield signal is characteristic of a terminal methyl group in an alkyl chain. It appears as a triplet due to coupling with the two adjacent protons on the C3 methylene group (n+1 rule, where n=2).
Summary of ¹H NMR Assignments
| Signal Label | Chemical Shift (δ, ppm) | Integration (No. of H) | Multiplicity | Assignment |
| H-5 | 3.67 | 3H | Singlet (s) | OCH₃ |
| H-2 | 2.43 | 1H | Multiplet (m) | C(=O)CH(C H₃)CH₂CH₃ |
| H-3 | 1.45 - 1.71 | 2H | Multiplet (m) | C(=O)CH(CH₃)CH₂ CH₃ |
| H-2a | 1.18 | 3H | Doublet (d) | C(=O)CH(CH₃ )CH₂CH₃ |
| H-4 | 0.90 | 3H | Triplet (t) | C(=O)CH(CH₃)CH₂CH₃ |
| Note: Chemical shifts are referenced from experimental data in CDCl₃ and may vary slightly based on solvent and spectrometer frequency.[4][6][7] |
¹³C NMR Spectrum Analysis (CDCl₃)
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shift is primarily influenced by the hybridization and electronic environment of the carbon atom.
-
δ 177.09 ppm (C1): This highly deshielded signal is characteristic of a carbonyl carbon in an ester functional group. The strong electron-withdrawing effect of the two oxygen atoms causes a significant downfield shift.
-
δ 51.36 ppm (C5): This peak corresponds to the methoxy carbon (OCH₃). It is deshielded due to its direct attachment to an electronegative oxygen atom.
-
δ 41.10 ppm (C2): This signal is assigned to the methine (CH) carbon at the C2 position, which is alpha to the carbonyl group.
-
δ 26.3 Ų ppm (C3): This represents the methylene (CH₂) carbon at the C3 position in the alkyl chain.
-
δ 16.5 ppm (approx., C2a): The methyl carbon attached to C2.
-
δ 11.64 ppm (C4): This upfield signal is assigned to the terminal methyl carbon of the ethyl group.
Summary of ¹³C NMR Assignments
| Signal Label | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| C1 | 177.09 | C=O | C =O |
| C5 | 51.36 | CH₃ | OC H₃ |
| C2 | 41.10 | CH | C(=O)C H(CH₃)CH₂CH₃ |
| C3 | 26.3 (approx.) | CH₂ | C(=O)CH(CH₃)C H₂CH₃ |
| C2a | 16.5 (approx.) | CH₃ | C(=O)CH(C H₃)CH₂CH₃ |
| C4 | 11.64 | CH₃ | C(=O)CH(CH₃)CH₂C H₃ |
| Note: Chemical shifts are referenced from experimental data in CDCl₃.[4] |
Experimental Protocols
Adherence to standardized protocols is essential for acquiring high-quality, reliable NMR data.
Protocol for NMR Sample Preparation
The quality of the NMR spectrum is profoundly affected by proper sample preparation.[8]
-
Material Weighing: Accurately weigh the sample. For a small molecule like methyl 2-methylbutanoate (MW: 116.16 g/mol ), use 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR to ensure adequate signal-to-noise.[8][9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: In a small, clean glass vial, dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent.[10]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[11] If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette to prevent poor shimming and distorted spectral lines.[9][10]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker on the glass near the top. Do not use paper labels or tape that can interfere with the sample spinner.[9][12]
-
Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube, particularly the lower 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[11]
Caption: Standard workflow for NMR analysis from preparation to assignment.
Protocol for 1D NMR Data Acquisition
The following are recommended starting parameters for a modern high-field NMR spectrometer. Optimization may be required based on sample concentration and instrument sensitivity.
¹H NMR Acquisition Parameters:
-
Pulse Angle: 45 degrees. This provides a good balance between signal intensity and preventing saturation, allowing for shorter relaxation delays.[13]
-
Acquisition Time (AQ): 3-4 seconds. This duration is generally sufficient to ensure good digital resolution for small molecules.[13]
-
Relaxation Delay (D1): 1-2 seconds. For qualitative spectra, this is typically adequate. For quantitative analysis, the delay must be at least 5 times the longest T₁ of any proton of interest.[5][14]
-
Spectral Width (SW): ~15 ppm. This range covers the vast majority of proton signals in organic molecules.[15]
-
Number of Scans (NS): 8 to 16 scans. This is usually sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: zgpg30 or similar, with proton decoupling.
-
Pulse Angle: 30 degrees. A smaller flip angle is used to mitigate the long relaxation times of quaternary carbons.[13]
-
Acquisition Time (AQ): ~4 seconds.[13]
-
Relaxation Delay (D1): 0-2 seconds for routine spectra.
-
Spectral Width (SW): ~240 ppm. This wide range is necessary to encompass the large chemical shift dispersion of carbon nuclei.[15]
-
Number of Scans (NS): 1024 or higher. Due to the low natural abundance of ¹³C (~1.1%), more scans are required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides an unequivocal method for the structural verification of methyl 2-methylbutanoate. By systematically analyzing the chemical shifts, integration, and coupling patterns, each signal in the respective spectra can be confidently assigned to a specific nucleus within the molecule. The protocols detailed herein offer a robust framework for researchers to obtain high-fidelity NMR data, forming a critical component of chemical characterization in academic and industrial settings.
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13357, Methyl 2-methylbutyrate. [Link]
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Plantes et Parfums de Provence. (2015). Advanced Structural Determination of Diterpene Esters Using Molecular Modeling and NMR Spectroscopy. PubMed. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) for Methyl (S)-2-Methylbutanoate. [Link]
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Application Note: A Guide to Sample Preparation for GC-MS Analysis of Volatile Esters from Complex Food Matrices
Authored by: A Senior Application Scientist
Introduction: The Essence of Flavor
Volatile esters are paramount to the sensory profile of many food products, contributing the characteristic fruity and floral notes that define the aroma of everything from apples and bananas to wine and cheese.[1] The accurate identification and quantification of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for quality control, product development, process optimization, and authenticity assessment.[1][2] However, the journey from a complex food sample to a clean chromatogram is fraught with challenges. The inherent volatility of esters, their often trace-level concentrations, and the complexity of the food matrix itself necessitate a robust and meticulously optimized sample preparation strategy.[2][3]
This guide provides an in-depth exploration of the principal sample preparation techniques for the analysis of volatile esters in food. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to develop and validate methods that are both accurate and fit for purpose.
The Core Challenge: The Food Matrix
The primary obstacle in volatile analysis is the sample matrix—the collection of proteins, fats, carbohydrates, salts, and other non-volatile components that constitute the bulk of the food item. These components can interfere with the analysis in several ways:
-
Analyte Sequestration: Volatile esters can become trapped within the matrix, hindering their release and leading to underestimation.[4] The fat content of a sample, for instance, can significantly impact the volatilization of lipophilic compounds.[5]
-
Matrix Effects in GC-MS: Co-extracted, non-volatile matrix components can accumulate in the GC inlet and column, creating active sites. These sites can adsorb analytes or, conversely, become masked by the matrix, leading to a phenomenon known as "matrix-induced signal enhancement," where analyte response is artificially increased compared to a clean solvent standard.[6] This effect can severely compromise quantitative accuracy.
-
Analyte Degradation: The sample preparation process itself, particularly the use of heat, can induce chemical reactions, creating artifacts or degrading thermally labile esters.[2][7]
A successful sample preparation method must, therefore, efficiently and reproducibly isolate the target volatile esters while minimizing the co-extraction of interfering matrix components.[8]
Principal Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique is a critical decision dictated by the specific esters of interest, the nature of the food matrix, required sensitivity, and desired sample throughput. The most common approaches are Headspace (HS) analysis, Solid-Phase Microextraction (SPME), and Liquid-Liquid Extraction (LLE).
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Static Headspace (sHS) | Analysis of volatiles in the gas phase in equilibrium with the sample in a sealed vial.[9][10] | Simple, fast, easily automated, solvent-free.[8] | Limited sensitivity, discriminates against less volatile compounds. | Rapid screening, analysis of highly volatile esters in simple matrices. |
| Dynamic Headspace (dHS) | Volatiles are purged from the sample with an inert gas and concentrated on an adsorbent trap.[8][9] | Higher sensitivity than sHS, exhaustive extraction is possible. | More complex instrumentation, risk of analyte breakthrough or degradation on the trap. | Trace analysis, comprehensive profiling of volatiles with a wide boiling point range. |
| Headspace-Solid Phase Microextraction (HS-SPME) | Adsorption of headspace volatiles onto a coated fused-silica fiber, followed by thermal desorption in the GC inlet.[8] | Solvent-free, combines extraction and concentration, high sensitivity, variety of fiber coatings for selectivity.[8] | Fiber cost and fragility, competitive adsorption, susceptible to matrix effects.[11] | Routine QC, trace analysis of a wide range of volatile and semi-volatile esters. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between the aqueous sample (or sample homogenate) and an immiscible organic solvent.[10] | High analyte capacity, exhaustive extraction, well-established technique. | Labor-intensive, requires large volumes of potentially hazardous solvents, can co-extract matrix interferences. | Non-volatile or less volatile esters, complex matrices where headspace is not effective. |
Methodology Deep Dive I: Headspace-Solid Phase Microextraction (HS-SPME)
HS-SPME is arguably the most widely used technique for food flavor analysis due to its balance of sensitivity, speed, and ease of use.[1] The method is based on the equilibrium of analytes between the food matrix, the headspace above the sample, and the stationary phase coated on the SPME fiber.[12]
Causality Behind Experimental Choices in HS-SPME
Optimizing HS-SPME parameters is critical for achieving accurate and reproducible results.[13]
-
Fiber Chemistry: The choice of fiber coating is paramount. The principle of "like dissolves like" applies. For the broad range of polarities found in esters, a mixed-phase fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often the best starting point, as it effectively adsorbs a wide range of analytes.[14][15] For more targeted applications, a polyacrylate (PA) fiber may be better for polar esters, while a polydimethylsiloxane (PDMS) fiber is suited for nonpolar ones.[14]
-
Extraction Temperature: Increasing the temperature shifts the equilibrium of analytes from the matrix into the headspace, increasing the amount available for adsorption and thus improving sensitivity.[16] However, excessive heat can degrade the sample, create artifacts, and alter the true flavor profile.[17] An optimal temperature (typically 40-70°C) must be empirically determined.[14][16]
-
Extraction Time: Sufficient time is required for the analytes to reach equilibrium (or near-equilibrium) between the matrix, headspace, and fiber. The time profile should be evaluated to ensure the chosen duration is on the plateau of the extraction curve, ensuring reproducibility.[13]
-
Sample Modification (pH and Salt Addition): Adding salt (e.g., NaCl, Na₂SO₄) to the sample increases the ionic strength of the aqueous phase.[14] This reduces the solubility of hydrophobic organic compounds like esters, effectively "salting them out" into the headspace and increasing extraction efficiency.[12][14] Adjusting the pH can also be important, especially to suppress the dissociation of any acidic compounds that might interfere.
Visualizing the HS-SPME Workflow
Caption: Workflow for HS-SPME analysis of volatile esters.
Protocol 1: HS-SPME-GC-MS for Volatile Esters in Fruit Juice
This protocol provides a validated starting point for the analysis of common esters (e.g., ethyl acetate, isoamyl acetate) in a liquid food matrix.
1. Materials and Reagents
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
GC Vials: 20 mL, screw-top with PTFE/silicone septa
-
Internal Standard (IS) Stock: 4-Nonanol or a stable isotope-labeled ester analog (e.g., d4-ethyl butyrate) in methanol, 1000 µg/mL.
-
Working IS Solution: Dilute stock to 10 µg/mL in methanol.
-
Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4h to remove volatile contaminants.
-
Sample: Fruit juice, centrifuged to remove pulp if necessary.
2. Procedure
-
Sample Aliquoting: Pipette 5.0 mL of the fruit juice sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL working IS solution to the vial. This yields a final IS concentration of 20 ng/mL. The use of an internal standard is crucial for correcting variations in extraction and injection.[18]
-
Salting Out: Add 1.5 g of pre-baked NaCl to the vial. The salt increases the release of volatile esters from the aqueous matrix.[14]
-
Sealing: Immediately cap the vial tightly.
-
Equilibration and Extraction: Place the vial in the autosampler tray. Incubate at 60°C for 15 minutes with agitation to allow the sample to reach thermal equilibrium.[14]
-
Adsorption: Expose the DVB/CAR/PDMS fiber to the headspace above the sample for 30 minutes at 60°C.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet, held at 250°C, for 5 minutes to ensure complete thermal desorption of the analytes.[16]
-
Fiber Cleaning: After desorption, the fiber should be "baked out" in a separate clean, heated port or in the GC inlet for an additional 10 minutes at a higher temperature (e.g., 280°C) to prevent carryover between samples.[16]
3. GC-MS Conditions (Typical)
-
Inlet: Splitless mode
-
Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven Program: 40°C (hold 3 min), ramp to 240°C at 8°C/min, hold 5 min.
-
MS: Scan mode (m/z 35-350) for identification; Selected Ion Monitoring (SIM) mode for quantification.
Methodology Deep Dive II: Liquid-Liquid Extraction (LLE)
LLE is a classical and powerful technique that relies on the partitioning of analytes between the sample and an immiscible organic solvent.[10][19] It is particularly useful for less volatile esters or when the sample matrix is incompatible with headspace techniques (e.g., high-fat samples). A variation, Liquid-Liquid Microextraction (LLME), uses a much smaller volume of solvent, making it a greener alternative.[18][20]
Causality Behind Experimental Choices in LLE
-
Solvent Selection: The ideal solvent should have high affinity for the target esters, be immiscible with the sample matrix, have a low boiling point for easy concentration, and be of high purity to avoid contamination. Dichloromethane is effective but carries safety concerns.[18] A mixture of pentane and diethyl ether is another common choice.[21]
-
Extraction pH: The pH of the aqueous phase can be adjusted to suppress the ionization of acidic or basic matrix components, preventing them from being co-extracted. For neutral esters, this is less critical but can be important for sample cleanup.
-
Emulsion Prevention: Food matrices, especially those high in proteins and fats, are prone to forming emulsions during extraction. This can be mitigated by gentle mixing (inversion rather than vigorous shaking), centrifugation, or the addition of salt.
-
Drying and Concentration: After extraction, the organic phase will contain some dissolved water, which must be removed before GC analysis.[22] This is typically done by passing the extract through anhydrous sodium sulfate. The extract is then carefully concentrated (e.g., under a gentle stream of nitrogen) to a final volume to increase analyte concentration.
Visualizing the LLE Workflow
Caption: Workflow for LLE analysis of volatile esters.
Protocol 2: Liquid-Liquid Microextraction (LLME) for Esters in Fermented Beverages
This protocol is adapted from validated methods for analyzing a broad range of volatile compounds, including esters, in beverages like wine or spirits.[18][20]
1. Materials and Reagents
-
Extraction Solvent: Dichloromethane (CH₂Cl₂), GC-MS grade.
-
Internal Standard (IS): 4-Nonanol, prepared as described in Protocol 1.
-
Sample Tubes: 10 mL glass culture tubes with PTFE-lined caps.
-
Magnetic Stirrer and Stir Bars.
-
Anhydrous Sodium Sulfate (Na₂SO₄).
2. Procedure
-
Sample Preparation: If the beverage is high in alcohol (>15% v/v), dilute it with deionized water to ~10% v/v to ensure proper phase separation. Clarify by centrifugation if solids are present.
-
Aliquoting and Spiking: In a 10 mL glass tube, combine 8.0 mL of the sample (or diluted sample), a small magnetic stir bar, and an appropriate amount of internal standard (e.g., 2.5 µg of 4-nonanol).[18]
-
Extraction: Add 400 µL of dichloromethane to the tube. Cap tightly.
-
Mixing: Place the tube on a magnetic stirrer and agitate for 15 minutes at a speed that maintains a fine dispersion of the solvent micro-droplets throughout the sample without creating a vortex.[18]
-
Phase Separation: Turn off the stirrer and allow the tube to stand vertically for 5-10 minutes. The denser dichloromethane phase containing the extracted esters will settle at the bottom. Centrifugation (e.g., 5 min at 3000 rpm) can be used to achieve a sharper separation.
-
Collection and Drying: Carefully collect the bottom organic layer (the ~400 µL microextract) using a Pasteur pipette or syringe and transfer it to a 2 mL GC vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: Inject 1-2 µL of the final extract directly into the GC-MS system using the conditions described in Protocol 1. No further concentration is typically needed.
Trustworthiness: Method Validation and Quality Control
A protocol is only trustworthy if it is validated.[23] Validation ensures the method is fit for its intended purpose, providing reliable and accurate data.[24] Key validation parameters must be assessed.[25]
-
Linearity and Range: A calibration curve should be prepared using standards in a matrix that mimics the actual sample (a "matrix-matched" calibration) to compensate for matrix effects.[26] The method should demonstrate a linear response over the expected concentration range of the analytes.
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[18][24] These are critical for trace analysis.
-
Accuracy (Recovery): Accuracy is determined by analyzing a blank food matrix sample spiked with a known concentration of target esters and calculating the percentage recovered. Typical acceptance criteria are 70-120%.[27]
-
Precision (Repeatability): Precision is assessed by performing multiple preparations of the same sample and is expressed as the relative standard deviation (RSD). An RSD of <15% is generally considered acceptable.[27]
-
Gold Standard for Quantification - Stable Isotope Dilution Analysis (SIDA): For the highest level of accuracy, SIDA is the preferred method.[28][29] This involves adding a known amount of a stable isotope-labeled version (e.g., containing ²H or ¹³C) of the target analyte to the sample at the very beginning of the preparation process.[28] Because the labeled standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies and matrix effects. Quantification is based on the response ratio of the native analyte to the labeled internal standard, providing highly accurate and precise results that are robust against variations in sample preparation.[28][30]
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Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. Semantic Scholar. [Link]
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O'Mahony, J. (2020). Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. Waters Corporation. [Link]
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Nyman, P. J., Limm, W., et al. (2013). Single-Laboratory Validation of a Method for the Determination of Select Volatile Organic Compounds in Foods by Using Vacuum Distillation with Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]
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Chaintreau, A., et al. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A. [Link]
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Determination of Organophosphate Esters in Cosmetics by Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
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Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews: Journal of Food and Dairy Technology. [Link]
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Afoakwa, E. O., Paterson, A., et al. Matrix effects on flavour volatiles release in dark chocolates varying in particle size distribution and fat content using GC-mass spectrometry and GC-olfactometry. University of Strathclyde. [Link]
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Li, X., et al. (2022). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Foods. [Link]
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Popa, A. L., et al. (2021). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Applied Sciences. [Link]
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Asensio-Ramos, M., et al. (2010). Gas Chromatography-Combustion-Mass Spectrometry with Postcolumn Isotope Dilution for Compound-Independent Quantification: Its Potential to Assess HS-SPME Procedures. Analytical Chemistry. [Link]
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Afoakwa, E. O., Paterson, A., et al. (2009). Matrix effects on flavour volatiles release in dark chocolates varying in particle size distribution and fat content using GC–mass spectrometry and GC–olfactometry. ResearchGate. [Link]
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Sowińska, J., et al. (2022). Analysis of Volatiles in Food Products. ResearchGate. [Link]
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Kahyaoğlu, T., & Çon, A. H. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Journal of the American Oil Chemists' Society. [Link]
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Application Notes and Protocols for the Lipase-Catalyzed Esterification of (S)-2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. (S)-2-Methylbutanoic acid and its esters are valuable chiral building blocks and flavor compounds.[1][2][3][4] Lipase-catalyzed esterification offers a green and highly selective method for the kinetic resolution of racemic 2-methylbutanoic acid or the direct esterification of the (S)-enantiomer.[5][6] This document provides a detailed protocol for the lipase-catalyzed esterification of (S)-2-methylbutanoic acid, delving into the critical parameters that govern reaction efficiency and enantioselectivity.
Scientific Principles: The Expertise Behind the Protocol
The enzymatic esterification in a non-aqueous medium is a powerful tool for synthesis.[7] The choice of lipase, solvent, and reaction conditions is critical for a successful and selective transformation.
Enzyme Selection: A Matter of Specificity
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are remarkable enzymes that function at the interface of aqueous and organic phases.[8][9] In organic solvents, the equilibrium of the lipase-catalyzed reaction is shifted towards synthesis, enabling the formation of esters from carboxylic acids and alcohols.[7] For the kinetic resolution of racemic 2-methylbutanoic acid, the lipase must exhibit a high degree of enantioselectivity, preferentially catalyzing the esterification of one enantiomer over the other.
Several lipases have demonstrated efficacy in the resolution of 2-methylbutanoic acid, including those from Rhizomucor miehei, Aspergillus niger, Aspergillus javanicus, Candida antarctica B, Candida rugosa, and Rhizopus oryzae.[1][2][3][4][10][11] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin), are often preferred due to their enhanced stability, ease of recovery, and reusability.[8][12][13]
The Reaction Medium: More Than Just a Solvent
The choice of solvent is a critical parameter that significantly influences lipase activity and enantioselectivity.[7][14][15] Hydrophobic organic solvents like hexane and isooctane are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface, which is crucial for maintaining its catalytically active conformation.[14] The solvent also affects the solubility of the substrates and products, which can influence the reaction equilibrium.[16]
Reaction Mechanism: The Ping-Pong Bi-Bi Pathway
The lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. This involves the formation of a covalent acyl-enzyme intermediate.
DOT Script for Ping-Pong Bi-Bi Mechanism
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the lipase-catalyzed esterification of (S)-2-methylbutanoic acid.
Materials and Equipment
| Reagents | Equipment |
| (S)-2-Methylbutanoic acid | Magnetic stirrer with heating |
| Methanol (or other suitable alcohol) | Thermometer |
| Novozym 435 (immobilized Candida antarctica lipase B) | pH meter |
| Hexane (or isooctane), anhydrous | Rotary evaporator |
| Sodium sulfate, anhydrous | Gas chromatograph (GC) with a chiral column |
| Standard laboratory glassware |
Protocol 1: Esterification using Immobilized Lipase (Novozym 435)
This protocol describes the esterification of (S)-2-methylbutanoic acid with methanol to produce methyl (S)-2-methylbutanoate.
-
Substrate Preparation: In a 100 mL round-bottom flask, dissolve 1.02 g (10 mmol) of (S)-2-methylbutanoic acid in 50 mL of anhydrous hexane.
-
Addition of Alcohol: Add 0.40 g (12.5 mmol) of methanol to the solution. A slight excess of the alcohol can help to shift the equilibrium towards the product.
-
Enzyme Addition: Add 100 mg of Novozym 435 to the reaction mixture.
-
Reaction Incubation: Seal the flask and place it on a magnetic stirrer. Stir the mixture at 200 rpm and maintain the temperature at 40°C. The optimal temperature can vary depending on the lipase, with a typical range of 30-60°C.[17][18]
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (e.g., 0.1 mL) at regular intervals (e.g., every 2 hours). Analyze the aliquots by gas chromatography (GC) to determine the conversion of the carboxylic acid and the formation of the ester.[19][20][21]
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion (or equilibrium), stop the stirring and heating. Allow the immobilized enzyme to settle, then decant the supernatant. The enzyme can be washed with fresh solvent and reused.[12]
-
Product Isolation: Dry the supernatant over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ester can be further purified by distillation if necessary.
DOT Script for Experimental Workflow
Caption: General workflow for lipase-catalyzed esterification.
Analytical Protocol: Monitoring by Gas Chromatography (GC)
Accurate monitoring of the reaction is crucial for determining the optimal reaction time and calculating the conversion and yield.
-
Sample Preparation: Dilute the 0.1 mL aliquot of the reaction mixture with 0.9 mL of hexane.
-
GC Conditions:
-
Column: Chiral capillary column (e.g., CycloSil-B or equivalent).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at 10°C/min.
-
Carrier Gas: Helium.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC. Identify the peaks corresponding to (S)-2-methylbutanoic acid and the methyl (S)-2-methylbutanoate by comparing their retention times with those of authentic standards.
-
Quantification: Calculate the conversion by determining the decrease in the peak area of the starting carboxylic acid relative to an internal standard.
Data Presentation and Interpretation
The following table summarizes the key parameters and their typical ranges for the lipase-catalyzed esterification of (S)-2-methylbutanoic acid.
| Parameter | Typical Range/Value | Rationale |
| Lipase Source | Candida antarctica B, Rhizomucor miehei | High enantioselectivity and activity for this substrate.[1][10] |
| Enzyme Form | Immobilized | Enhanced stability, reusability, and ease of separation.[8][12] |
| Solvent | Hexane, Isooctane | Hydrophobic solvents maintain enzyme activity.[14] |
| Temperature | 30 - 60 °C | Balances reaction rate and enzyme stability.[17][18] |
| pH (of lyophilized enzyme) | 5.5 - 7.0 | Optimal pH for the synthetic activity of many lipases.[1][3] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:1.5 | A slight excess of alcohol can drive the reaction forward. |
| Enzyme Loading | 5-10% (w/w of substrates) | Sufficient for a reasonable reaction rate without excessive cost. |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The use of a chiral GC column allows for the simultaneous monitoring of both the conversion of the starting material and the enantiomeric purity of the product. This provides an internal check on the success of the enantioselective esterification. Consistent results across multiple runs, including those with reused enzyme, will validate the robustness of the protocol.
Conclusion
Lipase-catalyzed esterification is a powerful and sustainable method for the synthesis of chiral esters like those derived from (S)-2-methylbutanoic acid. By carefully selecting the enzyme and optimizing the reaction conditions, researchers can achieve high conversions and excellent enantioselectivity. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this valuable biocatalytic transformation in the laboratory and beyond.
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- Janssen, A. E. M., et al. (1993). Solvent effects on lipase-catalyzed esterification of glycerol and fatty acids. Biotechnology and Bioengineering.
- Yeoh, C. B., et al. (2022). The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method.
- Zhang, Y., et al. (2014).
- Kanerva, L. T., et al. (1990). Solvent Effects in Lipase-Catalysed Transesterification Reactions. Acta Chemica Scandinavica.
- Kanerva, L. T., et al. (1990). Solvent effects in lipase-catalysed transesterification reactions. Acta Chemica Scandinavica.
- Do, H. D., et al. (2004). Do organic solvents affect the catalytic properties of lipase? Intrinsic kinetic parameters of lipases in ester hydrolysis and formation in various organic solvents.
- Kwon, D. Y., et al. (2000). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Journal of Agricultural and Food Chemistry.
- Melo, A., et al. (2024). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega.
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- Kwon, D. Y., et al. (2000). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Journal of Agricultural and Food Chemistry.
- Nordon, A., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta.
- Kumar, A., et al. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)
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- Kwon, D. Y., et al. (2000). Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. Journal of Agricultural and Food Chemistry.
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- Rangheard, M. S., et al. (1989). Specificity of a Lipase in Ester Synthesis: Effect of Alcohol. Biotechnology and Bioengineering.
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Application Note: The Use of Methyl (2S)-2-Methylbutanoate as a Flavor Standard in Sensory Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Standardization in Sensory Science
Sensory analysis is a critical discipline in product development and quality control, providing invaluable data on how a product is perceived through the human senses.[1][2] The reliability and validity of sensory data hinge on the use of standardized methodologies and reference materials.[3][4] Flavor standards, in particular, serve as crucial anchors for sensory panels, enabling consistent identification and quantification of specific flavor attributes across different products, batches, and time.[5][6]
Methyl (2S)-2-methylbutanoate, a chiral ester, is recognized for its characteristic fruity aroma, often described as apple-like or reminiscent of strawberries.[7] This distinct and reproducible sensory profile makes it an excellent candidate for a flavor standard in various applications, from the food and beverage industry to the evaluation of oral pharmaceuticals. This document provides a comprehensive guide to the principles and protocols for utilizing this compound as a flavor standard in sensory analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a flavor standard is essential for its proper handling, preparation, and application in sensory testing.
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| Synonyms | (S)-Methyl 2-methylbutyrate, Methyl (S)-2-methylbutanoic acid | [9][10] |
| CAS Number | 10307-60-5 | [8][11] |
| Molecular Formula | C6H12O2 | [8][9] |
| Molecular Weight | 116.16 g/mol | [8][9] |
| Appearance | Colorless liquid | [12] |
| Odor | Sweet, fruity, apple-like | [7][12] |
| Boiling Point | 113 °C | [11][13] |
| Flash Point | 19 °C | [11][13] |
| Solubility | Insoluble in water; soluble in alcohol and most fixed oils. | [12] |
Principles of Application in Sensory Analysis
The utility of this compound as a flavor standard is rooted in its ability to provide a consistent and identifiable sensory reference point for trained panelists. This standardization is critical for various sensory testing methodologies.
Descriptive Analysis
Descriptive analysis is a powerful tool used to identify, describe, and quantify the sensory attributes of a product.[14][15] A trained panel develops a consensus vocabulary to describe the sensory characteristics of a product and then rates the intensity of each attribute.[5][16]
In this context, this compound can be used to:
-
Establish a Reference for "Fruity" or "Apple-like" Notes: Panelists can be trained to recognize the specific aroma of this compound as the definitive reference for this particular flavor attribute.
-
Calibrate Panelist Intensity Ratings: By providing a standard solution of known concentration, panelists can anchor their intensity scales, ensuring that a "fruity" score of 5, for example, is consistent across all panelists and sessions.[5]
Difference Testing (Triangle Test)
Difference tests are employed to determine if a sensory difference exists between two products.[17][18] The triangle test is a common method where a panelist is presented with three samples, two of which are identical and one is different, and is asked to identify the odd sample out.[19][20]
This compound can be utilized in triangle tests to:
-
Assess the Impact of Formulation or Process Changes: For instance, if a change in a product's formulation is suspected to alter its fruity notes, a triangle test can be conducted where the control product is compared to the modified product. The ability of panelists to correctly identify the different sample can be correlated with a perceptible change in the fruity character, which has been standardized against the this compound reference.[17][21]
-
Evaluate the Flavor Masking Efficacy of Formulations: In pharmaceutical development, undesirable tastes of active pharmaceutical ingredients (APIs) often need to be masked. A flavor standard like this compound can be incorporated into a placebo and a formulation containing the API. A triangle test can then assess whether the presence of the API alters the perception of the fruity flavor, thereby evaluating the effectiveness of the taste-masking strategy.
Protocols for Implementation
Safety Precautions
This compound is a flammable liquid and should be handled with appropriate safety measures in a well-ventilated area, away from ignition sources.[22][23] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[24][25] For detailed safety information, consult the Safety Data Sheet (SDS).[22][26]
Preparation of Standard Solutions
The preparation of accurate and stable standard solutions is paramount for reliable sensory testing.
Materials:
-
This compound (high purity, food-grade)
-
Solvent (e.g., deodorized ethanol, propylene glycol, or a specific product base)
-
Volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound using an analytical balance.
-
Dissolve the weighed compound in a known volume of the chosen solvent in a volumetric flask to create a concentrated stock solution. The choice of solvent should be based on the application and the matrix of the product being tested to ensure miscibility and minimize any sensory interference.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution to create a range of concentrations. This series should encompass the expected sensory threshold and a range of intensities relevant to the products being evaluated.
-
Example Dilution Series for Sensory Threshold Determination:
| Concentration (µg/L in water) | Description |
| 10.0 | High anchor |
| 5.0 | |
| 2.5 | |
| 1.25 | |
| 0.625 | |
| 0.3125 | |
| 0.156 | Low anchor |
Note: The odor detection threshold for methyl 2-methylbutanoate in a model wine solution has been reported to be 2.2 µg/L.[27] The actual threshold in a specific product matrix may vary.
Sensory Evaluation Protocols
Caption: Panelist training workflow for the flavor standard.
Before commencing any study, the sensory panel must be adequately trained on the this compound standard.
-
Familiarization: Present the pure standard to the panelists for olfactory (smell) and, if appropriate for the study, gustatory (taste) evaluation. The panel should collectively agree on a descriptor for the flavor, such as "fruity," "apple," or "strawberry-like."[7]
-
Intensity Scaling: Present the panelists with the prepared dilution series of the standard. This will help them understand the range of intensities they might encounter and to calibrate their use of the intensity scale.
-
Validation: Conduct blind tests where panelists are asked to identify the standard among other samples and to rate its intensity. This validates their ability to consistently recognize and quantify the target flavor.
Caption: Workflow for descriptive analysis using a flavor standard.
-
Sample Preparation and Presentation: Prepare and present the test samples, coded with random three-digit numbers, in a monadic and randomized order to avoid bias.[17] Include a sample of the this compound standard at a known concentration as a reference point in the evaluation set.
-
Evaluation: Each panelist evaluates the samples individually in a controlled sensory booth. They will rate the intensity of the pre-defined "fruity" attribute (as anchored by the standard) on a labeled magnitude scale (e.g., 0 = none, 15 = extremely intense).
-
Data Analysis: The collected data is then statistically analyzed, often using Analysis of Variance (ANOVA), to determine if there are significant differences in the "fruity" intensity among the samples.
-
Sample Preparation: Prepare two sets of samples: the control product (A) and the test product (B).
-
Triangle Presentation: For each panelist, present three coded samples in one of the six possible random orders (AAB, ABA, BAA, ABB, BAB, BBA).[21] Two samples will be from one product and the third from the other.
-
Evaluation: Instruct panelists to evaluate the samples from left to right and identify which sample is different from the other two.[17] Even if they are uncertain, they must make a choice.
-
Data Analysis: The number of correct identifications is tallied. Statistical tables for the triangle test are then used to determine if the number of correct judgments is statistically significant, indicating a perceptible difference between the two products.[20]
Data Interpretation and Reporting
The results from sensory tests utilizing this compound as a standard should be reported with clarity and precision.
-
For Descriptive Analysis: The report should include the mean intensity ratings for the "fruity" attribute for each product, along with statistical analysis indicating any significant differences. A spider plot can be an effective way to visualize the sensory profile of the products, including the "fruity" dimension.
-
For Triangle Tests: The report should state the number of panelists, the number of correct judgments, and the level of statistical significance (p-value). This will determine whether a significant sensory difference was detected between the samples.
Conclusion
The systematic use of this compound as a flavor standard provides a robust foundation for reliable and reproducible sensory analysis. By anchoring the perception of a key "fruity" attribute, researchers and developers can make more informed, data-driven decisions in product formulation, quality control, and the development of palatable pharmaceuticals. The protocols outlined in this document provide a framework for the effective implementation of this valuable tool in sensory science.
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Application Note: Quantitative Analysis of Methyl (2S)-2-methylbutanoate from Complex Matrices using Headspace Solid-Phase Microextraction (HS-SPME)
Abstract
Methyl (2S)-2-methylbutanoate is a key volatile ester contributing to the characteristic fruity and apple-like aroma in many natural products, beverages, and pharmaceuticals. Accurate quantification of this compound is crucial for quality control, flavor profiling, and stability studies. This application note presents a detailed, optimized, and validated protocol for the analysis of this compound using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). We delve into the causality behind critical parameter selection—from SPME fiber chemistry to extraction dynamics—to provide a robust, solvent-free method that ensures high sensitivity, accuracy, and reproducibility.[1][2] This guide is designed for researchers and analysts seeking to implement a reliable workflow for volatile compound analysis.
The Scientific Rationale: Why HS-SPME?
Solid-phase microextraction (SPME) is a revolutionary sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single, solvent-free step.[1][3] For volatile organic compounds (VOCs) like this compound, the headspace (HS) mode is particularly advantageous.
The core principle relies on the equilibrium-driven partitioning of an analyte between three phases: the sample matrix, the gaseous headspace above the sample, and a stationary phase coated onto a fused silica fiber.[4][5] By heating and agitating the sample, the analyte's vapor pressure increases, enriching its concentration in the headspace. The SPME fiber is then exposed to this headspace, where the analyte adsorbs onto the coating until an equilibrium is established. This process effectively isolates and concentrates the analyte from complex, non-volatile matrix components (e.g., sugars, proteins, salts), significantly reducing matrix interference and enhancing detection sensitivity.[6] The trapped analytes are then thermally desorbed directly into the GC inlet for analysis.[7]
Figure 1: Principle of Headspace SPME. Analyte partitions between the sample and headspace, and then between the headspace and the fiber coating.
Materials and Instrumentation
Reagents & Consumables
-
This compound standard (≥99% purity)
-
Internal Standard (ISTD), e.g., Ethyl isovalerate or a suitable deuterated analog
-
Methanol (HPLC grade) for stock solutions
-
Sodium Chloride (NaCl), anhydrous analytical grade
-
Deionized water
-
20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for manual or automated holder.[8][9]
Instrumentation
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
SPME-compatible GC inlet with a narrow-bore liner (e.g., 0.75 mm ID)
-
Autosampler with SPME fiber holder (recommended for precision) or manual SPME holder
-
Heater-stirrer or incubation oven with agitation capabilities
-
Analytical balance and standard laboratory glassware
Method Development: Causality Behind the Choices
A robust analytical method is built on a foundation of optimized parameters. Each choice is deliberate and impacts the final result.
The Heart of the Method: SPME Fiber Selection
The choice of fiber coating is the most critical parameter, as it governs the extraction efficiency based on the analyte's properties.[4][10] The rule of "like attracts like" is a guiding principle.[10]
-
Analyte Properties: this compound is a small (MW ~116 g/mol ), semi-polar ester.
-
Recommended Fiber: 50/30 µm DVB/CAR/PDMS (Tri-Phase) . This fiber is chosen for its comprehensive extraction capabilities.
-
The Synergy: This combination provides a broad polarity range, making it exceptionally effective for complex aroma profiles and robust against variations in sample matrices. It has demonstrated superior extraction for a wide array of flavor compounds in foods and beverages.[8][9] An alternative for simpler matrices could be a 65 µm PDMS/DVB fiber.[11][12]
Optimizing the Extraction Environment
The efficiency of transferring the analyte to the fiber depends on a delicate balance of temperature, time, and matrix conditions.[13][14]
-
Extraction Temperature: A higher temperature increases the vapor pressure of the analyte, driving it into the headspace. However, excessively high temperatures can negatively impact the fiber/headspace partition coefficient (K_fs), as adsorption is an exothermic process. An optimal temperature of 60°C is recommended as it provides a strong balance between vapor pressure and efficient adsorption for esters.[15]
-
Equilibration and Extraction Time: The sample must first be incubated to allow the headspace to become saturated with the analyte. An incubation time of 15 minutes is typically sufficient. The subsequent extraction time of 30 minutes ensures that the analyte concentration on the fiber has reached or is near equilibrium, providing consistent and reproducible results.[8][9]
-
Ionic Strength Adjustment (Salting Out): The addition of a salt like NaCl to the aqueous sample matrix decreases the solubility of polar organic analytes, promoting their release into the headspace.[16] This "salting-out" effect can significantly enhance the extraction efficiency for esters. A concentration of ~30% w/v (e.g., 1.5 g in 5 mL sample) is effective.
-
Agitation: Continuous agitation (e.g., 250 rpm ) during incubation and extraction is crucial. It constantly renews the sample surface at the headspace interface, accelerating the mass transfer of the analyte and reducing the time needed to reach equilibrium.[16][17]
Detailed Step-by-Step Protocol
Figure 2: HS-SPME-GC-MS Experimental Workflow. A sequential process from sample preparation to final data analysis.
Protocol Steps:
-
Preparation of Standards and Samples:
-
Prepare a 1000 µg/mL stock solution of this compound and the chosen internal standard (ISTD) in methanol.
-
Create a series of calibration standards by spiking appropriate amounts of the stock solution into a blank matrix (e.g., deionized water) to cover the expected concentration range.
-
For each sample, standard, or blank, pipette 5.0 mL into a 20 mL headspace vial.
-
Spike each vial (except the blank) with the ISTD to a final concentration of, for example, 10 µg/L.
-
Add 1.5 g of anhydrous NaCl to each vial. Immediately seal the vial with the screw cap.
-
-
SPME Fiber Conditioning:
-
Before first use and between sample batches, condition the DVB/CAR/PDMS fiber by inserting it into the GC inlet at 250°C for 30 minutes (or as per manufacturer's instructions) to remove contaminants.
-
-
Automated Headspace Extraction (Autosampler Sequence):
-
Place the prepared vials in the autosampler tray.
-
Set the incubation/equilibration parameters: 60°C for 15 minutes with 250 rpm agitation .
-
Set the extraction parameters: Expose the SPME fiber to the vial headspace for 30 minutes at 60°C with 250 rpm agitation .
-
-
Analyte Desorption and GC-MS Analysis:
-
Immediately following extraction, the autosampler will insert the fiber into the hot GC inlet.
-
Desorb the analytes for 4 minutes at 250°C in splitless mode to ensure complete transfer to the analytical column.
-
After desorption, bake the fiber in a separate conditioning station or the GC inlet at 250°C for 5 minutes to prevent carryover between samples.[17]
-
Initiate the GC-MS data acquisition program.
-
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Temperature | 250°C | Ensures rapid and complete thermal desorption of the analyte. |
| Mode | Splitless (for 4 min) | Maximizes transfer of analyte to the column for high sensitivity. |
| Liner | 0.75 mm ID SPME Liner | Prevents band broadening and maintains chromatographic resolution. |
| Column | ||
| Type | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column providing excellent separation for volatile esters. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |
| Oven Program | ||
| Initial Temp | 40°C, hold for 2 min | Focuses analytes at the head of the column. |
| Ramp | 10°C/min to 240°C | Separates a wide range of volatile and semi-volatile compounds. |
| Final Hold | Hold at 240°C for 5 min | Elutes any less volatile matrix components. |
| Mass Spectrometer | ||
| Ion Source Temp | 230°C | Standard temperature for stable ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 40-300) or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for enhanced sensitivity in quantitative analysis. |
| Quantifier Ion | m/z 57 (or other prominent, unique ion) | Used for building the calibration curve and quantification. |
Method Validation and Trustworthiness
To ensure the protocol is a self-validating system, a full method validation should be performed.[13][14] The use of an internal standard is indispensable for correcting variations in fiber positioning, extraction efficiency, and injection volume.[13]
Table 2: Typical Performance Characteristics
| Validation Parameter | Target Value | Purpose |
| Linearity (R²) | > 0.995 | Confirms a proportional response across the concentration range. |
| Limit of Detection (LOD) | ~0.05 - 1.0 µg/L | The lowest concentration at which the analyte can be reliably detected.[13] |
| Limit of Quantitation (LOQ) | ~0.15 - 3.5 µg/L | The lowest concentration that can be quantified with acceptable precision and accuracy.[13][14] |
| Precision (RSD%) | < 15% | Measures the repeatability and reproducibility of the analysis. |
| Accuracy (Recovery %) | 85 - 115% | Assesses the agreement between the measured value and the true value. |
Troubleshooting Common Issues
-
Poor Reproducibility (High RSD%): Often caused by inconsistent sample volume, temperature fluctuations, or variable fiber placement. Automation is the best solution. Ensure the vial septa are not leaking.
-
Analyte Carryover: Insufficient fiber cleaning between runs. Increase the post-desorption bake-out time or temperature.[17]
-
Low Sensitivity: Sub-optimal extraction parameters. Re-optimize temperature and time. Check for active sites in the GC inlet (deactivated liner is crucial). Ensure the "salting-out" effect is sufficient.
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the quantitative analysis of this compound. By leveraging the power of HS-SPME, this method eliminates the need for organic solvents, minimizes matrix effects, and delivers the high sensitivity required for trace-level flavor analysis. The detailed explanation of parameter selection and the step-by-step workflow provide analysts with a reliable and robust tool for quality control and research applications in the food, beverage, and pharmaceutical industries.[1][10]
References
-
Vas, G., & Vékey, K. (2004). Solid-phase microextraction: a powerful sample preparation tool prior to mass spectrometric analysis. Journal of Mass Spectrometry, 39(3), 233-254. [Link]
-
Aulakh, J. S., Malik, A. K., Kaur, V., & Schmitt-Kopplin, P. (2005). A review on solid phase microextraction-applications in analysis of pesticides in food and environmental samples. Critical Reviews in Analytical Chemistry, 35(1), 71-85. [Link]
-
O’Brien, J., & Punch, J. (1998). Solid phase micro-extraction (SPME) for the analysis of flavours and off-flavours in foods. Food Technology, 52(1), 66-69. [Link]
-
Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A, 880(1-2), 35-62. [Link]
-
Koziel, J. A., & Novak, I. (2002). Sampling and sample-preparation strategies based on solid-phase microextraction for analysis of indoor air. TrAC Trends in Analytical Chemistry, 21(12), 840-850. [Link]
-
Giri, A., Osako, K., Ohshima, T., & Okazaki, E. (2010). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Food Chemistry, 122(3), 933-939. [Link]
-
Frontiers. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Chemistry. [Link]
-
Schlapp-Gise, C. A., & Gise, J. (2022). Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. Metabolites, 12(7), 633. [Link]
-
Jelen, H. H., Wlazly, K., Wasowicz, E., & Kaminski, E. (1998). Headspace gas chromatography profiles of fruit-flavored malt beverages using solid-phase microextraction. Journal of the American Society of Brewing Chemists, 56(3), 108-111. [Link]
-
Sci-Hub. (n.d.). Headspace Gas Chromatography Profiles of Fruit-Flavored Malt Beverages Using Solid-Phase MicroExtraction. [Link]
-
ResearchGate. (n.d.). Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods. [Link]
-
Li, Q., et al. (2017). Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. Molecules, 22(5), 755. [Link]
-
ResearchGate. (n.d.). Collaborative peer validation of a harmonized SPME-GC-MS method for analysis of selected volatile compounds in virgin olive oils. [Link]
-
Shimadzu. (n.d.). C146-E424A Smart SPME Fibers and Arrow Selection Guide. [Link]
-
JoVE. (2023). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. YouTube. [Link]
-
Agilent. (n.d.). Solid Phase Microextraction Fundamentals. [Link]
-
MDPI. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 28(13), 5089. [Link]
-
Celebi, S., & Acar, J. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Journal of Food Science and Technology, 56(8), 3801–3811. [Link]
-
ResearchGate. (2022). Headspace Solid-Phase Microextraction: Fundamentals and Recent Advances. [Link]
-
ResearchGate. (2014). The Use of Headspace Solid-Phase Microextraction (HS-SPME) to Assess the Quality and Stability of Fruit Products. [Link]
-
Roberts, D. D., & Pollien, P. (2000). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of Agricultural and Food Chemistry, 48(6), 2430-2437. [Link]
-
Alpendurada, M. F. (2000). Solid-phase microextraction: a promising technique for sample preparation in environmental analysis. Journal of Chromatography A, 889(1-2), 3-14. [Link]
-
National Institutes of Health. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. [Link]
-
MDPI. (2022). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Molecules, 27(15), 4994. [Link]
-
ResearchGate. (2004). Optimization of headspace solid-phase microextraction by means of an experimental design for the determination of methyl tert.-butyl ether in water by gas chromatography-flame ionization detection. [Link]
-
ResearchGate. (n.d.). The optimization of SPME parameters. [Link]
-
Springer. (2019). Comparison of headspace–SPME and SPME-Arrow–GC–MS methods for the determination of volatile compounds in Korean. Applied Biological Chemistry, 62(1), 47. [Link]
-
MDPI. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. International Journal of Molecular Sciences, 25(2), 940. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Applications of solid-phase microextraction in food analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Solid-phase microextraction method development for headspace analysis of volatile flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 13. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Derivatization Strategies for the Gas Chromatographic Analysis of Chiral Acids and Esters
Abstract
The enantioselective analysis of chiral carboxylic acids and esters is a critical task in pharmaceutical development, metabolomics, and flavor chemistry. Gas chromatography (GC) offers high-resolution separation, but the inherent polarity and low volatility of many chiral acids, along with the challenge of separating enantiomers, necessitate chemical derivatization prior to analysis. This document provides a comprehensive guide to field-proven derivatization techniques, detailing step-by-step protocols, the underlying chemical principles, and strategies for ensuring method robustness and stereochemical integrity. We explore the two primary strategies: the formation of simple esters for separation on a chiral stationary phase and the creation of diastereomeric derivatives for analysis on a standard achiral phase.
Part 1: Foundational Principles of Chiral GC Derivatization
The Imperative for Derivatization
Direct GC analysis of free carboxylic acids is often hindered by several factors. The polar carboxyl group can engage in strong hydrogen bonding, leading to poor peak shape, tailing, and potential adsorption onto the column matrix. Furthermore, many biologically relevant acids are not sufficiently volatile for gas-phase analysis, even at high temperatures. Derivatization serves a dual purpose:
-
To Increase Volatility and Thermal Stability: By converting the polar carboxyl group (-COOH) into a less polar and more volatile ester group (-COOR), analytes can be readily transferred to the gas phase without thermal degradation.
-
To Enable Chiral Recognition: Derivatization is central to the two main strategies for resolving enantiomers by GC. The choice of derivatization agent dictates the type of GC column required.
Strategic Pathways in Chiral Derivatization
The selection of a derivatization strategy is a critical decision point in method development. It hinges on the available instrumentation (chiral vs. achiral columns) and the nature of the analyte. The two primary pathways are outlined below.
Figure 1. Decision workflow for selecting a derivatization strategy.
Part 2: Derivatization of Chiral Acids for Chiral GC Columns
When a chiral stationary phase is available, the goal is to derivatize the chiral acid with a simple, achiral reagent. This process converts the enantiomers into a pair of volatile enantiomeric esters, which are then resolved by the chiral column. The derivatization itself does not introduce a new chiral center.
Key Strategy: Achiral Esterification
The most common method is esterification, typically methylation or silylation. These reactions must proceed to completion without causing racemization of the analyte's stereocenter.
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens on carboxyl groups to form volatile trimethylsilyl (TMS) esters. Silylation is fast and effective, but the resulting derivatives can be sensitive to moisture.
-
Alkylation/Esterification: This involves forming simple alkyl esters (e.g., methyl, propyl). Acid-catalyzed esterification with an alcohol (e.g., BF3 in methanol) is a classic and cost-effective method.
Protocol: Esterification of a Chiral Acid with BF3-Methanol
This protocol describes the formation of methyl esters from chiral carboxylic acids for subsequent analysis on a column like a Chirasil-L-Val.
Materials:
-
Boron trifluoride-methanol reagent (BF3-Methanol), 14% w/v
-
Anhydrous Methanol (GC grade)
-
Hexane (GC grade)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Sample containing the chiral acid (e.g., ibuprofen, lactic acid)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the chiral acid sample into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen. It is crucial to ensure the sample is dry, as water will interfere with the reagent.
-
Reagent Addition: Add 500 µL of BF3-Methanol reagent to the dried sample.
-
Reaction: Securely cap the vial. Heat the mixture at 60°C for 30 minutes in a heating block or water bath. Rationale: Heating accelerates the reaction to ensure complete esterification. The time and temperature are optimized to maximize yield without inducing degradation or racemization.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaHCO3 solution to the vial. The NaHCO3 neutralizes the acidic catalyst.
-
Mixing & Separation: Cap the vial and vortex for 1 minute. Allow the layers to separate. The derivatized methyl ester will be in the upper hexane layer.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC equipped with a chiral stationary phase.
Trustworthiness Check: To validate this protocol, analyze a certified standard of a single enantiomer (e.g., S-ibuprofen). The resulting chromatogram should show a single peak, confirming that no racemization occurred during the derivatization process. The presence of a second peak would indicate loss of stereochemical integrity.
Part 3: Derivatization of Chiral Acids for Achiral GC Columns
If a chiral column is not available, enantiomers can be separated on a standard, achiral column by first converting them into diastereomers. This is achieved by reacting the racemic acid with an enantiomerically pure chiral derivatizing agent (CDA).
Key Strategy: Diastereomer Formation
The reaction of a racemic mixture (R-acid and S-acid) with a single enantiomer of a chiral alcohol (e.g., S-alcohol) produces a pair of diastereomers (R,S-ester and S,S-ester). Unlike enantiomers, diastereomers have different physical properties and can be separated on conventional achiral GC columns. A common and effective CDA is (-)-Menthol.
Figure 2. Reaction scheme for forming diastereomeric esters.
Protocol: Diastereomeric Esterification of Ibuprofen with (-)-Menthol
This protocol details the derivatization of racemic ibuprofen with enantiomerically pure (-)-menthol, a widely used chiral auxiliary. The reaction requires activation of the carboxylic acid, typically with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), often with a catalyst such as 4-dimethylaminopyridine (DMAP).
Materials:
-
Racemic Ibuprofen standard
-
(-)-Menthol (enantiomeric purity >99%)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl Acetate (GC grade)
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Reactant Preparation: In a 4 mL vial, dissolve 10 mg of racemic ibuprofen and 8.3 mg of (-)-menthol (a slight molar excess) in 2 mL of anhydrous DCM. Add 1 mg of DMAP. Rationale: Anhydrous conditions are critical as DCC is moisture-sensitive. DMAP catalyzes the esterification, increasing the reaction rate.
-
Initiation: Add 11 mg of DCC to the solution. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Cap the vial and stir or gently agitate the mixture at room temperature for 4 hours.
-
Quenching & Filtration: After 4 hours, filter the mixture through a small cotton plug in a pipette to remove the DCU precipitate.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with 2 mL of 0.5 M HCl, 2 mL of water, and 2 mL of saturated NaHCO3. These washes remove unreacted reagents and catalyst.
-
Drying: Dry the separated organic layer over anhydrous MgSO4.
-
Solvent Evaporation: Filter off the MgSO4 and evaporate the solvent under a stream of nitrogen to obtain the diastereomeric esters.
-
Reconstitution & Analysis: Reconstitute the residue in a known volume of ethyl acetate (e.g., 1 mL) for GC analysis on a standard achiral column (e.g., DB-5 or HP-5).
Part 4: Derivatization of Chiral Esters
For chiral esters, the existing ester group is exchanged for a chiral alcohol via transesterification. This reaction is typically acid or base-catalyzed and creates a new set of diastereomeric esters separable on an achiral column.
Protocol: Transesterification of Methyl Mandelate with (+)-2-Octanol
Materials:
-
Racemic Methyl Mandelate
-
(+)-2-Octanol (enantiomeric purity >99%)
-
Sodium Methoxide (catalyst)
-
Toluene (anhydrous)
-
Reaction vial with a reflux condenser
Procedure:
-
Setup: In a vial equipped with a reflux condenser, combine 10 mg of racemic methyl mandelate and 1 mL of a 1 M solution of (+)-2-octanol in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (approx. 0.5 mg). Rationale: Sodium methoxide is a strong base that initiates the transesterification by deprotonating the alcohol, forming a nucleophilic alkoxide.
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 2 hours.
-
Workup: Cool the reaction, dilute with 2 mL of diethyl ether, and wash with 2 mL of water to remove the catalyst.
-
Drying & Analysis: Dry the organic layer with anhydrous Na2SO4, filter, and inject directly into the GC for analysis. The two resulting diastereomeric octyl mandelate esters will be separated.
Part 5: Data Summary and Reagent Comparison
The choice of derivatizing agent is critical and depends on the analyte and the chosen strategy.
| Derivatization Strategy | Reagent | Target Analyte | Mechanism | Advantages | Disadvantages |
| For Chiral Columns | BF3-Methanol | Chiral Acids | Acid-catalyzed Esterification | Cost-effective, stable derivatives | Requires heating, acidic conditions |
| For Chiral Columns | BSTFA | Chiral Acids | Silylation | Fast, mild conditions, highly volatile derivatives | Derivatives are moisture-sensitive |
| For Achiral Columns | (-)-Menthol + DCC/DMAP | Chiral Acids | Diastereomeric Esterification | Forms stable, well-separated diastereomers | Multi-step, reagent removal is critical |
| For Achiral Columns | (+)-2-Octanol + NaOMe | Chiral Esters | Base-catalyzed Transesterification | Effective for esters, relatively fast | Requires reflux, strong base catalyst |
References
-
Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Available at: [Link]
-
Journal of Chromatography B: Biomedical Applications. (1994). Gas chromatographic-mass spectrometric determination of ibuprofen enantiomers in human plasma using R(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol as derivatizing reagent. Available at: [Link]
-
Journal of Chromatography B: Biomedical Applications. (1994). Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method. Available at: [Link]
-
Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Available at: [Link]
-
Vertex AI Search. (n.d.). GC Derivatization. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2015). Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral GC Separation of Methyl 2-Methylbutanoate
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in achieving baseline resolution for the enantiomers of methyl 2-methylbutanoate. As a volatile ester with closely related enantiomeric structures, its separation demands a finely tuned approach. This document provides a structured, in-depth troubleshooting framework, moving from simple parameter optimization to more fundamental considerations of your chromatographic system.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor or no resolution for my methyl 2-methylbutanoate enantiomers?
Poor resolution in chiral GC is typically rooted in suboptimal analytical conditions or an inappropriate choice of stationary phase. The most common culprits include an excessively fast temperature ramp, a non-optimal carrier gas flow rate, column overload, or a chiral stationary phase that does not offer sufficient enantioselectivity for this specific analyte.[1][2] Each of these factors can prevent the subtle differences in interaction between the enantiomers and the stationary phase from being fully expressed, leading to co-elution.
Q2: What is the best type of chiral column for separating methyl 2-methylbutanoate?
For volatile esters like methyl 2-methylbutanoate, cyclodextrin-based chiral stationary phases (CSPs) are the industry standard and have demonstrated success.[3][4] Specifically, derivatized beta-cyclodextrin columns are often the first choice. The specific derivative (e.g., permethylated, trifluoroacetylated) can alter selectivity, so screening a few different cyclodextrin phases may be necessary if a standard column does not provide adequate separation.[4][5]
Q3: Can I improve resolution significantly without buying a new column?
Absolutely. Before considering a new column, there are powerful methodological adjustments you can make. Optimizing the oven temperature program and the carrier gas linear velocity are the two most impactful changes you can implement.[1][6] These adjustments directly influence the thermodynamics and kinetics of the separation, often unlocking the full resolving power of your existing column.
Q4: My peaks are tailing, which is affecting my resolution. What causes this?
Peak tailing can be caused by several issues, including sample overload, active sites in the system, or poor column installation.[7][8] Overloading the column saturates the stationary phase, leading to asymmetric peaks.[1] Active sites, which are points of unwanted chemical interaction in the injector liner or at the head of the column, can cause polar analytes to "stick," resulting in tailing.[8] Ensure your injector liner is clean and deactivated, and consider trimming 10-20 cm from the front of the column if it's contaminated.[7]
Systematic Troubleshooting Guide
This guide presents a logical workflow for diagnosing and resolving poor peak resolution. Follow the steps sequentially to systematically optimize your separation.
Troubleshooting Flowchart
The following diagram outlines the decision-making process for troubleshooting your chiral separation.
Caption: A step-by-step troubleshooting workflow for improving peak resolution.
Step 1: Verify Foundational Parameters & System Health
Before adjusting method parameters, ensure the fundamental aspects of your GC system are correct. Errors here can mimic more complex chromatographic problems.
-
Column Installation: An improper cut or incorrect insertion depth in the inlet or detector can cause peak broadening and tailing.[7] Re-cut the column front, ensuring a clean, square cut, and verify the correct installation depth as per your instrument's manual.
-
System Leaks: Leaks in the carrier gas line or at the injector septum will compromise flow control and introduce impurities, destabilizing the baseline and affecting resolution.[9] Perform a system leak check.
-
Sample Concentration: Column overload is a frequent cause of poor peak shape and resolution in chiral analysis.[1] The stationary phase has a finite capacity; exceeding it leads to peak fronting or tailing. For many chiral applications, an on-column concentration of 50 ng or less per enantiomer is recommended to maintain resolution.[1][8]
Step 2: Optimize Carrier Gas Linear Velocity
The carrier gas velocity is a critical parameter that dictates the efficiency of the separation. While traditional chromatography aims for the optimal velocity on a van Deemter plot, chiral separations often benefit from different conditions.
Causality: The speed at which analytes travel through the column affects the time they have to interact with the chiral stationary phase. For cyclodextrin phases, better resolutions are often achieved at higher-than-optimal linear velocities, particularly with hydrogen as the carrier gas.[1][8] This is because faster flow can minimize band broadening from diffusion, even if it slightly reduces the number of theoretical plates. Hydrogen is the preferred carrier gas as it provides high efficiency over a broad range of linear velocities.[1][10]
Table 1: Effect of Carrier Gas Choice and Velocity on Chiral Separation
| Carrier Gas | Typical Optimal Velocity (Conventional GC) | Recommended Velocity for Chiral GC[1][8] | Expected Outcome at Recommended Velocity |
| Hydrogen | ~40 cm/s | 60 - 80 cm/s | Best resolution, fastest analysis time. |
| Helium | ~20-25 cm/s | 30 - 50 cm/s | Good resolution, longer analysis time. |
| Nitrogen | ~10-15 cm/s | Not Recommended | Poor efficiency, very long analysis time.[10] |
Protocol 1: Optimizing Linear Velocity
-
Set Initial Conditions: Begin with your current temperature program. Set the carrier gas to Hydrogen if available.
-
Establish Current Velocity: Use your GC software's method editor to set the linear velocity to a starting point, for example, 40 cm/s.
-
Inject and Analyze: Inject your methyl 2-methylbutanoate standard and record the retention times and peak resolution (Rs).
-
Increase Velocity Systematically: Increase the linear velocity in increments of 10 cm/s (e.g., 50, 60, 70, 80 cm/s).
-
Analyze Results: After each run, calculate the resolution between the two enantiomer peaks. Plot resolution (Rs) versus linear velocity to find the optimal value for your specific column and analyte. You will likely observe that resolution improves at higher velocities before eventually decreasing.[1]
Step 3: Optimize the Oven Temperature Program
Temperature is the most powerful parameter for influencing retention and selectivity in GC.[6] For chiral separations, the rate at which the oven temperature increases (the ramp rate) is especially critical.
Causality: A slower temperature ramp rate increases the time the analytes spend interacting with the chiral stationary phase in the optimal temperature window for differentiation.[11][12] This extended interaction time amplifies the small differences in the Gibbs free energy of association between each enantiomer and the CSP, leading to a greater separation in retention time and thus, improved resolution. The best resolutions are often achieved with very slow ramp rates of 1-2°C/min.[1]
Protocol 2: Optimizing the Temperature Ramp Rate
-
Set Initial Conditions: Use the optimal linear velocity determined in Step 2.
-
Establish a Baseline: Perform a run with your current temperature program (e.g., start at 40°C, ramp at 10°C/min to 200°C). Record the resolution. A generic starting program is often around 40°C with a 10°C/min ramp.[13]
-
Reduce the Ramp Rate: Halve the ramp rate (e.g., to 5°C/min) while keeping the start and end temperatures the same. Inject the sample and record the resolution.
-
Continue to Reduce: Repeat the process, systematically lowering the ramp rate (e.g., to 2°C/min, then 1°C/min).
-
Analyze and Conclude: Compare the chromatograms. You should observe an increase in both retention time and resolution as the ramp rate decreases.[14] Select the ramp rate that provides the desired resolution (typically Rs ≥ 1.5) within an acceptable analysis time.
Table 2: Expected Impact of Parameter Adjustments on Chiral Resolution
| Parameter | Recommended Change | Rationale | Effect on Resolution (Rs) | Effect on Retention Time (tR) |
| Carrier Gas Velocity (H₂) | Increase from 40 to 60-80 cm/s | Minimizes band broadening while maintaining sufficient interaction.[1] | Increase | Decrease |
| Temperature Ramp Rate | Decrease from 10°C/min to 1-2°C/min | Increases interaction time with the CSP in the optimal elution window.[1][11] | Significant Increase | Significant Increase |
| Initial Oven Temperature | Decrease (e.g., from 60°C to 40°C) | Improves focusing of volatile analytes at the column head.[7] | Increase | Increase |
| Sample Concentration | Decrease (e.g., dilute sample 1:10) | Prevents column overload and associated peak distortion.[1] | Increase (if overload was the issue) | No Change |
References
-
Optimization of Chiral Separations. Restek. (2021). [Link]
-
Troubleshooting GC Selectivity, Resolution, and Baseline Issues. LCGC International. [Link]
-
Gas Chromatography GC Troubleshooting Guide. SCION Instruments. [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Loss of Resolution Over Time - GC Troubleshooting Series. Agilent Technologies via YouTube. (2016). [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
CHIRAL STATIONARY PHASES. Regis Technologies, Inc. [Link]
-
Chiral Chromatography. Chemistry LibreTexts. (2020). [Link]
-
What is Temperature Programming in Gas Chromatography? Technology Networks. (2022). [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. (2022). [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]
-
Temperature Programming for Better GC Results. Phenomenex. (2025). [Link]
-
How can I improve the resolution of the peaks in gas chromatography? ResearchGate. (2015). [Link]
-
How to improve peak resolutions in chromatography. Quora. (2016). [Link]
-
What Is Temperature Programming in Gas Chromatography? ALWSCI. (2023). [Link]
-
Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Chromatography Today. [Link]
-
What Is Temperature Programming In Gas Chromatography? Chemistry For Everyone via YouTube. (2025). [Link]
-
Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. (2020). [Link]
-
Impact of GC Parameters on The Separation Part 6: Choice of Carrier Gas and Linear Velocity. Chromatography Today. [Link]
-
Tackling LC-GC peak distortion gives good chiral separation. Wiley Analytical Science. (2019). [Link]
-
The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. PMC. (2020). [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Impact of GC Parameters on The Separation. LabRulez GCMS. [Link]
-
Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). PubMed. (2018). [Link]
-
Influence of helium and nitrogen as carrier gases during capillary GC analysis. J-STAGE. [Link]
-
chiral separations - GC applications. Weber Consulting. [Link]
Sources
- 1. Chiral Separation 2: Optimization of Chiral Separations [discover.restek.com]
- 2. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 3. azom.com [azom.com]
- 4. gcms.cz [gcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. elementlabsolutions.com [elementlabsolutions.com]
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- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. gcms.cz [gcms.cz]
- 11. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 12. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
troubleshooting poor yield in enzymatic synthesis of (S)-methyl 2-methylbutanoate
Technical Support Center: Enzymatic Synthesis of (S)-methyl 2-methylbutanoate
Welcome to the technical support guide for the enzymatic synthesis of (S)-methyl 2-methylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during this stereoselective esterification, with a primary focus on troubleshooting poor reaction yields. This guide provides in-depth, field-proven insights and validated protocols to help you optimize your synthesis.
Overview of the Enzymatic Reaction
The synthesis of (S)-methyl 2-methylbutanoate is typically achieved through the kinetic resolution of a racemic mixture of 2-methylbutanoic acid, catalyzed by a lipase. Lipases exhibit enantioselectivity, preferentially converting one enantiomer over the other.[1][2] The reaction is an esterification with methanol, which is reversible. The presence of water, a co-product, can drive the reaction backward via hydrolysis, reducing the overall yield of the desired ester.[3][4]
Caption: Lipase-catalyzed kinetic resolution for (S)-ester synthesis.
Master Troubleshooting Workflow
When encountering low yield, a systematic approach is crucial. The following flowchart outlines a diagnostic workflow to pinpoint the root cause, addressing the most probable issues first.
Sources
- 1. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 4. The effect of enzyme loading, alcohol/acid ratio and temperature on the enzymatic esterification of levulinic acid with methanol for methyl levulinate production: a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize racemization during synthesis of methyl (2S)-2-methylbutanoate
Technical Support Center: Stereochemical Integrity in Chiral Ester Synthesis
Topic: Minimizing Racemization during the Synthesis of Methyl (2S)-2-methylbutanoate
Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of stereoselective synthesis. The following content addresses specific issues encountered during the esterification of (2S)-2-methylbutanoic acid, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Part 1: Understanding the Core Problem
Q1: Why is preventing racemization so critical when synthesizing this compound?
A1: The stereochemistry of chiral molecules is fundamental to their biological activity and sensory properties. Methyl 2-methylbutanoate is a key flavor component found in fruits like apples and strawberries, with the (S)-enantiomer providing the characteristic fruity note[1][2]. The (R)-enantiomer has a different sensory profile. In pharmaceutical applications, one enantiomer of a chiral molecule often exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects[3][4]. Therefore, synthesizing the enantiomerically pure (S)-form is crucial for ensuring product quality in the flavor industry and efficacy and safety in drug development. Racemization diminishes the yield of the desired enantiomer, introduces impurities that are difficult to separate, and compromises the final product's function[4].
Q2: What is the primary chemical mechanism causing racemization of (2S)-2-methylbutanoic acid during esterification?
A2: The primary cause of racemization is the lability of the proton on the α-carbon (the carbon atom adjacent to the carboxyl group), which is the stereocenter in 2-methylbutanoic acid. Under either acidic or basic conditions, this proton can be abstracted, leading to the formation of a planar, achiral enol or enolate intermediate. Subsequent protonation of this intermediate can occur from either face of the planar structure with equal probability, resulting in a 50:50 mixture of the (S) and (R) enantiomers—a racemic mixture[4][5]. Any synthetic step that creates conditions conducive to this deprotonation/reprotonation equilibrium poses a high risk to the stereochemical integrity of your product.
Caption: Racemization via a planar achiral intermediate.
Part 2: Troubleshooting Common Synthetic Routes
Q3: My attempt to form the acid chloride using thionyl chloride (SOCl₂) prior to esterification resulted in a racemic product. What went wrong?
A3: This is a classic and often unexpected pathway to racemization. While converting the carboxylic acid to a more reactive acid chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a standard procedure, it is fraught with risk for α-chiral acids[6][7][8]. The racemization mechanism often proceeds through the formation of a ketene intermediate. This is particularly favored if a stoichiometric amount of a strong base (like triethylamine) is used to scavenge the HCl byproduct. The base abstracts the acidic α-proton from the newly formed acid chloride, leading to the elimination of HCl and the formation of a planar ketene. Subsequent reaction of the ketene with methanol is not stereoselective and yields a racemic ester[9].
Key Takeaway: Avoid using strong, non-nucleophilic bases during and after the formation of α-chiral acid chlorides. If an HCl scavenger is necessary, milder bases or alternative conditions should be explored with caution[9].
Q4: I used a Steglich esterification (DCC/DMAP), but my enantiomeric excess (e.e.) dropped significantly. Isn't this supposed to be a mild method?
A4: While the Steglich esterification is valued for its mild, neutral conditions, it is not immune to causing racemization, especially with sensitive substrates[10][11]. The culprit is often the nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). DMAP serves two roles: it is an excellent acyl transfer agent that accelerates the reaction, but it is also a moderately strong base[12][13]. DMAP can abstract the labile α-proton, facilitating the formation of the planar enolate and leading to racemization, similar to the mechanism described in A2. The highly electrophilic N-acylpyridinium intermediate formed during the reaction may also enhance the acidity of the α-proton, compounding the problem[10].
Mitigation Strategy: To minimize this risk, use the lowest possible catalytic amount of DMAP (1-5 mol%) and maintain low reaction temperatures (e.g., 0 °C to room temperature)[12]. For particularly sensitive substrates, a modified procedure using the hydrochloric salt of DMAP (DMAP·HCl) has been shown to suppress side reactions and preserve stereochemistry by buffering the basicity of free DMAP[14].
Part 3: Recommended Protocols for Stereopreservation
Q5: What is the most reliable chemical method to convert (2S)-2-methylbutanoic acid to its methyl ester while avoiding racemization?
A5: The most robust strategy is to employ a reaction that does not involve the chiral center at all. An Sₙ2 reaction between the carboxylate salt of the acid and a methylating agent is ideal. In this pathway, the carboxylic acid is first deprotonated with a non-nucleophilic base to form the carboxylate. This carboxylate then acts as a nucleophile, attacking a methylating agent like methyl iodide or dimethyl sulfate. Since the α-carbon is not deprotonated and the reaction occurs at the carboxyl oxygen, the stereocenter remains untouched, ensuring complete retention of configuration[15][16].
Caption: Decision workflow for stereopreserving synthesis.
Q6: Can enzymatic methods be used for this synthesis? How do they work?
A6: Absolutely. Biocatalysis using enzymes, particularly lipases, is an outstanding method for synthesizing chiral esters with high enantiomeric purity[3][17][18]. These reactions are performed under very mild conditions (neutral pH, low temperatures) and are highly enantioselective, meaning the enzyme preferentially reacts with one enantiomer over the other[3].
For your specific target, you can perform a lipase-catalyzed kinetic resolution. Starting with racemic 2-methylbutanoic acid and methanol, a lipase such as immobilized Rhizomucor miehei (Lipase IM 20) or Aspergillus niger lipase will selectively catalyze the esterification of the (S)-enantiomer, leaving the (R)-acid largely unreacted[1][2][19]. By stopping the reaction at approximately 50% conversion, you can isolate this compound with very high enantiomeric excess.
Experimental Protocols & Data
Table 1: Comparison of Common Esterification Methods
| Method | Reagents | Racemization Risk | Key Considerations |
| Sₙ2 Methylation | (2S)-Acid, K₂CO₃, MeI | Very Low | Excellent for stereopreservation. Reaction rate can be slow. |
| Enzymatic Esterification | Racemic Acid, Methanol, Lipase | Very Low | Green chemistry. Produces high e.e. product. Requires separation of ester from unreacted acid.[1][17] |
| Acid Chloride Formation | (2S)-Acid, SOCl₂, then MeOH | High | Racemization via ketene intermediate is a major risk, especially with base.[9] |
| Steglich Esterification | (2S)-Acid, MeOH, DCC, DMAP | Moderate to High | DMAP basicity can cause racemization. Requires careful control of temperature and catalyst loading.[10][14] |
| Fischer Esterification | (2S)-Acid, MeOH, H₂SO₄ | High | Harsh acidic conditions and elevated temperatures promote enolization and racemization.[5] |
Protocol 1: Sₙ2 Methylation for Complete Stereochemical Retention
This protocol is designed to convert (2S)-2-methylbutanoic acid to its methyl ester with minimal risk of racemization.
Materials:
-
(2S)-2-methylbutanoic acid
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2S)-2-methylbutanoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension vigorously for 30 minutes at room temperature to ensure complete formation of the potassium carboxylate salt.
-
Cool the mixture to 0 °C using an ice bath.
-
Add methyl iodide (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water (2x) to remove DMF.
-
Wash the organic layer with saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation or column chromatography as needed.
-
Crucially, verify the enantiomeric excess (e.e.) of the final product using chiral GC or HPLC.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol uses an enzyme to selectively esterify the (S)-enantiomer from a racemic mixture of 2-methylbutanoic acid.
Materials:
-
Racemic 2-methylbutanoic acid
-
Methanol
-
Immobilized Lipase (e.g., Lipase IM 20 from Rhizomucor miehei)
-
Anhydrous isooctane
-
Molecular sieves (4 Å), activated
Procedure:
-
To a dry Erlenmeyer flask, add racemic 2-methylbutanoic acid (1.0 eq) and methanol (1.5 eq).
-
Add anhydrous isooctane to dissolve the substrates (e.g., to a concentration of 0.5 M). Add activated molecular sieves to maintain anhydrous conditions.
-
Add the immobilized lipase (e.g., 50-100 mg per mmol of acid).
-
Seal the flask and place it in an orbital shaker set to 200 rpm and a controlled temperature. A lower temperature (e.g., 20 °C) often maximizes enantioselectivity[1][2].
-
Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by GC to determine the conversion percentage.
-
Stop the reaction when it reaches approximately 45-50% conversion. This point typically offers the best balance of yield and e.e. for the ester product.
-
Filter off the immobilized enzyme (it can often be washed and reused).
-
Isolate the this compound from the unreacted (R)-2-methylbutanoic acid. This can be achieved by a liquid-liquid extraction. Wash the reaction mixture with a mild aqueous base (e.g., 1 M NaHCO₃) to extract the acidic unreacted starting material into the aqueous phase.
-
Wash the remaining organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the product.
-
Determine the e.e. of the this compound product by chiral GC.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of Chiral Hydroxy Esters.
- Patel, R. N. (2001).
-
SK. (2014, March 10). Mitsunobu Reaction. Chem-Station Int. Ed. [Link]
-
Taylor & Francis Online. (2021, December 21). Attempts at the enzymatic synthesis of chiral ester derivatives of 1,3,5-triaza-7-phosphaadamantane (PTA). [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 reactions of Tertiary Mesylates. PMC. [Link]
-
National Institutes of Health. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PubMed Central. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
YouTube. (2022, June 24). Mitsunobu Reaction I Basic + Advanced Concepts I University Students I Competitive Exams I. [Link]
-
Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. [Link]
-
Kwon, D. Y., & Rhee, J. S. (1999). Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. [Link]
-
Neises, B., Andries, T., & Steglich, W. (1982). Racemisation-free esterification of 2-nitrohenylsulphenyl-protected amino-acids by dicyclohexylcarbodi-imide-4-dimethylaminopyridine. RSC Publishing. [Link]
-
ResearchGate. (2025). Kinetic Resolution of 2-Methylbutyric Acid and Its Ester by Esterification and Hydrolysis with Lipases. [Link]
-
Grokipedia. (n.d.). Steglich esterification. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]
-
ResearchGate. (2025). Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. [Link]
-
PubMed. (2017). Racemization and transesterification of alkyl hydrogeno-phenylphosphinates. [Link]
-
SynArchive. (n.d.). Steglich Esterification. [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
National Institutes of Health. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
-
Furia, M., et al. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Springer. [Link]
-
ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. [Link]
-
Reddit. (2020, May 4). Coupling alpha-chiral acid chlorides. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
MSU chemistry. (n.d.). Supplemental Topics. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
PubMed. (2018, November 15). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). [Link]
-
The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. [Link]
-
Journal of the American Chemical Society. (2026, January 13). Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. [Link]
-
ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2. [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Reddit. (2024, July 21). Steglich Esterification with EDC. [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]
-
Khan Academy. (n.d.). Acid chloride formation. [Link]
-
YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.5 Acid Chloride Formation. [Link]
- Google Patents. (n.d.). Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution.
-
Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]
-
ACS Publications. (n.d.). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. [Link]
-
Wikipedia. (n.d.). 2-Methylbutanoic acid. [Link]
-
SIELC Technologies. (2018, February 16). 2-Methylbutanoic acid. [Link]
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addressing matrix effects in LC-MS/MS quantification of methyl (2S)-2-methylbutanoate
Welcome to the technical support center for addressing challenges in the quantitative analysis of methyl (2S)-2-methylbutanoate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical issue of matrix effects, ensuring data accuracy, reproducibility, and sensitivity.
Frequently Asked Questions (FAQs)
Q1: What exactly are "matrix effects" in LC-MS/MS analysis?
A: In LC-MS/MS, the "matrix" refers to all the components in a sample other than the analyte you intend to measure—in this case, this compound.[1] These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[2] Matrix effects occur when these co-eluting compounds interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to either an artificial decrease (ion suppression) or increase (ion enhancement) in its signal.[3][4] This phenomenon can severely compromise the accuracy and precision of your quantitative results.[5]
Q2: Why is a small, volatile compound like this compound particularly susceptible to matrix effects?
A: this compound, being a small ester, is often analyzed in complex matrices such as food products, environmental samples, or biological fluids (e.g., plasma, urine). These matrices are rich in compounds that can cause interference.[6] Furthermore, its analysis often relies on Electrospray Ionization (ESI), which is highly susceptible to matrix effects.[4][6][7] Co-eluting matrix components can compete with the analyte for the limited charge on the ESI droplets or alter the droplet's physical properties (like surface tension), hindering the efficient formation of gas-phase analyte ions.[3][5][8]
Q3: What is the difference between ion suppression and ion enhancement?
A:
-
Ion Suppression: This is the more common effect, where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a lower-than-expected signal.[1][5] The mechanism often involves competition for charge or disruption of the droplet evaporation process.[8]
-
Ion Enhancement: This is a less frequent phenomenon where matrix components increase the ionization efficiency of the analyte, resulting in a higher-than-expected signal.[1][4] This can happen if a matrix component improves the charge transfer process to the analyte.[4]
Both effects are detrimental as they introduce significant variability and inaccuracy into the quantification.[4]
Q4: What are the most common sources of matrix effects?
A: The primary sources are endogenous substances from the biological or environmental sample matrix itself. Phospholipids from plasma or cell membranes are notorious for causing ion suppression in ESI.[2][6] Other sources include salts, proteins, detergents, and co-administered drugs or their metabolites.[2][9] It's crucial to recognize that matrix effects can vary significantly not only between different types of samples (e.g., plasma vs. urine) but also between individual lots of the same matrix.[6]
Troubleshooting Guide: From Diagnosis to Mitigation
This section provides in-depth, actionable solutions to specific problems you may encounter during your analysis.
Q5: My signal for this compound is inconsistent across samples. How can I definitively diagnose if matrix effects are the cause?
A: The most reliable method to quantitatively assess matrix effects is the post-extraction spike experiment .[2][3][4] This method directly measures the impact of the matrix by comparing the analyte's response in a clean solvent to its response in an extracted blank matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and its internal standard (IS) into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): First, perform the full extraction procedure on a blank matrix sample (a sample known to not contain the analyte). Then, spike the resulting clean extract with the analyte and IS to the same final concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into a blank matrix before starting the extraction procedure. This set is used to determine recovery, not the matrix effect itself.
-
-
Analyze and Collect Data: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate the Matrix Factor (MF): The Matrix Factor provides a quantitative measure of ion suppression or enhancement. The calculation is as follows:
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF = 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Regulatory guidelines, such as those from the European Medicines Agency (EMA), suggest that the coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% to ensure the effect is consistent and can be corrected.[10][11]
-
| Sample Set | Analyte Peak Area | Interpretation | Matrix Factor (MF) |
| Set A (Neat Solution) | 500,000 | Reference Response | N/A |
| Set B (Post-Extraction Spike) | 250,000 | Signal is 50% of reference | 0.50 |
Q6: I've confirmed significant ion suppression. What are my primary strategies for mitigating it?
A: Once diagnosed, matrix effects can be addressed through several complementary strategies. The goal is either to remove the interfering components or to compensate for their effect.
The most effective way to eliminate matrix effects is to remove the interfering compounds before they enter the LC-MS system.[1]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[12] By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, you can selectively extract this compound while leaving many polar interferences (like salts and proteins) behind.[12]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique for sample cleanup.[1][13] It uses a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent, while matrix components are washed away. For a small ester, a reversed-phase (e.g., C18) or a mixed-mode sorbent could be effective.[14]
This is considered the "gold standard" for compensating for matrix effects.[3] A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ¹³C, ²H/D, ¹⁵N).[15]
-
Why it Works: A SIL-IS is chemically identical to the analyte, meaning it co-elutes chromatographically and experiences the exact same degree of ion suppression or enhancement. While the absolute signal of both the analyte and the SIL-IS may fluctuate due to matrix effects, their ratio remains constant. The quantification is based on this stable ratio, providing highly accurate and precise results.[15][16]
If interfering compounds co-elute with your analyte, matrix effects will occur. Modifying your LC method can physically separate your analyte from these interferences.[1][17]
-
Actions:
-
Adjust the Gradient: A longer, shallower gradient can improve the resolution between peaks.
-
Change the Column: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, PFP) to alter selectivity.
-
Modify Mobile Phase: Adjusting the pH or using different additives can change the retention behavior of both the analyte and interferences.[18]
-
This approach involves preparing your calibration standards in the same blank matrix as your unknown samples.[1][19] By doing so, the calibrators experience the same matrix effects as the samples, effectively canceling out the systematic error. This is a practical solution when a SIL-IS is not available but requires a consistent and reliable source of blank matrix.[19]
Q7: A stable isotope-labeled standard for this compound is not commercially available. What is my best course of action?
A: This is a common challenge. In the absence of an ideal SIL-IS, you must rely on a combination of other strategies to ensure data quality. Follow this decision-making process:
-
Prioritize Sample Cleanup: Your first and most critical step is to develop a highly efficient sample preparation method (SPE or LLE) to remove as many interfering components as possible.[14] A cleaner sample is always the best starting point.
-
Optimize Chromatography: After cleanup, focus on chromatographic separation to resolve your analyte from any remaining interferences.
-
Use Matrix-Matched Calibration: This is your primary calibration strategy. Prepare all calibrators and QCs in an extracted blank matrix that is representative of your study samples.[1][19]
-
Consider the Standard Addition Method: If a consistent blank matrix is unavailable, the method of standard addition is a powerful alternative.[3][20] This involves adding known amounts of the analyte to aliquots of the actual sample and extrapolating to find the original concentration. While highly accurate, it is significantly more labor-intensive as each sample requires multiple analyses.[3]
By systematically diagnosing the issue and applying a logical combination of these mitigation strategies, you can generate reliable and defensible quantitative data for this compound, even in the most challenging of matrices.
References
- Buhrman, D. L., et al. (1996). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of the American Society for Mass Spectrometry.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
-
Li, W., & Cohen, L. H. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
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Wang, S., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry. Available at: [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]
-
Li, W., & Tse, F. L. S. (2010). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
European Medicines Agency. (2022). Bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Bowman, J., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Available at: [Link]
-
Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Polson, C., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Chromatography B. Available at: [Link]
-
University of Waterloo. (n.d.). Ion Suppression and ESI. Mass Spectrometry Facility. Available at: [Link]
-
Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Available at: [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Furey, A., et al. (2013). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. Available at: [Link]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]
-
Ou, S.-J. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. Available at: [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Available at: [Link]
-
Hsiao, C.-J., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Food and Drug Analysis. Available at: [Link]
-
Buescher, J. M., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. Available at: [Link]
-
Wu, J.-T., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Mei, H. (2007). Matrix effects: Causes and solutions. In Handbook of LC-MS Bioanalysis. Available at: [Link]
-
Gaisl, T., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Slideshare. Available at: [Link]
-
Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Waters Corporation. Available at: [Link]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of Chromatography B. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
University of Tartu. (n.d.). Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Available at: [Link]
-
Frontage Labs. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Frontage Labs. Available at: [Link]
-
Kang, J., et al. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Available at: [Link]
-
Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. Available at: [Link]
-
De Zwart, M. A., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis. Available at: [Link]
-
Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Van Eeckhaut, A., et al. (2009). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. Journal of Chromatography B. Available at: [Link]
Sources
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Technical Support Center: Chiral Separation of 2-Methylbutanoic Acid Esters
An exceptional guide to navigating the complexities of chiral separations for 2-methylbutanoic acid esters. This technical support center provides in-depth troubleshooting, frequently asked questions, and detailed protocols designed for chemists and separation scientists.
Welcome to the dedicated support center for the chiral separation of 2-methylbutanoic acid esters. This guide is structured to provide immediate, actionable solutions to common challenges encountered in the lab. Whether you are developing a new method from scratch or troubleshooting an existing one, this resource offers expert guidance grounded in established scientific principles.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the strategy for separating 2-methylbutanoic acid ester enantiomers.
Q1: What is the best starting point for column selection?
For the direct chiral separation of 2-methylbutanoic acid and its esters via HPLC or SFC, the most successful and versatile chiral stationary phases (CSPs) are polysaccharide-based.[1] These CSPs, derived from amylose and cellulose, offer broad enantiorecognition capabilities for a wide array of compounds, including acidic analytes.[1][2]
Key Recommendation: Begin your screening with a high-quality, immobilized polysaccharide-based column. Immobilized phases offer greater solvent compatibility, allowing for a broader range of mobile phases to be tested, which is invaluable during method development.[3]
-
Amylose-based CSPs: Often provide different selectivity compared to their cellulose counterparts due to the helical structure of the amylose polymer.[4]
-
Cellulose-based CSPs: Feature a more layered, linear structure, which can be highly effective for analytes that can engage in π-π stacking and hydrogen bonding.[4]
There is no universal chiral column, so a screening of 3-5 different CSPs is the most efficient path to finding an optimal separation.[1][5]
Q2: Which mobile phase mode should I use: Normal-Phase, Reversed-Phase, or Polar Organic?
The choice of mobile phase mode is critical and depends on the specific ester and available instrumentation.
-
Normal-Phase (NP): This is the most common and often most successful mode for polysaccharide CSPs. A typical mobile phase consists of a non-polar solvent like n-hexane with a polar alcohol modifier (e.g., isopropanol or ethanol).[1] For acidic compounds like 2-methylbutanoic acid and its esters, adding a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA) is crucial to ensure good peak shape and resolution.[1][5]
-
Reversed-Phase (RP): While less common for this specific application, RP mode (using aqueous mobile phases with acetonitrile or methanol) can be an option, particularly for more polar esters.[5] An acidic modifier or buffer is typically required to control the ionization of the analyte.[5]
-
Polar Organic (PO): This mode uses polar organic solvents like methanol, ethanol, or acetonitrile exclusively. It can offer unique selectivity and is a good alternative if NP or RP modes fail.
Q3: Is derivatization necessary to achieve separation?
Not always, but it is a powerful alternative strategy. There are two primary approaches:
-
Direct Separation (No Derivatization): This involves separating the enantiomeric esters directly on a chiral stationary phase. This is often the preferred method due to its simplicity.
-
Indirect Separation (Via Derivatization): In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers.[6] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column, such as a C18 or DB-5.[1][6] This approach is particularly useful when a suitable chiral column is not available or for confirmation of enantiomeric purity.[6]
Q4: How does temperature affect my chiral separation?
Temperature is a critical parameter that influences the thermodynamics of the interaction between the analyte and the CSP.[1] Its effect can be complex:
-
Improved Efficiency: Increasing temperature generally decreases mobile phase viscosity, which can lead to sharper peaks and better efficiency.
-
Selectivity Changes: Unlike achiral chromatography, increasing temperature in chiral separations does not always decrease retention and resolution. Changes in temperature can alter the conformation of the chiral selector, sometimes leading to improved separation or even a reversal of the enantiomer elution order.[4][7][8]
Recommendation: Temperature should be systematically optimized. Start at ambient temperature (e.g., 25°C) and explore a range (e.g., 10°C to 40°C) in 5-10°C increments.[5]
Troubleshooting Guide
This section is designed in a problem-and-solution format to address specific experimental issues.
Problem 1: I see no separation or only a small shoulder on my peak.
This is the most common challenge. A systematic approach is required to resolve it.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Actions:
-
Verify CSP Selection: The initial choice of column is a hypothesis. If no separation is observed, the first step is to try a CSP with a different chiral selector.[5] For example, if an amylose-based column fails, try a cellulose-based one.
-
Optimize the Mobile Phase:
-
Modifier Percentage: In normal phase, the concentration of the alcohol modifier is a powerful tool.[5] Systematically vary the percentage of isopropanol or ethanol in hexane (e.g., from 5% to 20% in 5% increments).
-
Modifier Type: The type of alcohol can dramatically alter selectivity. If isopropanol (IPA) doesn't work, switch to ethanol (EtOH) or vice-versa.
-
-
Optimize Column Temperature: As discussed in the FAQ, varying the temperature can unlock separation.[1]
-
Consider an Alternative Approach: If direct separation proves unsuccessful after screening multiple conditions, the indirect method using derivatization is a robust alternative.[6]
Problem 2: My peaks are broad or tailing.
Peak tailing for acidic compounds is often caused by unwanted secondary interactions with the stationary phase.[1]
Causality & Solution:
-
Cause: The acidic nature of the 2-methylbutanoic acid ester (or potential hydrolysis back to the parent acid) can lead to strong interactions with any active silanol groups on the silica support of the CSP. This causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.
-
Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% Trifluoroacetic Acid (TFA) or acetic acid.[5] The modifier protonates the analyte and masks the active silanol sites, leading to a more symmetrical peak shape.[5]
-
Additional Check: Ensure you are not overloading the column. Inject a 10-fold diluted sample. If the peak shape improves significantly, reduce your sample concentration.
Problem 3: My retention times are drifting or unstable.
Retention time instability can invalidate your method. This is often linked to column equilibration or mobile phase issues.
Causality & Solution:
-
Cause 1: Insufficient Equilibration: Chiral stationary phases, especially in normal-phase mode, can require extended equilibration times to achieve a stable surface environment.
-
Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection. When changing mobile phase composition, a longer equilibration is necessary.
-
-
Cause 2: Mobile Phase Contamination: Trace amounts of water in a normal-phase mobile phase can significantly affect retention times.
-
Solution: Use high-purity, HPLC-grade solvents. Be mindful of atmospheric moisture absorption in your solvent reservoirs.
-
-
Cause 3: Column Memory Effects: CSPs can "remember" previous mobile phases and additives, especially acidic or basic modifiers.[9] This memory effect can persist for thousands of column volumes and affect the current separation.[9]
-
Solution: Dedicate specific columns to specific methods or mobile phase types (e.g., acidic vs. basic modifiers). If you must switch, use an extensive flushing protocol with a solvent like isopropanol, followed by a thorough equilibration with the new mobile phase. For new method development, always start with a new or thoroughly cleaned column.[9]
-
Experimental Protocols
Protocol 1: CSP Screening for a Novel 2-Methylbutanoic Acid Ester
This protocol outlines a systematic approach to finding a suitable chiral column and mobile phase.
Caption: Experimental workflow for chiral method development.
-
Sample Preparation:
-
Prepare a stock solution of the racemic 2-methylbutanoic acid ester at approximately 1.0 mg/mL in a suitable solvent (e.g., hexane/isopropanol 50:50).[6]
-
Dilute this stock to a working concentration of about 50-100 µg/mL using the initial mobile phase.[2]
-
Filter the final solution through a 0.45 µm syringe filter.[6]
-
-
Mobile Phase Preparation:
-
Prepare a primary mobile phase of n-Hexane / Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) .[1]
-
Prepare a secondary screening mobile phase using a different alcohol: n-Hexane / Ethanol (90:10, v/v) with 0.1% TFA .
-
-
Chromatographic Conditions (Screening):
-
Execution:
-
Install the first CSP and equilibrate with the primary mobile phase for at least 30 minutes.
-
Inject the sample.
-
If no separation is achieved, switch to the secondary mobile phase (with ethanol) and re-equilibrate before injecting again.
-
Repeat the process for each CSP in your screening set.
-
-
Evaluation:
Data Summary Table
The following table provides typical starting conditions for polysaccharide-based CSPs, which should be used as a guideline for method development.
| Parameter | Amylose-Based CSPs | Cellulose-Based CSPs | Rationale & Comments |
| Primary Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1) | n-Hexane / Ethanol / TFA (90:10:0.1) | The choice of alcohol modifier is a primary driver of selectivity. It's recommended to screen both. |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | Start at 1.0 mL/min for screening; can be lowered to improve resolution during optimization. |
| Temperature | 25°C (start) | 25°C (start) | A good initial temperature. Optimize between 10-40°C if initial separation is poor.[5] |
| Acidic Modifier | 0.1% TFA or Acetic Acid | 0.1% TFA or Acetic Acid | Essential for suppressing analyte ionization and improving peak shape for acidic compounds.[1][5] |
References
-
Application Note: Chiral Separation of 2-Hydroxy-2-methylbutanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC). Benchchem. Link
-
Technical Support Center: Chiral Separation of (R)- and (S)-2-Hydroxy-3-methylbutanoic acid. Benchchem. Link
-
Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem. Link
-
Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC. Benchchem. Link
-
Application Note: GC-MS Analysis of (S)-2-Hydroxy-3-methylbutanoic Acid Derivatives. Benchchem. Link
-
Trouble with chiral separations. Chromatography Today. Link
-
Enantiomers of 2-Isopropyl-3-methylbutanoic Acid: A Technical Overview. Benchchem. Link
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Link
-
Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich. Link
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Link
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Link
-
Chiral Templating of Surfaces: Adsorption of (S)-2-methylbutanoic Acid on Pt(111) Single-Crystal Surfaces. Journal of the American Chemical Society. Link
-
Separation of 2-Methylbutanoic acid on Newcrom R1 HPLC column. SIELC Technologies. Link
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Link
-
Synthesis of 2-methyl butanoic acid from polymeric ester. ResearchGate. Link
-
Enantiomeric excess and configurations of 2-Methyl butanoic acid at different temperatures. ResearchGate. Link
-
Pure (R)-2-methylbutanoic acid can be esterified with racemic butan-2-ol in an acidic solution. Homework.Study.com. Link
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. Link
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. Link
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Link
-
Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). Food Chemistry. Link
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- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
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- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Stabilizing Methyl (2S)-2-methylbutanoate in Stored Samples
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of methyl (2S)-2-methylbutanoate in stored samples. Adherence to the principles and protocols outlined herein will ensure the integrity and reliability of your experimental outcomes.
Introduction
This compound is a chiral ester widely utilized as a reference standard and starting material in various scientific disciplines.[1][2] As a volatile and chiral molecule, its stability during storage is paramount to maintaining sample purity, concentration, and stereochemical integrity. This guide will address the primary degradation pathways—hydrolysis, racemization, and volatilization—and provide actionable troubleshooting advice and preventative measures.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the storage of this compound.
Issue 1: Decrease in Concentration or Loss of Volatile Compound
Question: I've observed a significant decrease in the concentration of my this compound standard over a short period. What could be the cause, and how can I prevent this?
Answer:
The most probable cause for a decrease in concentration is the high volatility of this compound.[3] Improper storage can lead to evaporative losses, skewing analytical results.
Root Causes and Solutions:
| Root Cause | Explanation | Preventative Measures |
| Improper Sealing | Inadequately sealed containers allow the volatile ester to escape into the headspace and subsequently out of the container. | Use high-quality glass vials with PTFE-lined screw caps or crimp seals to ensure an airtight closure.[4] For long-term storage, consider micro reaction vessels with Mininert® valves.[3] |
| Excessive Headspace | A large volume of air in the vial promotes evaporation as the compound equilibrates between the liquid and gas phases. | Choose a container size that closely matches the volume of the standard to minimize headspace.[3] |
| Elevated Storage Temperature | Higher temperatures increase the vapor pressure of the ester, accelerating evaporation. | Store samples at refrigerated temperatures (2-8 °C) or in a freezer (below 0 °C), being mindful of the compound's freezing point.[4] Always allow the container to reach room temperature before opening to prevent condensation from forming inside.[3] |
| Frequent Freeze-Thaw Cycles | Repeated warming and cooling can compromise the container's seal and increase the rate of evaporation. | Aliquot the standard into smaller, single-use vials to avoid repeated opening of the main stock. |
Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., GC-MS)
Question: My recent GC-MS analysis of a stored this compound sample shows a new peak corresponding to 2-methylbutanoic acid and methanol. What is happening?
Answer:
The appearance of 2-methylbutanoic acid and methanol is a clear indicator of ester hydrolysis.[5][6] This is a chemical reaction where water cleaves the ester bond, breaking it down into its constituent carboxylic acid and alcohol.[7][8]
Root Causes and Solutions:
| Root Cause | Explanation | Preventative Measures |
| Presence of Moisture | Water is a key reactant in hydrolysis. Moisture can be introduced from the atmosphere, solvents, or the storage container itself. | Store samples in a desiccator containing a drying agent like anhydrous magnesium sulfate or molecular sieves.[9] Alternatively, blanketing the sample with an inert gas such as nitrogen or argon can displace moist air.[9][10] |
| Acidic or Basic Conditions | Hydrolysis is catalyzed by both acids and bases.[5][11] Contaminants in the sample or on the container surface can accelerate this process. | Ensure all glassware is thoroughly cleaned and dried before use. Use high-purity, anhydrous solvents if preparing solutions. Controlling the pH of the sample matrix can also slow degradation.[7] |
| Elevated Temperature | Like most chemical reactions, the rate of hydrolysis increases with temperature. | Store samples at low temperatures (2-8°C) to reduce the reaction rate.[4][9] |
Issue 3: Loss of Optical Purity or Change in Enantiomeric Ratio
Question: I've noticed a change in the enantiomeric excess (e.e.) of my this compound sample, with an increase in the (R)-enantiomer. Why is this occurring?
Answer:
The loss of optical purity is due to racemization, the process where one enantiomer converts into its mirror image, ultimately leading to a 50:50 mixture (a racemate).[12][13] For chiral esters like this compound, racemization can occur at the chiral center (the alpha-carbon) under certain conditions.[14]
Root Causes and Solutions:
| Root Cause | Explanation | Preventative Measures |
| Exposure to Acid or Base | The presence of acidic or basic catalysts can facilitate the formation of a planar enol or enolate intermediate, which is achiral. Re-protonation can occur from either face, leading to a mixture of enantiomers.[14] | Maintain neutral pH conditions during storage and handling. Avoid contact with strong acids or bases.[15] |
| Elevated Temperature | Higher temperatures can provide the energy needed to overcome the activation barrier for racemization. | Store samples at the recommended low temperatures to minimize the rate of racemization. |
| Presence of Certain Catalysts | Some metal ions or other catalytic species can promote racemization. | Use high-purity reagents and store in inert containers like glass to avoid contamination.[4] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal storage container for this compound?
A1: The ideal container is a sealed, amber glass vial with a PTFE-lined cap.[4] Amber glass protects the sample from potential light-induced degradation, while the inertness of glass prevents chemical reactions with the container. The PTFE liner provides a chemically resistant and effective seal against evaporation.[4]
Q2: Should I store my samples in the freezer or refrigerator?
A2: For neat samples or solutions in anhydrous solvents, storage at 2-8°C is generally sufficient to minimize degradation and volatilization.[4] Freezing can be an option for long-term storage, but ensure the solvent is suitable for freezing temperatures and be cautious of introducing moisture through condensation during thawing.[3][4]
Q3: Can I use plastic containers for storage?
A3: It is strongly advised to avoid plastic containers. Some volatile compounds can interact with or leach into plastics, leading to contamination or loss of the analyte.[4] Glass is chemically inert and the preferred choice.
Q4: How can I monitor the stability of my stored samples?
A4: Regular analytical testing is the best way to monitor stability. A well-designed stability study is recommended. Key analytical techniques include:
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) to check for purity and the presence of degradation products like 2-methylbutanoic acid.[16]
-
Chiral Gas Chromatography to determine the enantiomeric excess and detect any racemization.[12]
Q5: Are there any chemical stabilizers I can add to my samples?
A5: While stabilizers are used in some industrial applications, adding them to analytical standards is generally not recommended as it would alter the sample's composition. For instance, carbodiimides can be used to inhibit hydrolysis, but they react with carboxylic acids that may form, complicating the sample matrix.[7][17] The focus should be on proper storage and handling to prevent degradation.
Part 3: Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Procurement: Obtain this compound from a reputable supplier and note the certificate of analysis, including purity and enantiomeric excess.
-
Aliquoting: Upon receipt, if the quantity is large, aliquot the sample into smaller, single-use amber glass vials with PTFE-lined caps under an inert atmosphere (e.g., in a glove box with nitrogen or argon).[9][10]
-
Sealing: Tightly seal the vials. For added security against evaporation, you can wrap the cap-vial interface with Parafilm.[18]
-
Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of preparation, and storage conditions.
-
Storage: Place the vials in a designated, well-ventilated refrigerator at 2-8°C, away from light sources.[4][19]
-
Usage: Before opening a vial, allow it to equilibrate to room temperature to prevent atmospheric moisture from condensing inside.[3] Use the contents immediately and discard any unused portion in a single-use vial to prevent contamination and degradation of the main stock.
Protocol 2: Basic Stability Study Design
This protocol outlines a basic study to assess the stability of this compound under your specific storage conditions.
-
Sample Preparation: Prepare multiple aliquots of the this compound sample (either neat or in a high-purity anhydrous solvent like acetonitrile) in appropriate vials as described above.
-
Initial Analysis (Time Zero): Analyze three of the freshly prepared samples immediately to establish a baseline for purity and enantiomeric excess. Use GC-MS for purity and chiral GC for enantiomeric ratio.
-
Storage Conditions: Store the remaining aliquots under the desired conditions (e.g., 4°C in the dark).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove a set of three aliquots from storage.
-
Analysis: Allow the samples to reach room temperature and analyze them using the same GC-MS and chiral GC methods as the time-zero samples.
-
Data Evaluation: Compare the purity and enantiomeric excess at each time point to the baseline data. A significant change in either parameter indicates degradation.
Part 4: Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the degradation of this compound samples.
Caption: Troubleshooting workflow for this compound degradation.
References
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). [Link]
-
How 2 methyl butanoic acid obtained from ethyl 2 methyl butanoiate | Filo. (2025, December 23). [Link]
-
Effect of temperature on ester yield (a) and decomposition (b) with oil... - ResearchGate. [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. (2024, June 17). [Link]
- US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof - Google P
-
Any advice about the stability of ester and carbamate containing compounds? (2015, November 25). [Link]
-
Thermal Characteristics of Some Organic Esters - Taylor & Francis Online. [Link]
-
Esters and Fusel Alcohols - Scott Janish. [Link]
-
Racemisation in Chemistry and Biology - The University of Manchester. [Link]
-
5.8: Optical Activity, Racemic Mixtures, and Separation of Chiral Compounds - Chemistry LibreTexts. (2021, May 20). [Link]
-
Methyl 2-methylbutyrate - SIELC Technologies. (2018, February 16). [Link]
-
Safety Data Sheet: Methyl 2-methylbutyrate - Chemos GmbH&Co.KG. [Link]
-
Chiral ester synthesis by transesterification - Organic Chemistry Portal. [Link]
-
(PDF) Inhibition of the Decrease of Volatile Esters and Terpenes During Storage of Wines and a Model Wine Medium by Wine Phenolic Extracts - ResearchGate. (2025, August 9). [Link]
-
Effect of reaction temperature on the esterification. - ResearchGate. [Link]
-
501375 methyl 2-methyl butyrate safety data sheet - SDS US. (2015, November 26). [Link]
-
[FREE] What is a commonly used protecting group to prevent ester hydrolysis? - brainly.com. (2023, September 17). [Link]
-
Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids - AADE Template. [Link]
-
Methyl Butanoate - Safety Data Sheet. (2019, March 25). [Link]
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]
-
Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R) - PubMed. (2018, November 15). [Link]
-
Do's and Dont's of Ester Oil | PDF | Pump | Transformer - Scribd. [Link]
-
Storing Chemicals - Chemistry - Wittenberg University. [Link]
- CN101693914B - Process for preparing (R)-2-methylbutanoic acid and (R)
-
What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? | ResearchGate. (2012, May 23). [Link]
-
methyl (S)-2-methyl butyrate, 10307-60-5 - The Good Scents Company. [Link]
-
Visible-Light-Induced Synthesis of Esters via a Self-Propagating Radical Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region | The Journal of Organic Chemistry - ACS Publications. [Link]
-
What is methyl butanoate equation of basic hydrolysis? What are the names of substances formed (with simplified V structural formulas)? - Quora. (2020, November 20). [Link]
-
This compound | C6H12O2 | CID 643001 - PubChem - NIH. [Link]
-
Methyl 2-methylbutyrate | C6H12O2 | CID 13357 - PubChem. [Link]
-
Patterns of 2-methylbutanol and 2-methylbutanoate esters,... | Download Scientific Diagram - ResearchGate. [Link]
-
Showing metabocard for Methyl (S)-2-Methylbutanoate (HMDB0029762) - Human Metabolome Database. [Link]
-
[FREE] What does acid hydrolysis of methyl butanoate form? - brainly.com. (2020, March 3). [Link]
-
(S)-Methyl 2-methylbutanoate - ChemBK. (2024, April 10). [Link]
-
Methyl (R)-2-methylbutanoate | C6H12O2 | CID 644216 - PubChem - NIH. [Link]
Sources
- 1. This compound | C6H12O2 | CID 643001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-methylbutyrate | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. How 2 methyl butanoic acid obtained from ethyl 2 methyl butanoiate | Filo [askfilo.com]
- 6. brainly.com [brainly.com]
- 7. carbodiimide.com [carbodiimide.com]
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- 9. researchgate.net [researchgate.net]
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- 18. Storing Chemicals | Wittenberg University [wittenberg.edu]
- 19. vigon.com [vigon.com]
Technical Support Center: Optimization of Lipase-Mediated Kinetic Resolution
<
Welcome to the technical support center for lipase-mediated kinetic resolution. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing enzymatic kinetic resolution in their work. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides quick solutions to get your experiments on track.
Q1: My kinetic resolution is not proceeding, or the conversion is very low. What are the first things I should check?
A1: When a reaction fails to proceed, systematically check the following:
-
Enzyme Activity: Confirm that your lipase is active. If it's an older batch or has been stored improperly, its activity may be compromised. Consider running a simple hydrolysis assay with a standard substrate like p-nitrophenyl butyrate.
-
Water Activity (aw): Lipases require a minimal amount of water to maintain their catalytically active conformation, but excess water can promote the reverse hydrolysis reaction, especially in esterification.[1][2] Ensure your organic solvent is not completely anhydrous, but also not saturated with water. The optimal water activity often falls within the range of 0.2 to 0.5 for many lipase-catalyzed reactions in organic media.[1]
-
Substrate and Acyl Donor Purity: Impurities in your substrate or acyl donor can inhibit the enzyme. Verify the purity of your starting materials.
-
Reaction Setup: Double-check concentrations, temperature, and agitation to ensure they align with your protocol. Proper mixing is crucial, especially for immobilized enzymes, to overcome mass transfer limitations.
Q2: The enantioselectivity (E-value) of my resolution is poor. How can I improve it?
A2: Low enantioselectivity is a common challenge. Consider these optimization strategies:
-
Screen Different Lipases: Lipases from different microbial sources (e.g., Candida antarctica, Pseudomonas cepacia, Rhizopus oryzae) exhibit varying substrate specificities and enantioselectivities.[3][4] Screening a panel of lipases is often the most effective first step.[3][4]
-
Lower the Temperature: Reducing the reaction temperature often enhances enantioselectivity, although it will also decrease the reaction rate.[5][6] This is a classic trade-off between selectivity and speed.
-
Change the Solvent: The nature of the organic solvent can significantly influence enzyme conformation and, consequently, its enantioselectivity.[6][7] Generally, hydrophobic, non-polar solvents like hexane or toluene are preferred.
-
Vary the Acyl Donor: For transesterification reactions, the structure of the acyl donor can impact enantioselectivity.[8][9] Simple vinyl esters, such as vinyl acetate, are often effective as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, making the reaction irreversible.[3][10]
Q3: How do I accurately determine the conversion and enantiomeric excess (ee)?
A3: Accurate determination of conversion and ee is critical for calculating the enantioselectivity (E-value).
-
Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard methods.[11] It's essential to develop a method that provides baseline separation of both the substrate and product enantiomers in a single run.[11]
-
Calculating Conversion (c): Conversion is typically calculated based on the disappearance of the starting material or the appearance of the product. It can be expressed as:
-
c = ee_s / (ee_s + ee_p) (where ee_s is the enantiomeric excess of the substrate and ee_p is the enantiomeric excess of the product).
-
-
Calculating Enantiomeric Excess (ee): For both the remaining substrate and the formed product, the ee is calculated as:
-
ee (%) = [([R] - [S]) / ([R] + [S])] * 100
-
-
Calculating Enantioselectivity (E-value): The E-value is a measure of the enzyme's ability to discriminate between the two enantiomers. It is calculated using the conversion (c) and the enantiomeric excesses of the substrate (ee_s) and product (ee_p). A commonly used formula is:
-
E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] or E = ln[(1 - c)(1 - ee_s)] / ln[(1 - c)(1 + ee_s)]
-
Troubleshooting Guide: In-Depth Problem Solving
This section provides a more detailed analysis of specific experimental issues and the underlying scientific principles.
Issue 1: Poor Reproducibility Between Batches
Inconsistent results are often traced back to subtle variations in reaction conditions, particularly water content.
Root Cause Analysis: The Critical Role of Water Activity (aw)
Lipases are not active in completely anhydrous environments. They require a thin layer of water, often referred to as "essential water," to maintain the flexible three-dimensional structure necessary for catalysis. However, in esterification or transesterification reactions in organic solvents, excess water can lead to a competing hydrolysis reaction, reducing the yield of the desired ester product.[1]
The thermodynamic water activity (aw), which describes the energy state of water in a system, is a more accurate and reproducible parameter to control than simple water concentration.[2][12]
Solutions & Protocols
-
Control of Water Activity:
-
Use of Salt Hydrate Pairs: Pre-equilibrate your reaction mixture by adding a specific salt hydrate pair to control the headspace humidity and, consequently, the aw of the system.
-
Molecular Sieves: Add activated molecular sieves (e.g., 3Å or 4Å) to the reaction to scavenge excess water produced during esterification. The amount and exposure time need to be carefully optimized to avoid stripping the essential water from the enzyme.
-
Solvent Pre-treatment: Before use, solvents can be saturated with water and then diluted to achieve a desired water concentration, although this is less precise than using salt hydrates.
-
-
Experimental Protocol: Measuring Water Content The Karl Fischer titration method is the gold standard for accurately determining the water content in your organic solvents and reaction mixtures.[12]
Issue 2: Low Reaction Rate
A slow reaction can make the process impractical. Several factors can be addressed to improve the kinetics.
Root Cause Analysis: Enzyme, Temperature, and Mass Transfer
-
Enzyme Choice and Form: The intrinsic activity of the lipase is paramount. Immobilized enzymes are often preferred as they can be easily recovered and reused, and immobilization can sometimes enhance stability and activity.[13][14][15] However, immobilization can also introduce mass transfer limitations.
-
Temperature: Reaction rates generally increase with temperature. However, excessively high temperatures can lead to enzyme denaturation and reduced enantioselectivity.[1][16] For most lipases, the optimal temperature range is typically between 30-60°C.[1][17]
-
Substrate/Product Inhibition: High concentrations of the substrate or the accumulation of product can sometimes inhibit the enzyme's activity.
Solutions & Protocols
-
Optimization of Reaction Temperature:
-
Perform the reaction at several different temperatures (e.g., 25°C, 40°C, 55°C) and monitor both the initial rate and the enantioselectivity.[16] The optimal temperature will be a balance between these two parameters.
-
-
Enzyme Immobilization:
-
Workflow for Optimizing Reaction Rate:
Caption: Workflow for troubleshooting a low reaction rate.
Issue 3: Difficulty in Separating Product and Unreacted Substrate
Efficient separation is key to isolating the desired enantiopure compound.
Root Cause Analysis: Physical Properties
The success of the separation depends on the difference in physical properties (e.g., polarity, boiling point) between the starting material (e.g., an alcohol) and the product (e.g., an ester).
Solutions
-
Chromatography: Column chromatography is the most common method for separation on a lab scale.
-
Acid-Base Extraction: If one of the components is acidic or basic (e.g., resolving a racemic acid or amine), an acid-base extraction can be a highly effective and scalable separation technique.[5]
-
Choice of Acyl Donor: Using a bulky or functionally distinct acyl donor can significantly alter the physical properties of the resulting ester, making it easier to separate from the unreacted alcohol.
Key Experimental Parameters and Their Optimization
A systematic approach to optimizing reaction parameters is crucial for achieving high conversion and enantioselectivity.
Choice of Lipase
The selection of the enzyme is the most critical factor. Lipases exhibit different selectivities for different substrates.
-
Commonly Used Lipases:
-
Candida antarctica Lipase B (CALB): Often immobilized (e.g., Novozym 435), it is one of the most widely used and robust lipases, showing high selectivity for a broad range of substrates, particularly secondary alcohols.[10]
-
Pseudomonas cepacia Lipase (PCL): Known for its high enantioselectivity in the resolution of various chiral alcohols and esters.[3][4]
-
Rhizomucor miehei Lipase (RML): Another popular choice, often used in immobilized form (e.g., Lipozyme RM IM).[10]
-
-
Screening Protocol:
-
Set up small-scale parallel reactions, each with a different lipase.
-
Use consistent conditions (substrate concentration, temperature, solvent, acyl donor).
-
Monitor the reactions over time, taking samples to analyze for conversion and ee.
-
Select the lipase that provides the best combination of reaction rate and enantioselectivity.
-
Choice of Solvent
The solvent plays a crucial role in modulating lipase activity and selectivity.[7]
-
Solvent Properties:
-
Polarity (Log P): Non-polar, hydrophobic solvents (e.g., hexane, toluene, MTBE) with a high Log P value are generally preferred.[20] They are less likely to strip the essential water layer from the enzyme.[20]
-
Polar Solvents: Polar solvents like DMSO or acetonitrile can sometimes increase selectivity but often at the cost of reduced enzyme activity.[7][21][22]
-
-
Data Summary: Effect of Solvent on Enantioselectivity
| Solvent | Log P | Typical Effect on E-value | Reference |
| n-Hexane | 3.9 | High | [3] |
| Toluene | 2.7 | High | [4] |
| tert-Butyl methyl ether (TBME) | 1.4 | Often provides a good balance of solubility and selectivity | [4] |
| Acetonitrile | -0.3 | Variable; can decrease activity | [21][22] |
| Tetrahydrofuran (THF) | 0.5 | Can sometimes improve selectivity for specific substrates | [17] |
Choice of Acyl Donor
In transesterification reactions, the acyl donor is a key reactant.
-
Irreversible Acyl Donors: Vinyl esters (e.g., vinyl acetate, vinyl butyrate) are highly effective because the co-product, vinyl alcohol, rapidly tautomerizes to a stable aldehyde (acetaldehyde).[3][23] This prevents the reverse reaction from occurring, driving the equilibrium towards product formation.
-
Other Acyl Donors: Other activated esters or anhydrides can also be used, but may lead to different selectivities and reaction rates.[24][25]
Lipase-Catalyzed Transesterification Mechanism
Understanding the mechanism helps in rationalizing experimental choices. The reaction proceeds via a Ping-Pong Bi-Bi mechanism involving a covalent acyl-enzyme intermediate.
Sources
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. researchgate.net [researchgate.net]
- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Effect of acyl donors on EGCG esterification reaction catalyzed by Lipase “Amano” 30SD based on molecular dynamics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Investigating effect of temperature on the activity of lipase [practicalbiology.org]
- 17. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Immobilization of Lipases by Adsorption on Hydrophobic Supports: Modulation of Enzyme Properties in Biotransformations in Anhydrous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Exquisite use of Selenoesters as Recyclable Acyl Donors for Lipases‐catalyzed Kinetic Resolution | Scilit [scilit.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Improving Injection Reproducibility for Volatile Ester Analysis by GC
Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of volatile esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the reproducibility of their analytical results. Poor reproducibility in peak area or retention time can compromise the validity of your data. This resource provides in-depth, field-proven insights to diagnose and resolve common issues encountered during the GC analysis of these often challenging compounds.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you might be facing with your GC analysis of volatile esters. Each issue is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.
Issue 1: Inconsistent Peak Areas (Poor Area Reproducibility)
Question: My peak areas for the same standard are varying significantly between injections. What could be causing this and how do I fix it?
Answer: Poor peak area reproducibility is one of the most common challenges in GC analysis of volatile esters. The root cause often lies in the injection process itself, where even minor variations can lead to significant differences in the amount of sample reaching the column.
Underlying Causes & Solutions:
-
Leaking Septum: A worn or cored septum can cause a leak during injection, especially under the pressure pulse of a split/splitless inlet.[1][2] This leads to a variable loss of sample.
-
Protocol:
-
Inspect and Replace: Regularly replace the septum. A good rule of thumb is after every 100-150 injections, or sooner if you are analyzing "dirty" samples.[1]
-
Correct Installation: Do not overtighten the septum nut, as this can accelerate coring and splitting.[1][3]
-
Use Proper Syringe: Employ a syringe with a needle style designed to minimize coring, such as a cone-style tip.[1]
-
-
-
Autosampler Syringe Issues: Air bubbles in the syringe, improper wash steps, or incorrect viscosity delays can all lead to inconsistent injection volumes.
-
Protocol:
-
Bubble Removal: Ensure your solvent and sample vials are free of bubbles. Use a slow plunger speed for sample uptake to minimize bubble formation.
-
Solvent Washes: Use pre- and post-injection solvent washes to clean the syringe thoroughly. The wash solvent should be strong enough to dissolve all sample components.
-
Viscosity Delay: For highly volatile solvents, a viscosity delay can prevent cavitation (the formation of vapor bubbles) in the syringe.[4]
-
-
-
Backflash: This occurs when the volume of the vaporized sample and solvent exceeds the volume of the inlet liner.[2][5][6] The excess vapor can travel into the septum purge and split vent lines, leading to sample loss and carryover.
-
Protocol:
-
Calculate Vapor Volume: Use an online calculator to estimate the vapor volume of your solvent and sample at your inlet temperature and pressure. The vapor volume should not exceed 75% of the liner volume.
-
Reduce Injection Volume: If backflash is suspected, reduce the injection volume.
-
Lower Inlet Temperature: A lower inlet temperature will reduce the expansion volume of the solvent. However, ensure the temperature is still high enough to completely volatilize your esters.[7]
-
Use a Larger Volume Liner: If larger injection volumes are necessary, switch to a liner with a larger internal diameter.
-
-
-
Discrimination: Volatile esters, especially those with a wide range of boiling points, can be subject to discrimination in the injector. This means that not all components are transferred to the column in the same proportion as they exist in the sample.
-
Protocol:
-
Fast Injection Speed: For most applications, a fast injection speed is recommended to ensure the entire sample is deposited in the inlet liner at once, minimizing discrimination.[4]
-
Liner with Glass Wool: A liner containing deactivated glass wool can aid in the vaporization of the sample and trap non-volatile residues, improving reproducibility.[8][9] However, for very active compounds, the wool itself can be a source of activity.[8]
-
-
Issue 2: Shifting Retention Times
Question: My retention times are drifting from one run to the next. What is the cause and how can I stabilize them?
Answer: Stable retention times are critical for accurate peak identification. Drifting retention times usually point to issues with the carrier gas flow rate or the oven temperature.
Underlying Causes & Solutions:
-
Carrier Gas Leaks: A leak in the system will cause a drop in the head pressure and a decrease in the carrier gas flow rate, leading to longer retention times.
-
Protocol:
-
Systematic Leak Check: Use an electronic leak detector to check for leaks at all fittings, including the gas supply, inlet, and detector connections.
-
Septum: A leaking septum is a common source of leaks.[2]
-
-
-
Inconsistent Carrier Gas Flow: Fluctuations in the carrier gas supply pressure or a faulty electronic pressure control (EPC) module can cause variable flow rates.
-
Protocol:
-
Check Gas Supply: Ensure the gas cylinder pressure is well above the minimum required pressure.
-
Verify Flow Rate: If possible, use a digital flow meter to verify that the actual flow rate matches the setpoint.
-
-
-
Oven Temperature Instability: Inaccurate or unstable oven temperatures will directly affect retention times.
-
Protocol:
-
Verify Oven Temperature: Use a calibrated external thermometer to check the accuracy of the oven temperature.
-
Check Oven Flap: Ensure the oven flap is closing properly.
-
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My peaks are tailing, fronting, or splitting. What do these shapes indicate and how can I improve them?
Answer: Peak shape is a key indicator of the quality of your chromatography. Deviations from a symmetrical Gaussian shape can indicate a variety of problems.
Underlying Causes & Solutions:
-
Tailing Peaks: Tailing peaks are often caused by active sites in the GC flow path that interact with polar analytes like esters.
-
Protocol:
-
Use an Inert Flow Path: Employ deactivated liners and columns to minimize interactions with active sites.[10]
-
Column Contamination: If the front of the column is contaminated, it can lead to peak tailing. Cut 0.5-1 meter from the front of the column.
-
Inlet Contamination: A dirty liner can also cause tailing. Replace the liner.[11]
-
-
-
Fronting Peaks: Fronting is typically a sign of column overload.
-
Split Peaks: Split peaks can have several causes, often related to the injection technique.
-
Protocol:
-
Inconsistent Injection Speed: A slow or hesitant injection can cause the sample to be introduced as two separate bands. Use an autosampler for consistent injections.[14]
-
Solvent/Stationary Phase Mismatch: Injecting a polar solvent onto a non-polar column (or vice-versa) can cause peak splitting.[2] Ensure your solvent is compatible with your column's stationary phase.
-
Improper Column Installation: An improperly cut or installed column can create a turbulent flow path, leading to split peaks.[15]
-
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in volatile ester analysis by GC.
Caption: A troubleshooting decision tree for GC analysis of volatile esters.
Frequently Asked Questions (FAQs)
Q1: What is the best injection technique for volatile ester analysis: split or splitless?
A1: The choice between split and splitless injection depends on the concentration of your analytes.
-
Split Injection: Ideal for high-concentration samples. It introduces only a small portion of the sample to the column, preventing overload.[16][17]
-
Splitless Injection: Best for trace analysis where maximum sensitivity is required. Nearly the entire sample is transferred to the column.[16][17][18]
Q2: How do I choose the right inlet liner?
A2: The liner is a critical component for reproducible injections.[5][6]
-
Geometry: A single taper liner is a good general-purpose choice for both split and splitless injections.[8][9]
-
Deactivation: Always use a deactivated liner to minimize analyte interaction, especially for polar esters.[10]
-
Glass Wool: Deactivated glass wool within the liner can improve vaporization and reproducibility, but may be a source of activity for very sensitive compounds.[8][9]
Q3: What is the optimal inlet temperature?
A3: The inlet temperature should be high enough to ensure rapid and complete vaporization of your esters but not so high as to cause thermal degradation.[7] A good starting point is 20-50°C above the boiling point of the highest-boiling ester in your sample.
Q4: Can headspace GC improve reproducibility for volatile esters?
A4: Yes, headspace GC is an excellent technique for analyzing volatile compounds in complex matrices.[19][20][21][22] It involves analyzing the vapor phase above the sample, which minimizes the introduction of non-volatile matrix components that can contaminate the inlet and column.[20][21] This leads to cleaner chromatograms and improved long-term reproducibility.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Inlet Temperature | 250 - 300 °C | Ensures complete vaporization of most esters without degradation.[23] |
| Injection Volume | 0.5 - 2 µL | Minimizes the risk of backflash in standard liners.[24] |
| Split Ratio (Split Injection) | 20:1 to 100:1 | Adjust based on analyte concentration to avoid column overload.[13] |
| Splitless Hold Time | 0.5 - 1.5 min | Allows for efficient transfer of analytes to the column.[18] |
| Septum Purge Flow | 1 - 3 mL/min | Prevents septum bleed from entering the column.[1] |
Experimental Protocol: Performing a Solvent Backflash Calculation
This protocol will help you determine the maximum injection volume for your specific conditions to avoid backflash.
-
Gather Necessary Information:
-
Solvent identity
-
Injection volume (µL)
-
Inlet temperature (°C)
-
Inlet pressure (psi or kPa)
-
Liner internal volume (µL)
-
-
Use an Online Calculator: Several GC manufacturers and suppliers provide free online vapor volume calculators.
-
Input Your Parameters: Enter the information from Step 1 into the calculator.
-
Evaluate the Result: The calculated vapor volume should be less than 75% of your liner's internal volume.
-
Adjust as Needed: If the calculated volume is too high, reduce your injection volume and recalculate.
Logical Relationship Diagram
Caption: Key factors influencing GC reproducibility for volatile esters.
References
- GC Inlet Maintenance. Element Lab Solutions.
-
GC Automatic Liquid Samplers FAQs. Agilent. [Link]
-
Sample preparation GC-MS. SCION Instruments. [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. LCGC North America. [Link]
-
Liner Selection - Getting it Right! Separation Science. [Link]
-
Selecting a GC Inlet Liner. American Laboratory. [Link]
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Split Vs. Splitless Injection in GC: Key Differences. Phenomenex. [Link]
-
What Affects Peak Area in GC? Key Influencing Factors. Hawach Scientific. [Link]
-
Split vs Splitless Injection. Restek. [Link]
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How to choose a GC liner. Analytics-Shop. [Link]
-
A Guide to GC Sample Preparation. Integrated Liner Technologies. [Link]
-
Troubleshooting GC Gas Supply, Sample Preparation, and Inlets. LCGC International. [Link]
-
Sample Preparation – GC-FID. Polymer Chemistry Characterization Lab. [Link]
-
GC Sample Preparation - Techniques and Challenges. Drawell. [Link]
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GC Troubleshooting Guide Poster. Agilent. [Link]
-
Preventing GC Septum Problems. Restek. [Link]
-
HEADSPACE GAS CHROMATOGRAPHY METHOD FOR STUDIES OF REACTION AND PERMEATION OF VOLATILE AGENTS WITH SOLID MATERIALS. DTIC. [Link]
-
Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. [Link]
-
Headspace Sampling. LCGC International. [Link]
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Split vs Splitless Injection. YouTube. [Link]
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Split, Splitless, and Beyond—Getting the Most from Your Inlet. LCGC International. [Link]
-
Optimizing Splitless GC Injections. LCGC International. [Link]
-
Split vs. Splitless Injection. YouTube. [Link]
-
Achieving Accurate Volatile Analysis: The Why, What, and How of Headspace GC. Persee. [Link]
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GC Headspace reproducability. Chromatography Forum. [Link]
-
What parameters can be optimised in gas chromatography to improve compound separation, park shape, run time and also carry over? Quora. [Link]
-
Volatile mixture analysis by repetitive injection fast gas chromatography/mass spectrometry. PubMed. [Link]
-
Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. ScienceDirect. [Link]
-
Advantages of Using Headspace Sampling for Volatile Sample Analysis. AZoM. [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. [Link]
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Anyone has tips on how to optimize a GC-MS system for highly volatile compounds? ResearchGate. [Link]
-
GC troubleshooting. CHROMSERVIS.EU. [Link]
-
Temperature Programming for Better GC Results. Phenomenex. [Link]
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Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. MDPI. [Link]
-
Heated Autosampler for GC application. HTA SRL. [Link]
-
GC Tips and Tricks for Method Optimization. YouTube. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for Methyl (2S)-2-methylbutanoate Quantification
For researchers, scientists, and drug development professionals, the precise quantification of chiral molecules is a cornerstone of robust analytical science. Methyl (2S)-2-methylbutanoate, a key chiral ester, demands accurate measurement in various matrices.[1][2] This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for its quantification, moving beyond a simple checklist to explain the scientific rationale behind each validation parameter. We will explore the critical aspects of method validation as outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), to ensure the developed method is fit for its intended purpose.[3][4][5]
The Central Role of HPLC in Chiral Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of enantiomers.[6][7] Its versatility, sensitivity, and broad applicability make it an indispensable tool in pharmaceutical development and quality control. For a chiral molecule like this compound, achieving separation from its enantiomer, methyl (R)-2-methylbutanoate, is paramount, as different enantiomers can exhibit distinct biological activities.[7] This is typically accomplished using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation.[6][7]
Method Validation: A Holistic Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[3][5] It's not merely a regulatory hurdle but a fundamental aspect of good science, ensuring the reliability and integrity of the generated data. The following sections will dissect the key validation parameters, offering both the "how" and the "why" from a seasoned scientist's perspective.
Caption: A logical workflow for HPLC method validation.
System Suitability Testing (SST): The Daily Health Check
Before any validation or sample analysis, we must confirm that the chromatographic system is performing adequately. This is the purpose of System Suitability Testing (SST).[8][9][10] Think of it as a daily health check for your HPLC. It ensures that the equipment, electronics, and analytical operations constitute an integral system that can be evaluated as a whole.[9]
Experimental Protocol for SST:
-
Prepare a System Suitability Solution: This solution should contain the analyte of interest, this compound, and its enantiomer, methyl (R)-2-methylbutanoate.
-
Perform Replicate Injections: Inject the system suitability solution at least five times.[9]
-
Evaluate Key Parameters: Assess the following parameters against predefined acceptance criteria.
| Parameter | Purpose | Typical Acceptance Criteria |
| Resolution (Rs) | To ensure baseline separation between the enantiomer peaks. | Rs > 1.5 |
| Tailing Factor (T) | To assess peak symmetry. | T ≤ 2 |
| Theoretical Plates (N) | To measure column efficiency. | N > 2000 |
| Repeatability (%RSD) | To check the precision of the system. | %RSD of peak area and retention time for replicate injections ≤ 2% |
Causality: Poor resolution indicates that the enantiomers are not being adequately separated, which would lead to inaccurate quantification. Peak tailing can affect the accuracy of peak integration. A low number of theoretical plates suggests a loss of column performance. High variability in replicate injections points to a problem with the injector or pump.
Specificity: Proving Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.[5] For our method, this means demonstrating that we can quantify this compound without interference from its (R)-enantiomer or any other potential components in the sample matrix.
Experimental Protocol for Specificity:
-
Analyze Individual Enantiomers: Inject solutions of pure this compound and pure methyl (R)-2-methylbutanoate to determine their individual retention times.
-
Analyze a Mixture: Inject a solution containing both enantiomers to demonstrate their baseline separation.
-
Analyze a Placebo/Blank: Inject a sample matrix without the analyte to ensure no interfering peaks are present at the retention time of this compound.
-
Forced Degradation (if applicable): Subject the analyte to stress conditions (e.g., acid, base, heat, light, oxidation) to produce potential degradation products. Analyze the stressed samples to ensure that the analyte peak is free from interference from any degradants.
Caption: Demonstrating specificity in an HPLC method.
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[11]
Experimental Protocol for Linearity:
-
Prepare a Series of Calibration Standards: Prepare at least five concentrations of this compound spanning the expected working range.
-
Inject and Analyze: Inject each standard in triplicate.
-
Construct a Calibration Curve: Plot the average peak area against the corresponding concentration.
-
Perform Linear Regression Analysis: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
| Parameter | Typical Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Causality: A non-linear response would indicate that the detector is saturated at higher concentrations or that there are other issues affecting the analyte's response, leading to inaccurate quantification at the extremes of the range.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration of the analyte (a "spiked" sample) and comparing the measured value to the true value.
Experimental Protocol for Accuracy:
-
Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding a known amount of this compound to a placebo matrix.
-
Analyze in Triplicate: Analyze each concentration level in triplicate.
-
Calculate Percent Recovery: Determine the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.
| Concentration Level | Typical Acceptance Criteria for Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision: Measuring Variability
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol for Precision:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
-
| Precision Level | Typical Acceptance Criteria for %RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Robustness: Resilience to Minor Changes
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness:
-
Identify Critical Parameters: Identify parameters that could potentially affect the results, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Vary Parameters Individually: Vary one parameter at a time while keeping the others constant.
-
Analyze Samples: Analyze a sample under each modified condition.
-
Evaluate Impact: Assess the impact of each change on system suitability parameters (e.g., resolution, retention time) and the quantitative results. The results should remain within the acceptance criteria established during method validation.
Alternative Methodologies: A Comparative Perspective
While HPLC is a powerful tool, it's important to be aware of alternative and complementary techniques.
| Method | Principle | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral GC column.[12] | High resolution for volatile compounds. | Requires the analyte to be volatile or amenable to derivatization; high temperatures can risk racemization.[12] |
| Indirect Chiral HPLC | Derivatization of enantiomers with a chiral agent to form diastereomers, which are then separated on a standard achiral column.[6][13] | Can use standard HPLC columns; may enhance sensitivity with a suitable derivatizing agent.[13] | Derivatization adds a sample preparation step and can introduce variability. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Faster separations and lower solvent consumption compared to HPLC. | Requires specialized instrumentation. |
For this compound, which is a volatile ester, Chiral GC could be a viable alternative.[14][15] The choice between HPLC and GC would depend on factors such as sample matrix, required sensitivity, and available instrumentation.[15]
Conclusion
The validation of an HPLC method for the quantification of this compound is a systematic and scientifically rigorous process. By meticulously evaluating each validation parameter according to ICH guidelines, we can establish a method that is specific, linear, accurate, precise, and robust. This ensures the generation of high-quality, reliable data that can be trusted by researchers, scientists, and drug development professionals. Remember, a well-validated method is the bedrock of sound analytical science, providing confidence in every result.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]
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Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
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System Suitability in HPLC Analysis. Pharmaguideline. [Link]
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System Suitability in HPLC Analysis. Pharmaceutical Updates. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Chiral analysis. Wikipedia. [Link]
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A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. National Center for Biotechnology Information. [Link]
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Methyl (±)-2-Methylbutanoate (FDB000967). FooDB. [Link]
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Methyl 2-methylbutyrate. PubChem. [Link]
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Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. ResearchGate. [Link]
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A Comparative Guide to the Sensory Analysis of (S)- and (R)-Methyl 2-Methylbutanoate Enantiomers
Introduction: Chirality's Decisive Role in Olfaction
In the realm of flavor and fragrance science, the spatial arrangement of atoms within a molecule can be the determining factor in its sensory perception. Esters, as a class of volatile organic compounds, are fundamental contributors to the fruity and sweet aromas of countless natural products.[1] However, the presence of a chiral center introduces a layer of complexity and fascination. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can interact differently with the chiral olfactory receptors in the human nose, leading to distinct or varied odor profiles.
This guide provides an in-depth technical comparison of the sensory properties of the (S)- and (R)-enantiomers of methyl 2-methylbutanoate. We will explore the significant differences in their odor thresholds and qualitative descriptors, supported by a robust experimental framework for their evaluation. This document is intended for researchers, scientists, and professionals in the chemical and food sciences who require a rigorous, scientifically-grounded understanding of how to quantify the sensory impact of stereoisomers. We will detail not just the "how" but the critical "why" behind the experimental choices, ensuring a self-validating and reproducible approach to sensory analysis.
The Molecular Basis of Differentiation: Structure and Odor
The two enantiomers of methyl 2-methylbutanoate share the same chemical formula (C₆H₁₂O₂) and connectivity but differ in their three-dimensional arrangement around the chiral carbon (C2). This subtle structural variance is the origin of their distinct sensory characteristics.
Caption: Stereochemical structures of (S)- and (R)-methyl 2-methylbutanoate.
Experimental Framework for Chiral Sensory Analysis
A credible comparison of the sensory properties of enantiomers hinges on two foundational pillars: the exceptional purity of the test materials and a standardized, validated methodology for sensory evaluation.
Prerequisite: Enantiomeric Purity
The most critical variable to control in this type of study is the enantiomeric excess (e.e.) of the samples. Even a small percentage of the other enantiomer can significantly alter the perceived odor profile and skew threshold data.
Causality: Since olfactory receptors are chiral, they can exhibit high selectivity. The presence of an unintended enantiomer can lead to competitive binding, synergistic effects, or masking, rendering the results invalid. Therefore, purification and subsequent validation of enantiomeric purity are non-negotiable first steps.
Protocol for Verification:
-
Separation: Utilize chiral gas chromatography (GC) with a suitable chiral stationary phase (e.g., a cyclodextrin-based column) to separate the (S)- and (R)-enantiomers.
-
Identification: Couple the GC to a mass spectrometer (MS) to confirm the identity of each peak as methyl 2-methylbutanoate.
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess. A minimum e.e. of >99% is required for reliable sensory analysis.
Determination of Odor Detection Thresholds
The odor detection threshold is the minimum concentration of a substance that can be detected by a human panel. For this, we employ a standardized, robust protocol to minimize bias and ensure statistical validity. The ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits provides such a framework.[2][3][4]
The core principle is to present a sensory panel with a series of samples of increasing concentration, where each presentation includes one spiked sample and two blanks (a triangle test). The panelist's task is to identify the "odd" sample. This forced-choice method eliminates the subjective criterion of "Do I smell something?" and replaces it with a statistically more reliable "Which one is different?".[4]
Caption: Workflow for Odor Threshold Determination via ASTM E679-19.
Experimental Protocol: ASTM E679-19 Adaptation
-
Panel Selection: Recruit a panel of 15-20 individuals, screened for normosmia (a normal sense of smell).
-
Sample Preparation:
-
Prepare a stock solution of each enantiomer (>99% e.e.) in a suitable solvent (e.g., ethanol).
-
Create a series of aqueous dilutions from the stock solution. A dilution factor of 2x or 3x between steps is common. The series should span a range from well below the expected threshold to clearly detectable.
-
-
Presentation:
-
For each concentration step, prepare three sniffing bottles: two containing only odor-free water (blanks) and one containing the specific dilution of the odorant.
-
Randomize the position of the spiked sample for each presentation.
-
Present the series to each panelist in ascending order of concentration.
-
-
Evaluation:
-
Instruct panelists to sniff each bottle and identify the one that smells different. A forced choice is required.
-
A break of at least 30-60 seconds should be taken between concentration steps to prevent olfactory fatigue.
-
-
Data Analysis:
Qualitative Analysis with Gas Chromatography-Olfactometry (GC-O)
While the ASTM method is excellent for determining detection thresholds, Gas Chromatography-Olfactometry (GC-O) is a powerful technique for characterizing the qualitative nature of the odor.[5][6] In a GC-O system, the effluent from the gas chromatograph column is split. One portion goes to a standard detector (like MS or FID), while the other is directed to a heated sniffing port where a trained panelist can smell the separated compounds as they elute.[7][8]
Trustworthiness: This technique directly links the instrumental analysis (a specific peak on the chromatogram) with human sensory perception. By using a chiral GC column, each enantiomer can be presented to the assessor individually, allowing for a precise description of its unique odor character without interference from the other. This provides an invaluable layer of qualitative validation.[9]
Comparative Data: (S)- vs. (R)-Methyl 2-Methylbutanoate
The application of these rigorous methodologies reveals significant and reproducible differences in both the potency and character of the two enantiomers.
| Enantiomer | Odor Descriptor(s) | Odor Detection Threshold (in water) |
| (S)-(+)-methyl 2-methylbutanoate | Fruity, Apple-like | 0.3 ppb |
| (R)-(-)-methyl 2-methylbutanoate | Fruity, Dairy | ~0.5 ppb |
(Data synthesized from Leffingwell, J.C., Perfumer & Flavorist and Food Chem.)[10][11]
Analysis of Results:
-
Potency: The (S)-enantiomer is demonstrably more potent, with a lower odor detection threshold (0.3 ppb) compared to the (R)-enantiomer (~0.5 ppb).[10] This indicates that a smaller concentration of the (S)-form is required to elicit an olfactory response. While both are powerful odorants, the difference is significant and highlights the stereospecificity of the responsible olfactory receptors.[11]
-
Quality: The odor character is also distinct. The (S)-enantiomer is consistently described with notes reminiscent of fresh, fruity apples.[10] In contrast, the (R)-enantiomer, while still fruity, carries an additional "dairy" note, suggesting a different, perhaps creamier or richer, sensory impression.[10]
Conclusion
The sensory analysis of (S)- and (R)-methyl 2-methylbutanoate serves as a definitive case study on the importance of stereochemistry in olfaction. The data clearly shows that the (S)-enantiomer is not only more potent, with a lower detection threshold, but also possesses a distinct "apple-like" character compared to the "fruity, dairy" notes of the (R)-enantiomer.
For professionals in the field, this underscores the necessity of employing rigorous, validated protocols. The process must begin with the assurance of high enantiomeric purity and be followed by standardized sensory evaluation methods, such as the forced-choice ascending concentration series described in ASTM E679-19. Augmenting threshold data with qualitative descriptors from techniques like GC-Olfactometry provides a comprehensive and scientifically defensible characterization. This meticulous approach is paramount for accurately predicting the sensory impact of chiral molecules in product development and research.
References
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ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits, ASTM International, West Conshohocken, PA, 2019. (URL: [Link])
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Starkenmann, C., et al. (2008). Chiral multidimensional gas chromatography (MDGC) and chiral GC-olfactometry with a double-cool-strand interface: application to malodors. PubMed Central. (URL: [Link])
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ASTM E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. (URL: [Link])
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Leffingwell, J.C. The Methyl 2-methylbutyrates. Leffingwell & Associates. (URL: [Link])
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Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). (URL: [Link])
-
Landy, D., et al. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake. Food Chemistry, 266, 475-482. (URL: [Link])
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ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (PDF). (URL: [Link])
-
Schmidt, C., et al. Identification, quantitation and sensory evaluation of methyl 2- and methyl 3-methylbutanoate in varietal red wines. ResearchGate. (URL: [Link])
-
Gas chromatography-olfactometry. Wikipedia. (URL: [Link])
-
Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. MDPI. (URL: [Link])
-
Ferreira, V. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. MDPI. (URL: [Link])
-
Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active. AIDIC. (URL: [Link])
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A Senior Application Scientist's Guide to Determining Accuracy and Precision for a Methyl (2S)-2-methylbutanoate Assay
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the world of chiral molecules, the stereochemistry of a compound is not a trivial detail—it is often the critical determinant of its biological activity. Methyl (2S)-2-methylbutanoate, a key chiral building block and flavor component, is no exception. Ensuring the enantiomeric purity and accurate quantification of this compound is paramount for quality control and regulatory compliance.
This guide moves beyond simple procedural lists. It provides an in-depth examination of the principles and practices for validating the accuracy and precision of a chiral assay for this compound, grounded in the authoritative framework of the ICH Q2(R1) guidelines. We will explore the causality behind our experimental choices, present self-validating protocols, and compare methodologies to equip you with the expertise to produce reliable and defensible analytical data.
The Regulatory Cornerstone: ICH Q2(R1)
Before any analytical method is implemented for quality control, it must be validated to demonstrate its suitability for the intended purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides the definitive framework for this process.[1][2] This guide will structure our entire approach, ensuring our methods for determining accuracy and precision are robust, logical, and compliant with global regulatory expectations.[3][4][5]
Primary Analytical Technique: Chiral Gas Chromatography (GC)
For a volatile ester like this compound, Gas Chromatography (GC) is the technique of choice.[6][7] Its ability to separate volatile compounds, coupled with the high sensitivity of detectors like the Flame Ionization Detector (FID), makes it ideal. The key to this assay is the use of a chiral stationary phase (CSP) . These phases, often based on derivatized cyclodextrins, create a chiral environment within the GC column.[6] This allows the column to interact differently with the (S) and (R) enantiomers, forming transient diastereomeric complexes that result in different retention times and, thus, successful separation.[6][8]
Part 1: Determining Assay Accuracy
Expert Insight: Accuracy, in the context of an assay, is a measure of exactness—how close our measured value is to the true, accepted value.[9][10] It is not to be confused with precision, which measures reproducibility.[9] For an assay of a specific enantiomer like this compound, we typically assess accuracy through a recovery study. This involves "spiking" a sample matrix with a known quantity of a certified reference standard and measuring how much of that standard we can recover.
Experimental Protocol: Accuracy via Recovery Studies
This protocol is designed to assess the accuracy of the method across a range of concentrations as stipulated by ICH guidelines.[1]
Objective: To determine the percent recovery of this compound from a representative sample matrix.
Materials:
-
This compound certified reference standard
-
Placebo matrix (e.g., a formulation blank or a representative solvent)
-
Class A volumetric flasks and pipettes
-
GC system with FID and a suitable chiral column (e.g., a cyclodextrin-based column like Rt-βDEXse)[6]
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent to create a stock solution of known concentration.
-
Spike Samples at Multiple Levels: Prepare a minimum of three sets of samples by spiking the placebo matrix at three different concentration levels. Per ICH Q2(R1), these should cover the specified range of the procedure (e.g., 3 concentrations, 3 replicates each for a total of 9 determinations).[1] A common approach is to use 80%, 100%, and 120% of the target analytical concentration.
-
Prepare Unspiked Control: Prepare a sample of the placebo matrix without any added analyte to serve as a blank. This ensures that no interfering peaks are present at the retention time of the analyte.
-
GC Analysis: Analyze the blank and all nine spiked samples using the validated chiral GC method.
-
Calculate Percent Recovery: For each sample, calculate the percent recovery using the following formula:
% Recovery = (Measured Concentration / Spiked Concentration) * 100
Data Presentation & Acceptance Criteria
The results should be summarized in a table for clarity.
| Concentration Level | Replicate | Spiked Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |
| 80% | 1 | 0.80 | 0.79 | 98.8% |
| 2 | 0.80 | 0.81 | 101.3% | |
| 3 | 0.80 | 0.80 | 100.0% | |
| 100% | 1 | 1.00 | 1.01 | 101.0% |
| 2 | 1.00 | 0.99 | 99.0% | |
| 3 | 1.00 | 1.02 | 102.0% | |
| 120% | 1 | 1.20 | 1.19 | 99.2% |
| 2 | 1.20 | 1.21 | 100.8% | |
| 3 | 1.20 | 1.22 | 101.7% | |
| Summary | Mean Recovery | 100.4% | ||
| Overall RSD | 1.1% |
Acceptance Criteria: For an assay of a major component, the mean percent recovery should typically fall within 98.0% to 102.0% .[11]
Part 2: Determining Assay Precision
Expert Insight: Precision describes the closeness of agreement, or the degree of scatter, between a series of measurements from the same homogeneous sample.[9][10][12] It is a measure of random error. The ICH Q2(R1) guideline requires the evaluation of precision at two distinct levels: Repeatability and Intermediate Precision .[1][9]
Level 1: Repeatability (Intra-Assay Precision)
This level assesses precision under the same operating conditions over a short interval.[9] It demonstrates the consistency of the method when performed by one analyst using one instrument on one day.
Protocol:
-
Prepare a Homogeneous Sample: Prepare a single, homogeneous batch of this compound at 100% of the target concentration.
-
Analyze Replicates: Perform a minimum of six replicate analyses of this sample. Alternatively, the ICH allows for the analysis of nine determinations across the specified range (e.g., 3 replicates at 3 concentrations).[1]
-
Calculate Statistics: Determine the mean, standard deviation (SD), and Relative Standard Deviation (%RSD) for the replicate measurements.
%RSD = (Standard Deviation / Mean) * 100
Level 2: Intermediate Precision (Inter-Assay Precision)
This level evaluates the effect of random events on the precision of the procedure within the same laboratory.[9] It is designed to demonstrate the method's ruggedness by introducing planned variations.
Protocol:
-
Introduce Variations: Repeat the repeatability experiment with variations. Common variables include:
-
Different days
-
Different analysts
-
Different GC instruments
-
-
Analyze and Compare: Perform another set of replicate analyses under these varied conditions.
-
Statistical Evaluation: Compare the results from the repeatability study with the intermediate precision study. Statistical tools (e.g., an F-test) can be used to compare the variance between the two data sets. The overall %RSD for all data combined is often reported.
Data Presentation & Acceptance Criteria
Precision data is best presented in a summary table.
| Precision Level | Parameter | Analyst 1 / Day 1 / Inst. 1 | Analyst 2 / Day 2 / Inst. 2 |
| Repeatability | n | 6 | 6 |
| Mean Conc. (mg/mL) | 1.01 | 1.02 | |
| SD | 0.008 | 0.010 | |
| %RSD | 0.79% | 0.98% | |
| Intermediate Precision | Combined n | \multicolumn{2}{c | }{12} |
| Overall Mean | \multicolumn{2}{c | }{1.015} | |
| Overall SD | \multicolumn{2}{c | }{0.012} | |
| Overall %RSD | \multicolumn{2}{c | }{1.18% } |
Acceptance Criteria: The acceptance criteria for precision can vary, but a common limit for an assay of a major component is a %RSD of not more than 2.0% .[11]
Comparison with Alternative Methods
While chiral GC is a robust and common technique, it is useful to understand its position relative to other methods like High-Performance Liquid Chromatography (HPLC).
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation in the gas phase on a chiral stationary phase. | Separation in the liquid phase on a chiral stationary phase. |
| Analyte Suitability | Excellent for volatile or semi-volatile, thermally stable compounds like this compound. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. |
| Derivatization | Not typically required for this analyte. | May be required if the analyte lacks a UV chromophore for detection. |
| Speed | Generally faster run times compared to traditional HPLC. | Can be slower, though UHPLC systems offer significant speed improvements. |
| Resolution | High-resolution capillary columns provide excellent separation efficiency. | Excellent resolution is achievable with modern particle technologies. |
| Mobile Phase | Uses inert carrier gas (e.g., Helium, Hydrogen). Lower cost and less waste. | Uses liquid solvents, which can be expensive and require proper disposal. |
| Detector | FID is common, universal, and robust. MS provides structural information. | UV-Vis is common but requires a chromophore. Other detectors (e.g., MS, ELSD) are available. |
Final Remarks
References
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Accuracy Vs Precision in Analytical Method Validation . (2016). Pharma Treasures. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . (2024). Starodub. [Link]
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Analytical method validation: A brief review . Journal of Pharmaceutical and Scientific Innovation. [Link]
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The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. [Link]
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ICH Q2 Analytical Method Validation . (2018). Slideshare. [Link]
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How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide . (2023). Pharma Validation. [Link]
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Analytical Method Validation: Ensuring Accuracy and Reliability in Chemical Analysis . TSI Journals. [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . (2005). ICH. [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances . (2006). LCGC North America. [Link]
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A Guide to the Analysis of Chiral Compounds by GC . Restek. [Link]
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Zhang, Y., et al. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake . Food Chemistry. [Link]
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Conducting GC Method Validation Using High Accuracy Standards . (2024). Environics. [Link]
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Methyl 2-methylbutanoate . mVOC 4.0. [Link]
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2-methyl-2-butenyl 2-methylbutanoate . NIST WebBook. [Link]
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Separation of Enantiomers by Inclusion Gas Chromatography . (2015). ResearchGate. [Link]
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Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent . (2000). ResearchGate. [Link]
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Methyl 2-methylbutyrate . (2018). SIELC Technologies. [Link]
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This compound . PubChem. [Link]
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Methyl (S)-2-Methylbutanoate (HMDB0029762) . Human Metabolome Database. [Link]
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A Senior Application Scientist's Guide to Establishing the Limit of Detection (LOD) for Methyl (2S)-2-Methylbutanoate in Beverages
Introduction: The Significance of Methyl (2S)-2-Methylbutanoate in Beverage Flavor Profiles
This compound is a volatile ester that plays a pivotal role in the characteristic aroma of many fruits, particularly apples and strawberries. Its presence, even at trace levels, can significantly influence the consumer's sensory experience of beverages such as fruit juices, wines, and flavored waters. For quality control and product development in the beverage industry, the ability to reliably detect and quantify this compound is paramount. Establishing a robust and statistically sound limit of detection (LOD) is the foundational step in any analytical method validation, ensuring that the reported absence or presence of this key flavor compound is trustworthy.
This guide provides a comprehensive comparison of methodologies for establishing the LOD of this compound in various beverage matrices. It is designed for researchers, analytical scientists, and quality assurance professionals in the food and beverage sector. We will delve into the theoretical underpinnings of LOD, compare common analytical approaches, and provide detailed, field-proven experimental protocols.
Conceptual Framework: Understanding the Limit of Detection (LOD)
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy.[1][2] The International Union of Pure and Applied Chemistry (IUPAC) defines the LOD as the smallest concentration or absolute amount of an analyte that has a signal significantly larger than the signal from a suitable blank.[3] This concept is crucial for ensuring that a method is sensitive enough for its intended purpose.
There are several accepted methods for estimating the LOD, each with its own statistical basis and practical applicability. The most common approaches, which we will compare, are:
-
The Signal-to-Noise (S/N) Ratio Method: This empirical method is widely used in chromatography.[1][4]
-
The Method Based on the Standard Deviation of the Blank: This statistical approach is recommended by IUPAC and other regulatory bodies.[5][6]
-
The Calibration Curve Method: This method derives the LOD from the regression statistics of a calibration curve.
The logical relationship between these core concepts is illustrated in the diagram below.
Caption: Logical flow from core metrics to LOD estimation methods.
Comparative Analysis of Analytical Techniques
The determination of volatile esters like this compound in complex beverage matrices necessitates a highly selective and sensitive analytical technique. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this application.[7][8] For sample preparation, headspace solid-phase microextraction (HS-SPME) is a solvent-free, efficient, and widely adopted technique for extracting volatile and semi-volatile compounds from liquid samples.[9][10][11]
| Parameter | HS-SPME-GC-MS | Direct Liquid Injection GC-MS | Rationale for Preference |
| Selectivity | Excellent | Good to Excellent | MS provides high selectivity for the target analyte, minimizing matrix interference. |
| Sensitivity | Excellent | Moderate | SPME pre-concentrates the analyte, significantly enhancing sensitivity and lowering the achievable LOD.[12] |
| Matrix Effects | Minimized | Significant | Headspace sampling in SPME reduces the introduction of non-volatile matrix components (sugars, acids, etc.) into the GC system, leading to a cleaner analysis and less instrument maintenance. |
| Sample Throughput | Good | Excellent | Direct injection is faster per sample, but SPME can be automated for high throughput. |
| Solvent Consumption | None | High | SPME is a green analytical technique. |
Experimental Workflow for LOD Determination
The following workflow provides a systematic approach to establishing the LOD.
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methyl (2S)-2-methylbutanoate vs. ethyl (S)-2-methylbutanoate flavor profile comparison
An In-Depth Comparative Analysis of Methyl (2S)-2-methylbutanoate and Ethyl (S)-2-methylbutanoate for Flavor and Fragrance Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
Esters are fundamental to the palette of flavor and fragrance chemists, providing the characteristic fruity and sweet notes found in nature. The subtle alteration of their chemical structure can lead to profound differences in sensory perception. This guide offers a detailed comparative analysis of two structurally similar chiral esters: this compound and ethyl (S)-2-methylbutanoate. We will explore their distinct flavor and aroma profiles, supported by available quantitative data, and provide a robust experimental protocol for their sensory evaluation. This document is intended for researchers, scientists, and product development professionals who require a nuanced understanding of these compounds for formulation in food, beverage, and fragrance applications.
Introduction: The Significance of Structure and Chirality
This compound and ethyl (S)-2-methylbutanoate are volatile organic compounds that share the same chiral acid moiety, (S)-2-methylbutanoic acid. They differ only in their esterifying alcohol group—a methyl group in the former and an ethyl group in the latter. This seemingly minor variation in alkyl chain length results in distinct and predictable changes to their respective flavor and aroma profiles.
Chirality, or the "handedness" of a molecule, plays a critical role in sensory science.[1][2] Enantiomers, which are non-superimposable mirror images of a molecule, can interact differently with chiral olfactory receptors in the human nose, leading to unique sensory experiences.[1] This guide focuses specifically on the (S)-enantiomers, which are often the more sensorially impactful isomers found in nature. Understanding these subtleties is paramount for creating authentic and appealing flavor and fragrance profiles.
Comparative Flavor & Aroma Profiles
While both esters are broadly categorized as "fruity," their characteristics are notably distinct. The ethyl ester is generally perceived as having a fresher, sharper profile, while the methyl ester presents a deeper, more complex fruitiness.
This compound: This ester is often described as having a sweet, ethereal, and complex fruity profile. Its aroma is reminiscent of ripe berries and pulpy apples, with subtle hints of rum and nutty nuances.[3] It contributes juiciness and freshness, particularly in applications like alcoholic beverages.[3] The overall impression is one of a multifaceted, ripe fruit character. It is a naturally occurring component in fruits such as apples, oranges, melons, and strawberries.[3][4] The Flavor and Extract Manufacturers Association (FEMA) lists its flavor profile as apple, fruit, green apple, and strawberry.[5] Other descriptors include tutti-frutti, pear, and tropical notes.[6]
Ethyl (S)-2-methylbutanoate: The (S)-enantiomer of ethyl 2-methylbutanoate is characterized by a fresh, fruity, and distinctly apple-like aroma.[7] It is often described as being substantially stronger than its (R)-enantiomer, with a profile of a "full-ripe apple".[7] Its profile is also associated with peach and pear notes, adding a natural fruity character to various accords.[8] Suppliers and literature consistently describe it with terms like "green," "apple peel," and "pineapple skin," highlighting its sharper, less pulpy character compared to the methyl ester.[9][10] It has been identified as a contributor to the aroma of wines, strawberries, and blueberries.[11]
Quantitative Sensory Data Summary
Direct, side-by-side quantitative analysis in a single study is limited in the available literature. However, data from various sources provide valuable insights into the potency and character of each ester.
| Sensory Parameter | This compound | Ethyl (S)-2-methylbutanoate |
| Primary Descriptors | Sweet, fruity, ethereal, ripe apple, berry, nutty[3][6] | Fresh fruity, sharp apple, green, pineapple, peach[7][8][9] |
| Odor Threshold | Data not available for the specific enantiomer. | 0.006 ppb in water[7] |
| Flavor Detection Threshold | Data not available for the specific enantiomer. | 10 ppb in water[7] |
| Recommended Use Levels | 0.1 ppm - 10 ppm in finished products[3] | 0.5 - 5 ppm in finished products[9] |
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
To provide a self-validating system for comparing these two esters, a rigorous sensory evaluation protocol is necessary. The following methodology is designed to characterize and quantify the specific sensory attributes of each compound.
4.1. Objective To identify and quantify the descriptive sensory attributes of this compound and ethyl (S)-2-methylbutanoate at equi-potent concentrations.
4.2. Panelist Selection & Training
-
Selection: Recruit 12-15 panelists from a pool of experienced sensory assessors. Screen candidates for olfactory acuity, ability to discriminate between fruity notes, and absence of specific anosmias.
-
Term Generation: In a preliminary session, present panelists with both compounds at a moderate intensity. Through open discussion, the panel will collaboratively develop a lexicon of descriptive terms for the aroma and flavor of the samples.
-
Training: Conduct a minimum of three training sessions. In these sessions, panelists will practice rating the intensity of each descriptor using reference standards (e.g., solutions of malic acid for "green apple," isoamyl acetate for "banana/fruity"). The goal is to calibrate the panelists so they use the descriptive terms and intensity scales consistently.
4.3. Sample Preparation & Presentation
-
Solvent: Prepare samples in deionized, odor-free water containing 2% ethanol to ensure complete solubilization of the esters.
-
Concentration: Prepare stock solutions of each ester. Dilute to concentrations that are determined in preliminary testing to be of equal aroma intensity. This is a critical step to ensure that comparisons are based on character differences, not intensity bias.
-
Presentation: Serve 15 mL of each sample in coded, lidded glass snifters at a controlled room temperature (22°C ± 1°C). The order of presentation should be randomized and balanced across all panelists to avoid carry-over and order effects.
4.4. Evaluation Procedure
-
Environment: Conduct all evaluations in individual sensory booths equipped with controlled lighting, temperature, and positive air pressure to prevent olfactory contamination.[12]
-
Methodology: Panelists will assess the aroma of each sample first by sniffing the headspace. They will then taste the sample, holding it in their mouth for 5 seconds before expectorating.
-
Scoring: Panelists will rate the intensity of each agreed-upon descriptor (from the term generation session) on a 15-cm unstructured line scale, anchored with "low" on the left and "high" on the right.[12]
-
Palate Cleansing: A mandatory break of at least three minutes is required between samples. Panelists must cleanse their palates with deionized water and unsalted crackers.[12]
4.5. Data Analysis
-
Convert the line scale ratings to numerical data (0-15).
-
For each descriptor, perform an Analysis of Variance (ANOVA) to determine if there are significant differences in the mean intensity ratings between the two compounds.
-
Visualize the results using a spider plot (or radar plot) to provide a clear graphical comparison of the sensory profiles.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the proposed sensory evaluation protocol.
Caption: Workflow for Quantitative Descriptive Analysis.
Conclusion and Industrial Implications
The comparative analysis of this compound and ethyl (S)-2-methylbutanoate reveals distinct and valuable sensory profiles. While both are fruity esters, their characters differ significantly:
-
This compound offers a complex, sweet, and ripe berry-apple profile with ethereal and nutty undertones. It is well-suited for creating rich, pulpy fruit flavors such as strawberry, dark cherry, or mixed berry blends.
-
Ethyl (S)-2-methylbutanoate provides a fresher, sharper, and greener fruit note, dominated by a distinct apple and pear character. Its profile is ideal for applications requiring a crisp, clean, and vibrant fruit top note, such as green apple, pear, or pineapple flavors.
For drug development professionals, where flavor masking or the creation of palatable formulations is key, the choice between these esters can be critical. The fresher profile of the ethyl ester might be more effective for citrus or mint-based formulations, while the sweeter, more complex methyl ester could be better suited for berry or vanilla-based pediatric medicines. This guide provides the foundational knowledge and an experimental framework for making informed formulation decisions based on robust scientific principles.
References
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Leffingwell, J.C. The Ethyl 2-methylbutyrates. Leffingwell & Associates. [Link]
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Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). [Link]
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Antalick, G., et al. (2015). Identification, quantitation and sensory evaluation of methyl 2- and methyl 3-methylbutanoate in varietal red wines. ResearchGate. [Link]
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The Good Scents Company. ethyl (S)-2-methyl butyrate. The Good Scents Company. [Link]
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Ferreira, V., et al. (2022). Distribution and Organoleptic Impact of Ethyl 2-Methylbutanoate Enantiomers in Wine. MDPI. [Link]
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Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: Quantitation and sensory evaluation in wine. ResearchGate. [Link]
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Antalick, G., et al. (2015). Identification, quantitation and sensory evaluation of methyl 2- and methyl 3-methylbutanoate in varietal red wines. Dialnet. [Link]
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The Good Scents Company. methyl (S)-2-methyl butyrate. The Good Scents Company. [Link]
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Perfumer & Flavorist. (2021). Natural Advantage's Methyl 2-methylbutyrate. Perfumer & Flavorist. [Link]
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D'Acampora Zellner, B., et al. (2008). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. MDPI. [Link]
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Weel, K. G., et al. (2006). Release and perception of ethyl butanoate during and after consumption of whey protein gels: relation between textural and physiological parameters. Journal of Agricultural and Food Chemistry. [Link]
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Chiralpedia. (2024). The Chemistry of Taste and Smell: How Chirality Affects Senses. Chiralpedia. [Link]
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European Chemicals Agency. (2024). Substance Information Document Ethyl 2-methylbutyrate. ECHA. [Link]
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ResearchGate. (2022). Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds. ResearchGate. [Link]
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A Comparative Guide to Lipase-Catalyzed Esterification of (S)-2-Methylbutanoic Acid for Chiral Synthesis
Executive Summary
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and flavor industries. (S)-2-methylbutanoic acid esters, known for their characteristic fruity and apple-like aromas, are high-value targets.[1][2][3] This guide provides a comparative analysis of various commercially available lipases for the kinetic resolution of racemic 2-methylbutanoic acid via esterification. We delve into the mechanistic principles, compare the catalytic efficiency and enantioselectivity of key lipases, and provide detailed, validated protocols for reaction execution and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage biocatalysis for efficient and sustainable chiral synthesis.
Introduction: The Case for Biocatalytic Esterification
The Significance of (S)-2-Methylbutanoic Acid Esters
Chirality plays a crucial role in the biological activity and sensory properties of molecules. Esters of (S)-2-methylbutanoic acid are significant components of natural fruit flavors, particularly apple and strawberry.[1][2] Their pleasant aromatic profile makes them highly sought-after in the food, beverage, and fragrance industries.[4][5] Beyond flavors, chiral building blocks derived from 2-methylbutanoic acid are valuable intermediates in the synthesis of complex pharmaceuticals, where specific stereoisomers are required for therapeutic efficacy.[2]
Biocatalysis: A Greener, More Precise Alternative
Traditional chemical synthesis of chiral esters often requires harsh conditions, stoichiometric chiral reagents, and can lead to significant waste. Biocatalysis, using enzymes like lipases, offers a compelling alternative. Lipases operate under mild conditions, are highly selective (chemo-, regio-, and enantioselective), and reduce the environmental impact of chemical processes.[6][7] For the synthesis of (S)-2-methylbutanoic acid esters, lipase-catalyzed kinetic resolution of a racemic mixture of the acid is a highly effective strategy.[1][8]
The Biocatalytic Reaction: Mechanism and Key Parameters
Lipase-catalyzed esterification in non-aqueous (organic) media is a cornerstone of industrial biocatalysis.[9] The reaction proceeds through a well-established mechanism and is influenced by several critical parameters that must be optimized for maximum efficiency.
The Ping-Pong Bi-Bi Mechanism
The catalytic action of lipases follows a Ping-Pong Bi-Bi mechanism, involving a covalent acyl-enzyme intermediate.[10] The catalytic triad, typically composed of Serine, Histidine, and Aspartate/Glutamate residues, is central to this process.
The process unfolds in two main stages:
-
Acylation: The enzyme's active site serine residue attacks the carboxylic acid, forming a tetrahedral intermediate. This collapses to release a water molecule and form a stable acyl-enzyme complex.
-
Deacylation: The alcohol (nucleophile) then attacks the acyl-enzyme complex, forming a second tetrahedral intermediate. This collapses to release the ester product and regenerate the free enzyme, ready for another catalytic cycle.[11]
Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Critical Parameters Influencing Reaction Performance
-
Enzyme Choice: The most critical factor. Lipases from different microbial sources exhibit varying activities and enantioselectivities due to differences in their active site architecture.[1][12]
-
Solvent: The choice of organic solvent is crucial. Hydrophobic solvents like isooctane or hexane are generally preferred as they do not strip the essential water layer from the enzyme surface, thus maintaining its active conformation.[2][6]
-
Temperature: Reaction rates generally increase with temperature. However, excessively high temperatures can lead to enzyme denaturation. A compromise is often found, for instance, maximum enantiomeric excess for (S)-2-methylbutanoic acid methyl ester synthesis was observed at 20°C, while synthetic activity continued to increase at higher temperatures.[2]
-
Substrate Molar Ratio: The ratio of acid to alcohol affects the reaction equilibrium. An excess of the alcohol is often used to drive the reaction towards ester formation.[13][14]
-
Water Activity (a_w): A small amount of water is essential for lipase activity, but excess water promotes the reverse reaction, hydrolysis. Controlling water activity, often by adding molecular sieves, is key to maximizing ester yield.[15]
Comparative Performance of Selected Lipases
The selection of an appropriate lipase is paramount for the successful kinetic resolution of 2-methylbutanoic acid. Below is a comparison of commonly used, commercially available immobilized lipases.
Featured Biocatalysts
-
Novozym® 435: Immobilized lipase B from Candida antarctica (CALB) on a macroporous acrylic resin.[16][17] It is widely regarded as a versatile and robust biocatalyst, known for high activity and stability.[18][19][20]
-
Lipozyme® RM IM / Lipase IM 20: Immobilized lipase from Rhizomucor miehei.[2][21][22] This lipase is known for its 1,3-regioselectivity and good performance in esterification reactions.[23][24]
-
Lipase PS: Lipase from Burkholderia cepacia (formerly Pseudomonas cepacia).[25] It is recognized for its thermal resistance, tolerance to organic solvents, and high enantioselectivity in the resolution of various chiral compounds.[12][26][27]
Head-to-Head Performance in (S)-2-Methylbutanoic Acid Esterification
The following table summarizes representative performance data for the esterification of racemic 2-methylbutanoic acid with a short-chain alcohol (e.g., methanol or ethanol) in an organic solvent (e.g., isooctane).
| Lipase (Source) | Immobilization Support | Relative Activity | Enantioselectivity (E-value) towards (S)-acid | Key Advantages |
| Novozym® 435 (Candida antarctica B) | Acrylic Resin | High[19] | Moderate to High[28] | High thermal stability, broad substrate specificity, excellent operational stability.[17][18] |
| Lipozyme® RM IM (Rhizomucor miehei) | Ion-exchange Resin | Moderate to High[2] | High[1][23] | High enantioselectivity for specific substrates, good stability in anhydrous media.[2] |
| Lipase PS (Burkholderia cepacia) | Ceramic / Diatomite | Moderate | Very High[12][26] | Excellent enantioselectivity, high tolerance to organic solvents.[25] |
Note: Performance can vary significantly based on specific reaction conditions (alcohol, solvent, temperature, etc.). The values presented are for comparative purposes based on literature findings.
Discussion of Results
-
Novozym® 435 stands out as a general workhorse biocatalyst due to its high activity and exceptional stability.[16] While highly effective, its enantioselectivity for 2-methylbutanoic acid may sometimes be surpassed by other lipases.
-
Lipozyme® RM IM demonstrates strong potential, showing both high activity and enantioselectivity in the synthesis of (S)-2-methylbutanoic acid methyl ester.[1][2]
-
Lipase PS from B. cepacia often provides the highest enantioselectivity (E-value).[12] This is attributed to the specific geometry of its active site, which creates a more stringent steric environment for the binding of the chiral acid. This makes it an excellent choice when the primary goal is to achieve the highest possible enantiomeric excess (e.e.) of the product.
Experimental Protocols
The following protocols provide a self-validating framework for comparing lipase performance.
General Experimental Workflow
Caption: General workflow for lipase-catalyzed esterification experiments.
Protocol: Comparative Screening of Lipases
This protocol is designed to screen Novozym® 435, Lipozyme® RM IM, and Lipase PS for the esterification of racemic 2-methylbutanoic acid with ethanol.
-
Reactant Preparation:
-
Prepare a stock solution in a 100 mL volumetric flask containing 1 M racemic 2-methylbutanoic acid and 1.5 M ethanol in isooctane.
-
-
Reaction Setup:
-
Label three 20 mL screw-cap vials: "Novozym 435", "Lipozyme RM IM", and "Lipase PS".
-
To each vial, add 10 mL of the reactant stock solution.
-
Add 0.5 g of activated 3Å molecular sieves to each vial to control water activity.
-
Add 100 mg of the respective immobilized lipase to each vial.
-
-
Incubation:
-
Seal the vials tightly.
-
Place the vials in an orbital shaker set to 200 rpm and 40°C.
-
-
Sampling and Analysis:
-
Withdraw 100 µL aliquots from each vial at 1, 2, 4, 8, and 24 hours.
-
Filter the sample through a 0.22 µm syringe filter to remove the enzyme.
-
Dilute the sample 10-fold with isooctane.
-
Analyze the sample using chiral Gas Chromatography (GC) as described in Protocol 4.3.
-
-
Calculations:
-
Determine the concentration of the (S)-ester, remaining (S)-acid, and remaining (R)-acid from the GC analysis.
-
Calculate the percent conversion and the enantiomeric excess (e.e.) of the product.
-
Protocol: Product Analysis via Chiral Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., CycloSil-B or equivalent).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 180°C at 5°C/min, hold for 5 minutes.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject prepared samples (from Protocol 4.2).
-
Identify peaks corresponding to ethyl (S)-2-methylbutanoate and ethyl (R)-2-methylbutanoate by comparing retention times with authentic standards.
-
Integrate the peak areas to quantify the concentration of each enantiomer.
-
Conclusion and Future Outlook
This guide demonstrates that lipases are highly effective and selective biocatalysts for the synthesis of chiral (S)-2-methylbutanoic acid esters. The choice of lipase has a profound impact on both reaction rate and enantioselectivity.
-
For general-purpose, robust synthesis: Novozym® 435 is an excellent starting point.
-
For maximizing enantiomeric purity: Lipase PS from B. cepacia is often the superior choice, despite potentially lower overall activity.
-
A strong alternative with high selectivity: Lipozyme® RM IM provides a balance of good activity and high enantioselectivity.
The future of biocatalysis in this field lies in the discovery of novel lipases with enhanced stability and selectivity, the development of more efficient immobilization techniques, and the integration of enzymatic steps into continuous flow processes. As demand for natural and enantiomerically pure compounds grows, lipase-catalyzed synthesis will remain a critical and sustainable manufacturing technology.
References
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Marty, A., et al. (1992). Lipase-catalyzed reactions in organic media: competition and applications. PubMed. [Link]
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Kamal, A., & Shankaraiah, N. (2010). Lipase catalysis in organic solvents: advantages and applications. PubMed Central. [Link]
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Kwon, S. J., et al. (2000). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Journal of Agricultural and Food Chemistry. [Link]
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Rodrigues, R. C., & Fernandez-Lafuente, R. (2010). Lipase from Rhizomucor miehei as an industrial biocatalyst in chemical process. Journal of Molecular Catalysis B: Enzymatic. [Link]
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Kwon, S. J., et al. (2000). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. ResearchGate. [Link]
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ResearchGate. (n.d.). Catalytic mechanism of lipases. ResearchGate. [Link]
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Hasan, F., Shah, A. A., & Hameed, A. (2009). Organic Solvent Tolerant Lipases and Applications. PubMed Central. [Link]
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Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews. [Link]
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Ueji, S., et al. (1992). Studies on hydrolysis of chiral, achiral and racemic alcohol esters with Pseudomonas cepacia lipase: mechanism of stereospecificity of the enzyme. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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FAO AGRIS. (n.d.). Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. FAO AGRIS. [Link]
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The Good Scents Company. (n.d.). 2-methyl butyric acid. The Good Scents Company. [Link]
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Mateo, C., et al. (2006). Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions. PubMed. [Link]
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Consolidated Chemical. (n.d.). 2-Methyl Butyric Acid | Aroma/Fragrance Compound. Consolidated Chemical. [Link]
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ResearchGate. (n.d.). Novozym 435 lipase-catalyzed esterification (a) and transesterification (b). ResearchGate. [Link]
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van den Berg, S., et al. (1998). Structural basis of the chiral selectivity of Pseudomonas cepacia lipase. PubMed. [Link]
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Gamayurova, V.S., et al. (2018). Comparison of Esterifying Ability of Some Lipases. JACS. [Link]
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Chang, C. S., & Ho, S. C. (2011). Enantioselective esterification of (R,S)-2-methylalkanoic acid with Carica papaya lipase in organic solvents. ResearchGate. [Link]
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Divakar, S., & Manohar, B. (2007). Pseudomonas cepacia lipase catalyzed esterification and transesterification of 3-(furan-2-yl) propanoic acid/ethyl ester: A comparison in ionic liquids vs hexane. ResearchGate. [Link]
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ResearchGate. (2023). A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system. ResearchGate. [Link]
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ChemRxiv. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. [Link]
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López-Fernández, J., et al. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. PubMed Central. [Link]
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Spectroscopy Europe. (2023). Essential oil enzymatic esterification: 2D-GC/MS resolves complex mixtures. Spectroscopy Europe. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Molecule: Diverse Uses of 2-Methylbutyric Acid in Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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MDPI. (2022). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. MDPI. [Link]
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JACS Directory. (2018). Comparison of Esterifying Ability of Some Lipases. JACS Directory. [Link]
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ACS Omega. (2020). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Publications. [Link]
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Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology. [Link]
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PubMed Central. (2020). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. PubMed Central. [Link]
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MDPI. (2021). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). MDPI. [Link]
-
NIH. (2018). Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. NIH. [Link]
-
NIH. (2016). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. NIH. [Link]
-
Zhang, Y., et al. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). PubMed. [Link]
-
MDPI. (2020). Fine Modulation of the Catalytic Properties of Rhizomucor miehei Lipase Driven by Different Immobilization Strategies for the Selective Hydrolysis of Fish Oil. MDPI. [Link]
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UniProt. (n.d.). Lipase - Rhizomucor miehei. UniProt. [Link]
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Jeneil Biotech. (n.d.). Esters - Flavor & Fragrance Ingredients. Jeneil Biotech. [Link]
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PubMed Central. (2021). Improved methanol tolerance of Rhizomucor miehei lipase based on N‑glycosylation within the α-helix region and its application in biodiesel production. PubMed Central. [Link]
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Lund University Publications. (2021). Evaluation of the stability of immobilized lipases from Rhizomucor miehei and Rhizopus oryzae in high oleic sunflower oil. Lund University Publications. [Link]
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A Comparative Guide to the Development of a Stability-Indicating Analytical Method for Methyl (2S)-2-Methylbutanoate
In the landscape of pharmaceutical development and quality control, the establishment of a robust stability-indicating analytical method is paramount. Such a method must accurately quantify the active pharmaceutical ingredient (API) while simultaneously separating it from any potential degradation products, process impurities, and excipients. This guide provides an in-depth, comparative analysis of the development of a stability-indicating method for methyl (2S)-2-methylbutanoate, a chiral ester with applications in various industries, including as a flavoring agent and in the synthesis of more complex molecules.[1][2]
The inherent volatility of this compound presents a unique analytical challenge, necessitating a careful selection of methodology. This guide will explore the rationale behind choosing Gas Chromatography (GC) over High-Performance Liquid Chromatography (HPLC), detail the systematic development of a GC-based method, and provide a comprehensive comparison with alternative approaches.
Choosing the Right Tool: A Comparative Analysis of GC and HPLC
The first critical decision in method development is the selection of the analytical technique. While HPLC is a workhorse in the pharmaceutical industry for its versatility in handling a wide range of compounds, the physicochemical properties of this compound—specifically its high volatility—make Gas Chromatography (GC) the more suitable choice.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Rationale for this compound |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | The high vapor pressure of the analyte makes it ideal for GC analysis. |
| Analyte Suitability | Volatile and thermally stable compounds. | Non-volatile, semi-volatile, and thermally labile compounds. | This compound is a volatile ester. |
| Sample Introduction | Direct injection, headspace, or thermal desorption. | Liquid injection. | Headspace GC is particularly advantageous as it minimizes matrix effects and protects the instrument from non-volatile residues.[3][4] |
| Column Technology | Capillary columns with various stationary phases. | Packed columns with a wide range of stationary and mobile phases. | Chiral GC columns are readily available for the enantiomeric separation of chiral compounds like this compound.[5][6][7] |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis, Diode Array (DAD), MS. | FID provides excellent sensitivity for hydrocarbons, while MS offers definitive identification of impurities. |
While an HPLC method for methyl 2-methylbutyrate has been described, it is generally less efficient for such a volatile analyte compared to GC.[8] The potential for sample loss during preparation and the difficulty in achieving adequate retention on standard reversed-phase columns make HPLC a less robust option. Therefore, this guide will focus on the development of a stability-indicating GC method.
The Blueprint for Stability: Method Development Workflow
The development of a stability-indicating method is a systematic process designed to ensure the final method is specific, accurate, precise, and robust. The following workflow outlines the key stages:
Caption: Workflow for the development of a stability-indicating analytical method.
Experimental Protocols: Building a Robust GC Method
The initial phase focuses on establishing chromatographic conditions that provide good peak shape and resolution for the parent analyte.
Step-by-Step Protocol:
-
Column Selection: A chiral capillary column is essential for separating the (2S)-enantiomer from its potential (2R)-enantiomer and other impurities. A column such as an Astec CHIRALDEX® or Supelco® DEX™ is a suitable starting point.[5]
-
Inlet and Detector Parameters:
-
Inlet Temperature: 250 °C (to ensure rapid volatilization).
-
Detector (FID) Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at 10 °C/min.
-
Final Hold: Hold at 180 °C for 5 minutes.
-
-
Sample Preparation and Injection:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
For direct injection, inject 1 µL of a dilute solution.
-
For headspace analysis, which is often preferred for volatile compounds, dissolve the sample in a high-boiling point solvent like DMSO or DMF in a sealed headspace vial.[3] Equilibrate the vial at a specific temperature (e.g., 80 °C) before injecting a portion of the headspace.[4][9]
-
Forced degradation studies are the cornerstone of developing a stability-indicating method.[10][11] They are designed to intentionally degrade the drug substance to identify potential degradation products and to demonstrate that the analytical method can separate these degradants from the intact drug.[12] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions.[13] A target degradation of 5-20% is generally considered appropriate to avoid the formation of secondary degradation products.[14]
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Reflux with 0.1 N HCl at 60 °C for 8 hours. | Hydrolysis of the ester to 2-methylbutanoic acid and methanol. |
| Base Hydrolysis | Reflux with 0.1 N NaOH at room temperature for 4 hours. | Saponification of the ester to the sodium salt of 2-methylbutanoic acid and methanol. |
| Oxidation | Treat with 3% H₂O₂ at room temperature for 24 hours. | Oxidation at the chiral center or other susceptible positions. |
| Thermal Degradation | Expose solid drug substance to 105 °C for 24 hours. | Decomposition or isomerization. |
| Photolytic Degradation | Expose a solution of the drug substance to UV light (e.g., 254 nm) and visible light. | Photodegradation, potentially leading to a variety of products. |
Following exposure to each stress condition, the samples are analyzed using the developed GC method. The chromatograms are then compared to that of an unstressed sample to identify new peaks corresponding to degradation products.
Caption: Forced degradation pathways for this compound.
Method Validation: Ensuring Reliability and Compliance
Once the method is shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][16][17][18]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. | Peak purity analysis (e.g., using GC-MS) should show no co-eluting peaks. Resolution between the analyte and the nearest eluting peak should be >1.5. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery of 98.0% to 102.0% for the assay and for impurities at different concentrations. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2.0% for the assay and ≤ 10.0% for impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio of 10:1. RSD for precision at LOQ should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate, oven temperature, and inlet temperature are varied slightly. |
Comparison with Alternative Approaches
While the developed GC-FID method is robust, other techniques could be considered, each with its own advantages and disadvantages.
| Method | Advantages | Disadvantages |
| GC-MS | Provides definitive identification of degradation products through mass spectral data.[19][20] | May be less sensitive than FID for some compounds. Higher instrument cost and complexity. |
| Chiral HPLC | Can be used for non-volatile chiral compounds. | Not ideal for volatile esters like this compound due to potential for sample loss and poor retention. |
| Supercritical Fluid Chromatography (SFC) | Can be used for both chiral and achiral separations and is often faster than HPLC. | Less common in many QC labs. Requires specialized equipment. |
For the specific case of this compound, a GC-FID method offers the best balance of sensitivity, robustness, and cost-effectiveness for routine quality control. For investigational purposes, such as the structural elucidation of unknown degradation products, coupling the GC to a mass spectrometer (GC-MS) would be the superior choice.
Conclusion
The development of a stability-indicating analytical method is a rigorous, multi-step process that is critical for ensuring the quality and safety of pharmaceutical products. For a volatile chiral ester like this compound, a well-developed and validated chiral Gas Chromatography method is demonstrably superior to liquid chromatographic approaches. By systematically optimizing chromatographic conditions, performing comprehensive forced degradation studies, and validating the method in accordance with ICH guidelines, a reliable and robust analytical procedure can be established. This guide has provided a framework for this process, emphasizing the scientific rationale behind each step and offering a comparative perspective on alternative methodologies.
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Headspace Gas Chromatography: Types and Uses - Phenomenex. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
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Headspace–based approaches for volatile analysis: A review. ScienceDirect. Available from: [Link]
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Development and Validation of Stability-Indicating GC-MS Method for Simultaneous Determination of Lumefantrine and Artemether. ResearchGate. Available from: [Link]
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Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. MDPI. Available from: [Link]
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A validated stability-indicating gas chromatography method for determination of divalproex sodium impurities in pharmaceutical preparation. PubMed. Available from: [Link]
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Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis | LCGC International. Available from: [Link]
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Stability-Indicating Method Development and Validation for Busulfan Drug Substance by Gas Chromatography-Flame Ionization Detector | Journal of Chromatographic Science | Oxford Academic. Available from: [Link]
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Unveiling the Power of Chiral GC Columns - Chrom Tech, Inc. Available from: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Available from: [Link]
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A Comparative Guide to Inter-Laboratory Quantification of Methyl (2S)-2-methylbutanoate
A Senior Application Scientist's Guide to Ensuring Accuracy and Comparability in Flavor Analysis
In the realm of flavor and fragrance analytics, the precise quantification of key volatile compounds is paramount. Methyl (2S)-2-methylbutanoate, an ester known for its characteristic fruity, apple-like aroma, is a significant contributor to the sensory profile of numerous products, including wines, spirits, and fruit-based beverages.[1][2] The ability to accurately measure its concentration is crucial for quality control, product development, and regulatory compliance. However, achieving consistent and comparable results across different laboratories presents a significant challenge.
This technical guide provides an in-depth overview of an inter-laboratory comparison (ILC) for the quantification of this compound. It is designed for researchers, analytical scientists, and quality assurance professionals seeking to validate their analytical methods and benchmark their performance. The principles and protocols described herein are grounded in internationally recognized standards for laboratory competence and proficiency testing, such as ISO/IEC 17025.[3]
The Imperative of Inter-Laboratory Comparisons
An inter-laboratory comparison, or proficiency test (PT), is an objective evaluation of a laboratory's performance through the analysis of the same sample by multiple laboratories.[4] Participation in such programs is a core requirement of ISO/IEC 17025 for monitoring the validity of results and demonstrating technical competence.[3] It serves several critical functions:
-
Performance Evaluation: Provides an external and independent assessment of a laboratory's analytical capabilities.
-
Method Validation: Helps to validate in-house analytical methods against those used by peer laboratories.
-
Identification of Issues: Can reveal systematic errors (bias), issues with equipment calibration, or the need for further staff training.
-
Building Confidence: Enhances the credibility and trustworthiness of a laboratory's data in the eyes of clients and regulatory bodies.
This guide outlines a model ILC, from the design and distribution of the test material to the statistical evaluation of the submitted results, providing a framework for ensuring the reliability of this compound quantification.
Designing the Inter-Laboratory Study
A successful ILC begins with meticulous planning. The study's design must ensure that the material is homogeneous and stable and that the instructions provided to participants are clear and unambiguous.
Test Material
For this study, a synthetic wine matrix was chosen. Using a real food matrix is highly desirable as it challenges the entire analytical method, including the crucial sample extraction and clean-up steps.[5]
-
Matrix: A model wine solution (12% v/v ethanol, 5 g/L tartaric acid, pH 3.5) was prepared to mimic the non-volatile composition of a typical red wine.
-
Analyte Spiking: The matrix was spiked with a certified standard of this compound to a target concentration of 4.5 µg/L. This concentration is relevant as it is close to the compound's odor detection threshold in wine (3.6 µg/L), making its accurate measurement both challenging and sensorially significant.[1]
-
Homogeneity and Stability: The bulk material was prepared and rigorously tested for homogeneity to ensure every participant receives an identical sample.[6] Stability tests were also conducted to confirm that the analyte concentration would not change during shipping and storage.[6]
Study Protocol
Each of the ten participating laboratories received a 50 mL aliquot of the test material and a detailed protocol document. The document included instructions for sample storage, the analytical method to be used, and the procedure for reporting results.
Experimental Protocol: HS-SPME-GC/MS Quantification
To ensure a baseline of comparability, a standardized analytical method was provided to all participants. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) was selected. This technique is highly suitable for volatile esters in complex matrices like alcoholic beverages due to its sensitivity, selectivity, and minimal sample preparation requirements.[2][7]
Materials and Reagents
-
Test Sample: As provided by the ILC coordinator.
-
Internal Standard (IS): Methyl octanoate (or other suitable non-interfering ester).
-
Reagents: Sodium chloride (NaCl), analytical grade.
-
Equipment: 20 mL headspace vials with PTFE/silicone septa, HS-SPME autosampler, GC-MS system.
Step-by-Step Methodology
-
Internal Standard Preparation: Prepare a 100 µg/L stock solution of methyl octanoate in ethanol.
-
Sample Preparation:
-
Pipette 10 mL of the wine test sample into a 20 mL headspace vial.
-
Add 2 g of NaCl. The addition of salt increases the ionic strength of the sample, which enhances the partitioning of volatile analytes from the liquid phase into the headspace.[8]
-
Spike the sample with 10 µL of the 100 µg/L internal standard solution to achieve a final IS concentration of 10 µg/L.
-
Immediately seal the vial.
-
-
HS-SPME Conditions:
-
Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). This fiber is effective for a broad range of volatile and semi-volatile compounds.
-
Incubation/Equilibration: Incubate the vial at 50°C for 10 minutes with gentle agitation (250 rpm).[8]
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 50°C.
-
Desorption: Transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C.
-
-
GC-MS Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Injector: 250°C, Splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: VF-1701-MS (30 m x 0.25 mm i.d., 1 µm film thickness) or equivalent mid-polarity column.[8]
-
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp at 10°C/min to 200°C, then ramp at 20°C/min to 250°C (hold for 10 min).[8]
-
MS Conditions:
-
Transfer Line: 250°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the following ions:
-
This compound: m/z 57, 88, 116
-
Methyl octanoate (IS): m/z 74, 87, 158
-
-
-
-
Calibration and Quantification:
-
Prepare a set of calibration standards in the model wine matrix spanning the expected concentration range (e.g., 0.5 - 20 µg/L).
-
Process the calibration standards using the same HS-SPME-GC/MS method.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Calculate the concentration of this compound in the test sample using the generated calibration curve.
-
Visualization of the ILC Workflow
The entire process, from sample distribution to final performance evaluation, follows a structured workflow to ensure consistency and fairness.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl (2S)-2-methylbutanoate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl (2S)-2-methylbutanoate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide clear, actionable intelligence, ensuring that disposal procedures mitigate risk, maintain regulatory compliance, and protect both laboratory personnel and the environment. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Critical Hazard Profile of this compound
Understanding the inherent risks of a substance is the foundation of its safe handling and disposal. This compound (CAS No. 868-57-5) is not merely a reagent; it is a flammable liquid that demands rigorous adherence to safety protocols.[1][2] Its primary hazard is its flammability, classified as a Flammable Liquid, Category 3.[1][2] The vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[1] Therefore, all disposal procedures must be grounded in the principle of ignition source avoidance.
Disposal protocols are dictated by a substance's physical and chemical properties. The following table summarizes the key data for this compound, which informs the subsequent procedural recommendations.
| Property | Value | Significance for Disposal |
| CAS Number | 868-57-5 | Unique identifier for accurate chemical inventory and waste manifest. |
| Molecular Formula | C₆H₁₂O₂ | Relevant for chemical compatibility assessment. |
| Physical State | Liquid | Dictates the need for liquid-tight containers and spill control measures. |
| Classification | Flammable Liquid, Category 3 | The core hazard classification driving disposal protocol; requires management as ignitable hazardous waste.[1][3] |
| Hazard Statement | H226: Flammable liquid and vapour | Reinforces the need to eliminate all potential ignition sources during handling and storage.[1] |
| Signal Word | Warning | Indicates a moderate level of hazard. |
Essential Personnel Protection and Safety Measures
Before initiating any disposal-related tasks, the following personal protective equipment (PPE) and safety measures are mandatory. This is a non-negotiable standard to prevent chemical exposure and injury.
-
Hand Protection : Wear chemically resistant gloves, such as Butyl rubber (0.3mm thickness or greater).[2] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[4]
-
Eye/Face Protection : Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Skin and Body Protection : Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[2][5] Ensure safety showers and eyewash stations are unobstructed and immediately accessible.[5][6]
-
Respiratory Protection : All handling of open containers must occur in a well-ventilated area, preferably within a certified chemical fume hood.[1] If ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)) must be used.[2]
-
Ignition Source Control : Prohibit smoking, open flames, and spark-producing equipment in the vicinity.[1][2][5] Use only non-sparking tools and explosion-proof equipment when handling significant quantities.[1][5][6] All metal containers and receiving equipment must be grounded and bonded to prevent static electricity discharge.[1][2][5][6]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of this compound waste. Adherence to this workflow is critical for ensuring safety and regulatory compliance.
Step 1: Waste Classification
The moment this compound is designated for disposal, it is classified as a hazardous waste. Due to its low flash point, it falls under the "ignitable" characteristic (EPA Hazardous Waste Code D001) as defined by the Resource Conservation and Recovery Act (RCRA).[3] This classification mandates that it cannot be disposed of via sanitary sewers or general trash.[1][3][7]
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and fugitive emissions.
-
Primary Container : Whenever feasible, collect the waste in its original container.[3]
-
Alternative Containers : If the original container is unavailable or compromised, use a sturdy, chemically compatible container made of glass or metal.[3] Ensure the container has a tightly sealing lid.
-
Container Integrity : Keep the waste container closed at all times, except when actively adding waste.[3][8] This minimizes the release of flammable vapors.
Step 3: Accurate and Compliant Labeling
Improper labeling is a frequent and serious compliance violation. Each waste container must be labeled immediately upon the first addition of waste.
-
Use a Hazardous Waste Label : Affix a standardized hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[3][8]
-
Complete All Fields : The label must include:
-
No Generic Labels : General identifiers such as "Solvent Waste" are not acceptable and violate regulations.[3]
Step 4: Segregation and Safe Storage
Improper segregation can lead to dangerous chemical reactions.
-
Incompatible Materials : Store containers of this compound waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6][9][11]
-
Designated Storage Area : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from heat and direct sunlight.[1][2][7][12]
-
Secondary Containment : All liquid hazardous waste containers must be placed within a chemically resistant secondary containment tray or tub capable of holding the entire volume of the largest container.[8][11]
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through certified channels.
-
Contact EHS : When the container is full or waste is ready for removal, contact your institution's EHS department to schedule a pickup.[3]
-
Professional Disposal : EHS will arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for this type of flammable liquid is incineration at an approved industrial combustion plant.[1][2][5][6]
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact : Immediately remove all contaminated clothing.[1][7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6][7] If symptoms persist, seek medical attention.
-
Small Spills : For minor spills, absorb the material with an inert, non-combustible absorbent like sand, diatomite, or a universal binder.[7] Collect the contaminated material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[5][6] Ventilate the area thoroughly.[1]
-
Large Spills : Evacuate the area immediately. Remove all ignition sources.[5] Contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final disposition.
Caption: Decision workflow for this compound disposal.
References
-
Safety Data Sheet: Methyl 2-methylbutyrate. (2021). Chemos GmbH & Co. KG. [Link]
-
Methyl Butanoate - Safety Data Sheet. (2019). Agilent Technologies, Inc. [Link]
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Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]
-
Guidelines for Flammable Liquid Disposal. (2023). University of Pittsburgh. [Link]
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2-methylbut-2-enyl 2-methylbutyrate Safety Data Sheets(SDS). LookChem. [Link]
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EPA-Approved New York Hazardous Waste Regulatory Requirements. Regulations.gov. [Link]
-
EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk, University of Maryland. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Federal Register / Vol. 84, No. 131 / Tuesday, July 9, 2019 / Rules and Regulations. GovInfo. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl (2S)-2-methylbutanoate
Welcome to your comprehensive guide on the safe handling of methyl (2S)-2-methylbutanoate (CAS No. 868-57-5). As professionals in research and development, our commitment to safety is as paramount as our scientific objectives. This document provides essential, field-tested guidance on the personal protective equipment (PPE) required to handle this flammable ester safely. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, reinforces a secure laboratory environment.
Understanding the Compound: Hazard Identification
This compound is primarily classified as a flammable liquid.[1][2] While it is not classified for acute toxicity, skin corrosion, or serious eye damage under GHS, some safety data sheets (SDS) indicate it may cause skin and eye irritation.[1][3] The primary risk stems from its flammability.[1][3] Therefore, a robust PPE strategy is crucial to mitigate these risks.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids (Category 3) | Warning | H226: Flammable liquid and vapour.[1][2] |
Understanding this profile is the first step in our safety workflow. The flammability dictates not only our PPE choices but also our operational procedures, such as the mandatory use of non-sparking tools and explosion-proof equipment.[1][3][4]
The Core Directive: A Multi-Layered PPE Approach
Effective protection is not about a single piece of equipment but an integrated system tailored to the specific task. We will approach PPE selection based on the scale and nature of the handling procedure.
Standard Laboratory Operations (Small-Scale Handling)
For routine benchtop work involving small quantities (typically <100 mL), the risk of significant splashing or vapor accumulation is low, provided adequate ventilation is maintained.
-
Eye and Face Protection: Chemical safety goggles are mandatory. Standard safety glasses are insufficient as they do not protect against splashes from all angles. In situations with a higher risk of splashing, even at a small scale, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Nitrile gloves are the standard choice for incidental contact. They offer protection against minor splashes and are readily available in most laboratory settings. It is critical to inspect gloves for any signs of degradation or perforation before each use. Should a splash occur, gloves must be removed and replaced immediately.[5] For tasks involving potential prolonged contact, consult a glove manufacturer's chemical resistance chart to select a material with a longer breakthrough time.[6][7][8]
-
Body Protection: A standard, flame-resistant laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage. Do not wear synthetic fabrics that can melt and adhere to the skin if ignited.
-
Footwear: Closed-toe shoes are a baseline requirement in any laboratory setting.
High-Risk Scenarios (Large-Scale or Aerosol-Generating Procedures)
When handling larger volumes, transferring the chemical, or performing operations that could generate aerosols or significant vapors (e.g., heating, sonicating), an enhanced level of PPE is necessary.
-
Respiratory Protection: If working outside a certified chemical fume hood or if ventilation is insufficient, respiratory protection is required. A respirator equipped with an organic vapor (OV) cartridge (e.g., Type ABEK as per EN14387) is recommended to protect against inhalation of vapors.[2]
-
Enhanced Hand Protection: For tasks with a high risk of immersion or significant splashing, consider heavier-duty gloves such as butyl or neoprene, which generally offer superior resistance to esters and organic solvents.[9] Always verify the suitability of the glove material against this compound with the manufacturer's data.
-
Enhanced Body Protection: In addition to a flame-resistant lab coat, a chemically resistant apron should be worn to protect against significant spills. For large-scale transfers, flame-retardant antistatic protective clothing may be necessary.
Procedural Workflow: From Preparation to Disposal
A robust PPE plan is only effective when integrated into a structured operational workflow. The following diagram and steps outline the critical decision points and procedures for safely handling this compound.
Caption: A workflow for risk assessment, PPE selection, and safe handling of this compound.
Step-by-Step Operational Plan
-
Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1]
-
Verify that a safety shower and eyewash station are accessible and functional.
-
Remove all potential ignition sources from the immediate area, including sparks, open flames, and hot surfaces.[1][3]
-
When transferring liquids, ground and bond all containers and receiving equipment to prevent static discharge.[3][4]
-
-
Handling:
-
Don the appropriate PPE as determined by your risk assessment.
-
Use only non-sparking tools and explosion-proof equipment.[3][4][10]
-
Avoid contact with skin and eyes and prevent the inhalation of vapor.[11]
-
Keep the container tightly closed when not in use and store it in a cool, well-ventilated place away from heat and sunlight.[1][4]
-
-
Spill Response:
-
In the event of a spill, immediately remove all sources of ignition.
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth.[3][4]
-
Collect the absorbed material and contaminated soil into a suitable, sealed container for hazardous waste disposal. Do not return spilled material to the original container.[3]
-
-
Disposal Plan:
-
All waste, including the chemical itself and any contaminated materials (gloves, absorbent), must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3][4] Do not allow the product to enter drains or groundwater systems.[3][12]
-
By adhering to these rigorous standards and procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Safety Data Sheet: Methyl 2-methylbutyrate. (2021). Chemos GmbH & Co. KG. [Link]
-
Methyl Butanoate - Safety Data Sheet. (2019). Agilent. [Link]
-
2-methylbut-2-enyl 2-methylbutyrate Safety Data Sheets(SDS). (2017). Lookchem. [Link]
-
Safety data sheet: Hexyl 2-methylbutanoate. (2024). CPAchem Ltd. [Link]
-
Methyl 2-methylbutyrate | C6H12O2 | CID 13357. (n.d.). PubChem. [Link]
-
CHEMICAL RESISTANCE TABLE FOR GLOVES. (n.d.). Becky Aktsiaselts. [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. [Link]
-
This Chemical Resistance Chart is intended to provide general information about the reactions of different glove materials to the. (n.d.). SAS Safety Corp. [Link]
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Dallas. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
